4-[(Trimethylsilyl)ethynyl]benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(2-trimethylsilylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFYYXWHDBOLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545387 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16116-80-6 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-[(Trimethylsilyl)ethynyl]benzoic acid is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis and materials science. Its unique structure, featuring a carboxylic acid group and a protected terminal alkyne, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis via Sonogashira coupling, and an analysis of its spectroscopic data. Furthermore, this guide explores its significant applications, particularly as a precursor to linkers in bioconjugation and its potential role in the development of novel drug delivery systems.
Chemical Properties and Data
This compound, also known by its synonym (4-Carboxyphenylethynyl)trimethylsilane, is a white to off-white powder.[1][2] Its fundamental properties are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₁₄O₂Si | |
| Molecular Weight | 218.32 g/mol | |
| CAS Number | 16116-80-6 | [3] |
| Appearance | Powder | |
| Melting Point | 154-158 °C | |
| Functional Groups | Carboxylic acid, Trimethylsilyl-protected alkyne | |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a terminal alkyne (trimethylsilylacetylene) and an aryl halide (4-iodobenzoic acid).[4][5]
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from established Sonogashira coupling procedures.[6][7]
Materials:
-
4-Iodobenzoic acid
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Toluene, anhydrous
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.03 eq).
-
Add anhydrous toluene (5 mL per mmol of 4-iodobenzoic acid) and anhydrous triethylamine (2.0 eq) via syringe.
-
To this stirred mixture, add trimethylsilylacetylene (1.2 eq) dropwise via syringe.
-
Heat the reaction mixture to 70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
References
- 1. rsc.org [rsc.org]
- 2. Benzoic acid, 4-methyl-2-trimethylsilyloxy-, trimethylsilyl ester | C14H24O3Si2 | CID 528664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 16116-80-6 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. ijnc.ir [ijnc.ir]
- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. arodes.hes-so.ch [arodes.hes-so.ch]
An In-depth Technical Guide to 4-[(Trimethylsilyl)ethynyl]benzoic acid
CAS Number: 16116-80-6
This technical guide provides a comprehensive overview of 4-[(trimethylsilyl)ethynyl]benzoic acid, a bifunctional molecule of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. This document outlines its chemical properties, a detailed synthetic protocol, spectroscopic characteristics, and key applications, with a focus on its role as a versatile building block and linker.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The presence of a carboxylic acid group and a trimethylsilyl-protected alkyne allows for orthogonal chemical modifications, making it a valuable intermediate in multi-step syntheses.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 16116-80-6 | |
| Molecular Formula | C₁₂H₁₄O₂Si | |
| Molecular Weight | 218.32 g/mol | |
| Appearance | Powder | |
| Melting Point | 154-158 °C | |
| Synonyms | (4-Carboxyphenylethynyl)trimethylsilane | [1] |
| InChI Key | GUFYYXWHDBOLBG-UHFFFAOYSA-N | |
| SMILES | C--INVALID-LINK--(C)C#Cc1ccc(cc1)C(O)=O | |
| Storage Temperature | 2-8°C |
Synthesis
The primary synthetic route to this compound is the Sonogashira cross-coupling reaction.[2][3] This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between a vinyl or aryl halide and a terminal alkyne. In this case, an ester of a 4-halobenzoic acid is coupled with trimethylsilylacetylene, followed by saponification of the ester to yield the desired carboxylic acid.
Experimental Protocol: Sonogashira Coupling
This protocol describes a typical synthesis starting from methyl 4-iodobenzoate.
Materials and Reagents:
-
Methyl 4-iodobenzoate
-
Trimethylsilylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (TEA)
-
Toluene, anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Lithium hydroxide (LiOH) or Potassium hydroxide (KOH)
-
Methanol
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Coupling Reaction:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-iodobenzoate (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous toluene and anhydrous triethylamine (3.0 eq) via syringe.
-
To the stirring mixture, add trimethylsilylacetylene (1.2 eq) dropwise.
-
Heat the reaction mixture to 60-70°C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with dichloromethane and filter through a pad of celite to remove the catalyst.
-
Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure to yield crude methyl 4-[(trimethylsilyl)ethynyl]benzoate, which can be purified by column chromatography on silica gel.
-
-
Saponification:
-
Dissolve the purified methyl ester in a mixture of THF and methanol.
-
Add an aqueous solution of lithium hydroxide (or potassium hydroxide) (2.0 eq).
-
Stir the mixture at room temperature for 2-4 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the organic solvents under reduced pressure.
-
Dilute the residue with water and acidify to pH 2-3 with 1M HCl.
-
The product, this compound, will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
References
Structure and Properties of Ethynylated Benzoic Acid Derivatives
An In-depth Technical Guide on the Structure and Synthesis of Ethynylated Benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structure, properties, and synthesis of ethynylated benzoic acid derivatives, compounds of significant interest in medicinal chemistry, materials science, and organic synthesis.
Ethynylated benzoic acid derivatives are characterized by a molecular structure containing a benzoic acid moiety with at least one ethynyl group (–C≡CH) attached to the benzene ring. The position of the ethynyl group relative to the carboxylic acid group (ortho, meta, or para) significantly influences the molecule's chemical and physical properties.
The ethynyl group imparts unique characteristics to the benzoic acid scaffold. It provides a rigid, linear extension to the molecule and can participate in various chemical transformations, making these compounds versatile building blocks.[1] The dual functionality of the carboxylic acid and the terminal alkyne allows for a wide range of reactions, including esterification, amidation, and participation in Sonogashira couplings and cycloadditions.[2]
These derivatives are generally crystalline solids at room temperature.[3] For instance, 4-ethynylbenzoic acid appears as an orange powder.[1] The planarity of the benzoic acid group is a key structural feature. In 3-ethynylbenzoic acid, the carboxylic acid group is nearly coplanar with the benzene ring, with a very small dihedral angle.[4]
Table 1: Physicochemical Properties of Common Ethynylated Benzoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| 2-Ethynylbenzoic acid | 33578-00-6 | C₉H₆O₂ | 146.14 | Not specified | Not specified |
| 3-Ethynylbenzoic acid | Not specified | C₉H₆O₂ | 146.14 | Not specified | Not specified |
| 4-Ethynylbenzoic acid | 10602-00-3 | C₉H₆O₂ | 146.14 | 200 | Orange Powder |
Data sourced from references[1][3][5][6][7].
Synthesis of Ethynylated Benzoic Acid Derivatives
The primary method for synthesizing ethynylated benzoic acid derivatives is the Sonogashira cross-coupling reaction.[8] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] It is widely used due to its mild reaction conditions and tolerance of various functional groups.[8]
The Sonogashira Coupling Reaction
The Sonogashira reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.[9] The reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10]
A general scheme for the Sonogashira coupling to synthesize an ethynylated benzoic acid is as follows:
Halogenated Benzoic Acid + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> Ethynylated Benzoic Acid
More recently, copper-free Sonogashira reactions have been developed to avoid the formation of alkyne homocoupling byproducts.[11]
Another synthetic strategy involves the use of silyl-protected alkynes, such as ethynyltrimethylsilane.[12][13] This approach often starts with a precursor like methyl 4-[(trimethylsilyl)ethynyl]benzoate, which is then deprotected under basic conditions to yield the final ethynylated benzoic acid.[2]
Table 2: Typical Reagents for Sonogashira Coupling
| Component | Examples | Role |
| Aryl Halide | 4-Iodobenzoic acid, 4-Bromobenzoic acid | Substrate providing the benzoic acid scaffold |
| Alkyne | Trimethylsilylacetylene, Ethynyltrimethylsilane | Source of the ethynyl group |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary catalyst for the cross-coupling |
| Copper(I) Co-catalyst | CuI | Co-catalyst in the traditional Sonogashira reaction |
| Base | Triethylamine, Diisopropylamine | Neutralizes the hydrogen halide byproduct |
| Solvent | Tetrahydrofuran (THF), Dimethylformamide (DMF) | Reaction medium |
Data sourced from references[8][9][10][12].
Experimental Protocols
Synthesis of 4-Ethynylbenzoic Acid via Sonogashira Coupling
This protocol is a representative example of the synthesis of an ethynylated benzoic acid derivative.
Materials:
-
4-Iodobenzoic acid
-
Ethynyltrimethylsilane
-
Bis(triphenylphosphine)palladium(II) dichloride
-
Copper(I) iodide
-
Triethylamine
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-iodobenzoic acid, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Reagents Addition: Add anhydrous THF and triethylamine to the flask. Stir the mixture under a nitrogen atmosphere until all solids are dissolved.
-
Alkyne Addition: Slowly add ethynyltrimethylsilane to the reaction mixture at room temperature.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification of Silyl-protected Intermediate: Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude trimethylsilyl-protected 4-ethynylbenzoic acid. Purify by column chromatography.
-
Deprotection: Dissolve the purified intermediate in a mixture of methanol and a base (e.g., potassium carbonate). Stir at room temperature until the deprotection is complete (monitored by TLC).
-
Final Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield pure 4-ethynylbenzoic acid.
Visualizations
Catalytic Cycle of the Sonogashira Coupling
Caption: The interconnected catalytic cycles of the Sonogashira coupling reaction.
Experimental Workflow for Synthesis
Caption: A typical experimental workflow for the synthesis and purification.
Applications
Ethynylated benzoic acid derivatives are valuable intermediates in various fields:
-
Pharmaceutical Development: They serve as building blocks for novel drug candidates, particularly in targeting specific biological pathways.[1][14]
-
Materials Science: These compounds are used to modify polymer properties, enhancing thermal stability and mechanical strength in high-performance materials.[1]
-
Organic Synthesis: Their unique structure and reactivity make them essential in the synthesis of complex organic molecules.[1]
-
Fluorescent Probes: They are employed in the creation of fluorescent probes for biological imaging.[1]
This guide provides a foundational understanding of the structure and synthesis of ethynylated benzoic acid derivatives, highlighting their importance and versatility in scientific research and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-ETHYNYL-BENZOIC ACID | 10602-00-3 [m.chemicalbook.com]
- 4. Crystal structure of 3-ethynyl-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Ethynyl-benzoic acid | CAS 10602-00-3 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Ethynylbenzoic acid | C9H6O2 | CID 12688470 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design and synthesis of benzoic acid derivatives as influenza neuraminidase inhibitors using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Trimethylsilyl (TMS) as a Protecting Group for Terminal Alkynes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acidic proton of terminal alkynes presents a significant challenge in organic synthesis, often interfering with desired transformations by acting as a nucleophile or undergoing unwanted side reactions. To circumvent this, a variety of protecting groups have been developed, with the trimethylsilyl (TMS) group being one of the most fundamental and widely employed. This technical guide provides an in-depth overview of the use of TMS as a protecting group for terminal alkynes, covering its introduction, stability, and cleavage, supplemented with detailed experimental protocols and comparative data.
Introduction to Trimethylsilyl Protection
The protection of a terminal alkyne with a TMS group involves the replacement of the acidic acetylenic hydrogen with a -Si(CH₃)₃ group. This transformation, known as silylation, effectively masks the acidity of the alkyne, rendering it compatible with a wide range of reaction conditions, including organometallic reagents and basic environments.[1][2] The TMS group is generally stable under neutral conditions, making it suitable for use in cross-coupling reactions such as Sonogashira and Suzuki couplings.[1]
The introduction of the TMS group is typically achieved by treating the terminal alkyne with trimethylsilyl chloride (TMS-Cl) in the presence of a suitable base, such as triethylamine (Et₃N) or imidazole, in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[3][4] The reaction proceeds via a nucleophilic attack of the acetylide anion, formed in situ, on the silicon atom of TMS-Cl.
Stability Profile
While offering effective protection, the TMS group is known to be labile under both acidic and basic conditions.[5] Its stability is significantly lower than that of bulkier trialkylsilyl groups like tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS).[5][6] This lability, however, can be advantageous, as it allows for selective deprotection under mild conditions. Electron-withdrawing groups on the alkyne can increase the rate of basic hydrolysis of the TMS group.[7][8]
Deprotection of TMS-Protected Alkynes
The removal of the TMS group, or desilylation, can be accomplished through several mild and efficient methods. The choice of deprotection reagent is often dictated by the presence of other functional groups in the molecule. Common methods include:
-
Mildly Basic Conditions: Potassium carbonate (K₂CO₃) in methanol is a widely used and gentle method for TMS deprotection.[9][10]
-
Fluoride Ion Sources: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for cleaving the Si-C bond due to the high affinity of fluoride for silicon.[3][7]
-
Copper-catalyzed Deprotection: A combination of sodium ascorbate and copper sulfate provides a mild and efficient method for the deprotection of TMS alkynes.[7][11]
-
Selective Deprotection: The differential stability of silyl protecting groups allows for the selective removal of a TMS group in the presence of a bulkier silyl group, such as TIPS, by using K₂CO₃ in a mixture of THF and methanol.[9]
Quantitative Data Summary
The following tables summarize quantitative data for the protection and deprotection of terminal alkynes using the trimethylsilyl group, compiled from various sources.
Table 1: Trimethylsilyl Protection of Terminal Alkynes
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| Terminal Alkyne | TMS-Cl, Et₃N, THF, 0 °C to rt, 2 h | >95 | [4] |
| 7-Chlorohept-1-yne | TMS-Cl (1.2 eq), Et₃N (1.5 eq), THF, 0 °C to rt, 2 h | >95 | [4] |
Table 2: Deprotection of Trimethylsilyl-Protected Alkynes
| Substrate | Reagents and Conditions | Yield (%) | Reference |
| TMS-protected alkyne | K₂CO₃, MeOH, rt, 2 h | High | [4] |
| TMS-alkyne | K₂CO₃ (0.12 eq), MeOH, rt, 2 h | 82 | [10] |
| TMS-protected 7-Chlorohept-1-yne | K₂CO₃ (0.2 eq), MeOH, rt, 2 h | Not specified | [4] |
| Various TMS-alkynes | Sodium ascorbate (0.3 eq), CuSO₄ (0.1 eq), EtOH/H₂O, 10-15 min | 90-98 | [7] |
| TMS- and CPDIPS-protected-diyne | K₂CO₃ | 90 | [1] |
| ortho-substituted TMS- and Ph₂P(O)-protected diyne | TBAF, H₂O, THF | 93 | [1] |
| ortho-substituted TMS- and Me₃Ge-protected diyne | KF/18-crown-6 | 88 | [1] |
| TMS-protected alkyne in the presence of a TIPS group | K₂CO₃, THF/MeOH | Selective deprotection of TMS | [9] |
Experimental Protocols
Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne
This protocol describes a general procedure for the protection of a terminal alkyne using trimethylsilyl chloride.
Reagents:
-
Terminal alkyne (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Triethylamine (Et₃N, 1.5 eq)
-
Trimethylsilyl chloride (TMS-Cl, 1.2 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the terminal alkyne (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) to the stirred solution.
-
Slowly add trimethylsilyl chloride (1.2 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[4]
Protocol 2: Deprotection of a TMS-Protected Alkyne using Potassium Carbonate
This protocol outlines a mild and common method for the removal of a TMS protecting group.
Reagents:
-
TMS-protected alkyne (1.0 eq)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃, 0.2 eq)
-
Ether
-
Water
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TMS-protected alkyne (1.0 eq) in methanol.
-
Add potassium carbonate (0.2 eq) to the solution.
-
Stir the mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Dilute the residue with ether.
-
Wash the ether solution with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product by flash chromatography.[4][10]
Protocol 3: Deprotection of a TMS-Protected Alkyne using Sodium Ascorbate and Copper Sulfate
This protocol provides a rapid and efficient deprotection method with wide functional group tolerance.[11]
Reagents:
-
TMS-protected alkyne (1.0 eq)
-
Ethanol (EtOH)
-
Water
-
Sodium ascorbate (0.3 eq)
-
Copper (II) sulfate (CuSO₄, 0.1 eq)
Procedure:
-
To a solution of the TMS-protected alkyne in a mixture of ethanol and water, add sodium ascorbate (0.3 eq) and copper sulfate (0.1 eq).
-
Stir the reaction mixture at room temperature for 10-15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, proceed with a standard aqueous workup and extraction with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product as needed.[7]
Visualizing the Chemistry: Diagrams
The following diagrams illustrate the key transformations and workflows associated with the use of TMS as a protecting group for terminal alkynes.
References
- 1. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 2. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 3. study.com [study.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Organic chemistry 24: Alkynes - reactions, synthesis and protecting groups [cureffi.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Silanes as Protecting Groups for Terminal Alkyne - Gelest [technical.gelest.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate | European Journal of Chemistry [eurjchem.com]
Stability of TMS-Protected Alkynes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of trimethylsilyl (TMS)-protected alkynes under a variety of chemical conditions. Understanding the reactivity and lability of the TMS protecting group is critical for its effective use in multi-step organic synthesis, particularly in the context of drug development where complex molecules with diverse functional groups are often encountered. This document summarizes stability data, provides detailed experimental protocols for common manipulations, and illustrates key synthetic strategies using workflow diagrams.
Introduction to TMS Protection of Alkynes
The protection of terminal alkynes is a fundamental strategy in organic synthesis to prevent unwanted reactions of the acidic acetylenic proton. The trimethylsilyl (TMS) group is one of the most common protecting groups for this purpose due to its ease of introduction, low cost, and the numerous mild methods available for its removal. However, the TMS group is also known for its lability, which can be both an advantage for easy deprotection and a challenge in the presence of various reagents.[1] A thorough understanding of its stability profile is therefore essential for strategic synthetic planning.
Stability Under Various Reaction Conditions
The stability of the C(sp)-Si bond in TMS-alkynes is influenced by steric and electronic factors and is susceptible to cleavage under both acidic and basic conditions.[1] Generally, the TMS group is considered more labile than bulkier silyl groups like triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[1][2]
Acidic Conditions
TMS-protected alkynes are generally considered to be relatively stable under many acidic conditions, especially in comparison to their lability in basic media. However, strong acidic conditions or prolonged exposure can lead to cleavage. Electron-withdrawing groups attached to the alkyne can decrease the rate of acidic hydrolysis.[3]
Basic Conditions
The TMS group is highly susceptible to cleavage under basic conditions. Even mild bases can effect deprotection, often in protic solvents. This lability is a key feature for its use as a protecting group, allowing for selective removal. Electron-withdrawing groups on the alkyne can increase the rate of basic hydrolysis.[3] For instance, Knoevenagel condensation conditions using piperidine in ethanol can lead to significant deprotection of a TMS-alkyne.[4]
Fluoride-Based Reagents
Fluoride ions exhibit a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silyl protecting groups. This method is one of the most common for TMS deprotection and is generally very rapid and high-yielding.
Oxidative and Reductive Conditions
The stability of TMS-protected alkynes towards various oxidizing and reducing agents is crucial for their compatibility in complex synthetic routes. While the alkyne triple bond itself can be reactive, the TMS group is often stable to a range of these reagents.
-
Oxidizing Agents: The stability towards specific oxidizing agents can vary. While systematic quantitative data is sparse, the compatibility will depend on the reactivity of the triple bond itself under the chosen conditions.
-
Reducing Agents: TMS-alkynes are generally stable to common hydride reducing agents. For example, reductions of other functional groups with reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can often be performed without cleaving the TMS group.[5][6][7][8] Catalytic hydrogenation (e.g., H₂/Pd) will typically reduce the alkyne to an alkene or alkane, which may or may not be desired.[9]
Metal-Catalyzed Reactions
TMS-protected alkynes are frequently used in metal-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, Heck, and Stille couplings. The TMS group is generally stable under the conditions of these reactions, allowing for the coupling of the alkyne moiety without prior deprotection.[10][11]
Thermal Stability
Studies have shown that TMS-protected alkynes can be deprotected at elevated temperatures. For instance, on copper and gold surfaces, deprotection has been observed to start between 400 K and 500 K.[12] The thermal stability can be an important consideration in reactions requiring high temperatures.
Stability During Purification
Cleavage of the TMS group can occur during purification by column chromatography on silica gel.[10] The acidic nature of silica gel can promote hydrolysis, leading to partial or complete deprotection. This can be mitigated by deactivating the silica gel with a base, such as triethylamine. A 2D TLC experiment can be used to assess the stability of a compound on silica gel.[13][14]
Quantitative Data Summary
Table 1: Stability of TMS-Protected Alkynes Under Basic and Fluoride Conditions
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |
| K₂CO₃ | Methanol | Room Temp. | 2 h | 82 | [15] |
| Piperidine | Ethanol | Not Specified | Not Specified | Partial Cleavage | [4] |
| Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | Not Specified | Quantitative | [3] |
| TBAF (0.4 equiv) | THF, Methanol | -20 to 10 °C | Not Specified | 98 | [10] |
| Sodium ascorbate, CuSO₄ | Ethanol, Water | Room Temp. | 5-15 min | 91-98 | [3][16] |
| NaOH | Acetonitrile | 60 °C | 2-8 h | 0-60 | [10] |
Table 2: Stability of TMS-Protected Alkynes Under Other Deprotection Conditions
| Reagent(s) | Solvent(s) | Temperature | Time | Yield (%) | Reference(s) |
| AgNO₃, KCN, HCl | Methanol, Water | 0 °C to Room Temp. | Not Specified | 96 | [5] |
| AgNO₂, 2,6-lutidine | Not Specified | Not Specified | Not Specified | 90 | [5] |
| 2M HCl | Methanol | Not Specified | Not Specified | Effective Cleavage | [17] |
Experimental Protocols
Protocol for Deprotection using K₂CO₃ in Methanol
This protocol is a standard and mild method for the removal of a TMS group from a terminal alkyne.
-
Dissolution: Dissolve the TMS-protected alkyne (1.0 equiv) in methanol (approximately 0.1-0.2 M).
-
Addition of Base: Add potassium carbonate (K₂CO₃, 0.1-0.5 equiv) to the solution.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Dilute the residue with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude deprotected alkyne.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol for Deprotection using TBAF in THF
This is a very common and efficient method for TMS group removal.
-
Dissolution: Dissolve the TMS-protected alkyne (1.0 equiv) in anhydrous tetrahydrofuran (THF) (approximately 0.1 M).
-
Addition of Fluoride Source: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equiv) dropwise to the solution at 0 °C.
-
Reaction: Stir the reaction mixture at 0 °C or allow it to warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 30 minutes to a few hours.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography.
General Protocol for Assessing Stability to a Specific Reagent
This protocol provides a general workflow to quantitatively assess the stability of a TMS-protected alkyne to a given chemical reagent.
-
Reaction Setup:
-
In a clean, dry NMR tube, dissolve a known amount of the TMS-protected alkyne and an internal standard (e.g., 1,3,5-trimethoxybenzene or another inert compound with a distinct NMR signal) in a deuterated solvent compatible with the reaction conditions.
-
Acquire an initial ¹H NMR spectrum (t=0) to determine the initial ratio of the TMS-alkyne to the internal standard.
-
-
Initiation of the Test: Add the reagent to be tested (e.g., a specific acid, base, oxidizing, or reducing agent) to the NMR tube.
-
Monitoring:
-
Acquire ¹H NMR spectra at regular time intervals (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, etc.) at a constant temperature.
-
Integrate the characteristic signals of the TMS-alkyne (e.g., the TMS singlet around 0.2 ppm and an acetylenic proton signal if deprotection occurs) and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the TMS-alkyne to the internal standard at each time point.
-
Plot the percentage of remaining TMS-alkyne versus time to obtain a decomposition profile.
-
From this data, the half-life (t₁/₂) of the TMS-alkyne under the specific conditions can be determined.
-
-
Alternative Monitoring: If NMR is not suitable, the reaction can be set up on a larger scale and aliquots can be withdrawn at different time points, quenched, and analyzed by GC-MS or LC-MS to quantify the remaining starting material.
Visualization of Workflows
General Protection and Deprotection Workflow
Caption: General workflow for the use of TMS as a protecting group.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection of TMS in the presence of TIPS.
Conclusion
The trimethylsilyl group is a versatile and widely used protecting group for terminal alkynes. Its lability under basic and fluoride-mediated conditions allows for mild and efficient deprotection. While it exhibits greater stability under acidic and many reductive and metal-catalyzed conditions, careful consideration of its compatibility with all reagents in a synthetic sequence is paramount. The information and protocols provided in this guide are intended to assist researchers in making informed decisions for the strategic implementation of TMS-alkyne protection in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactions of LiAlH4, NaBH4 and H2/Ni (Recap) – Organic Chemistry Academy [ochemacademy.com]
- 7. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 8. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 9. reddit.com [reddit.com]
- 10. Recent Progress of Protecting Groups for Terminal Alkynes [ccspublishing.org.cn]
- 11. thieme-connect.com [thieme-connect.com]
- 12. mdpi.com [mdpi.com]
- 13. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 14. Chromatography [chem.rochester.edu]
- 15. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 16. researchgate.net [researchgate.net]
- 17. Trimethylsilyl-Protected Alkynes as Selective Cross Coupling Partners in Ti-Catalyzed [2+2+1] Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 4-[(Trimethylsilyl)ethynyl]benzoic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the versatile building block, 4-[(Trimethylsilyl)ethynyl]benzoic acid. This compound is of significant interest in medicinal chemistry and materials science due to its rigid, linear structure and the synthetic handles it offers for further molecular elaboration. This document presents a summary of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 16116-80-6 | Sigma-Aldrich |
| Molecular Formula | C₁₂H₁₄O₂Si | Sigma-Aldrich |
| Molecular Weight | 218.32 g/mol | Sigma-Aldrich |
| Melting Point | 154-158 °C | Sigma-Aldrich |
| Appearance | White to off-white powder | Sigma-Aldrich |
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, crucial for its identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.05 | Doublet | 2H | Aromatic protons (ortho to -COOH) |
| 7.55 | Doublet | 2H | Aromatic protons (ortho to -C≡CSi(CH₃)₃) |
| 0.25 | Singlet | 9H | Trimethylsilyl (-Si(CH₃)₃) protons |
Solvent: Chloroform-d (CDCl₃)
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| ~171 | Carboxylic acid carbon (-COOH) |
| ~132 | Aromatic carbons (ortho to -COOH) |
| ~130 | Aromatic carbons (ortho to -C≡CSi(CH₃)₃) |
| ~130 | Aromatic carbon (ipso- to -COOH) |
| ~127 | Aromatic carbon (ipso- to -C≡CSi(CH₃)₃) |
| ~104 | Acetylenic carbon (-C≡CSi) |
| ~97 | Acetylenic carbon (Ar-C≡) |
| ~ -1 | Trimethylsilyl carbons (-Si(CH₃)₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~2160 | Sharp, Medium | C≡C stretch (alkyne) |
| ~1680 | Strong | C=O stretch (carboxylic acid) |
| ~1605, 1500 | Medium | C=C stretch (aromatic ring) |
| ~1250, 840 | Strong | Si-C stretch (trimethylsilyl group) |
Mass Spectrometry (MS)
| m/z | Interpretation |
| 218 | [M]⁺ (Molecular ion) |
| 203 | [M - CH₃]⁺ (Loss of a methyl group) |
| 173 | [M - COOH]⁺ (Loss of the carboxylic acid group) |
| 73 | [Si(CH₃)₃]⁺ (Trimethylsilyl cation) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a standard pulse sequence for proton NMR.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the range of -10 to 200 ppm.
-
A longer acquisition time and a higher number of scans will be necessary compared to ¹H NMR.
-
IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Place the sample pellet or plate in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample via a direct insertion probe or by using a gas chromatograph (GC) interface if the compound is sufficiently volatile and thermally stable.
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-300 amu.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
This guide provides essential spectroscopic information and standardized protocols to aid researchers in the confident identification and application of this compound in their scientific endeavors.
Physical properties like melting point and solubility of 4-[(Trimethylsilyl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the core physical properties of 4-[(trimethylsilyl)ethynyl]benzoic acid, a key intermediate in organic synthesis and materials science. This document is intended to serve as a foundational resource, offering critical data on melting point and solubility, alongside detailed, field-proven methodologies for their experimental determination. The insights provided herein are designed to empower researchers to confidently handle and utilize this versatile compound in a variety of applications, from drug discovery to the development of advanced materials.
Introduction: The Versatile Building Block
This compound (CAS No. 16116-80-6) is a bifunctional organic compound that incorporates a carboxylic acid moiety and a trimethylsilyl-protected terminal alkyne. This unique structure makes it an invaluable building block in synthetic chemistry. The trimethylsilyl (TMS) group serves as a robust protecting group for the terminal alkyne, preventing its participation in unwanted side reactions while allowing for transformations at the carboxylic acid functionality. Subsequently, the TMS group can be selectively removed under mild conditions to liberate the terminal alkyne for further elaboration, such as in Sonogashira coupling reactions. This strategic protection and deprotection sequence is fundamental to the construction of complex molecular architectures.
The presence of both a rigid aromatic ring and a linear alkyne linker imparts specific conformational characteristics to molecules derived from this building block, a feature often exploited in the design of liquid crystals, organic semiconductors, and pharmaceutical agents. A thorough understanding of its physical properties is therefore paramount for its effective application in these and other fields.
Core Physical Properties
A precise understanding of the physical properties of a compound is the bedrock of its successful application in research and development. This section details the melting point and solubility of this compound, providing both reported data and a framework for its experimental verification.
Melting Point: A Tale of Two Ranges
The melting point of a crystalline solid is a critical indicator of its purity. For this compound, a notable discrepancy exists in the reported values from various commercial suppliers. This highlights the importance of independent verification in a laboratory setting.
| Source | Reported Melting Point (°C) |
| Sigma-Aldrich | 154-158 °C[1][2] |
| Apollo Scientific | 177-178 °C[3] |
This variance may be attributable to several factors, including:
-
Purity: Trace impurities can lead to a depression and broadening of the melting point range.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of the same compound can result in distinct melting points.
-
Analytical Technique: Minor variations in the methodology and instrumentation used for melting point determination can contribute to differing results.
Given this discrepancy, it is incumbent upon the researcher to determine the melting point of the specific batch of material being used. The experimental protocol for this determination is detailed in Section 3.1.
Solubility Profile: A Qualitative and Analog-Based Quantitative Assessment
Qualitative Solubility:
Based on its chemical structure, this compound is expected to be:
-
Soluble in a range of common organic solvents, including ethers (e.g., diethyl ether, tetrahydrofuran), chlorinated solvents (e.g., dichloromethane, chloroform), and polar aprotic solvents (e.g., acetone, ethyl acetate).
-
Sparingly soluble to insoluble in water, a characteristic typical of aromatic carboxylic acids with significant nonpolar character.
-
Soluble in aqueous basic solutions (e.g., sodium hydroxide, sodium bicarbonate) due to the deprotonation of the carboxylic acid to form a more polar carboxylate salt.
Quantitative Solubility of Benzoic Acid (for Reference):
The following table provides experimentally determined solubility data for benzoic acid in various solvents at different temperatures.[4][5] This information serves as a valuable starting point for solvent selection in reactions, purifications, and formulations involving this compound.
| Solvent | Solubility ( g/100 mL) | Temperature (°C) |
| Water | 0.34 | 25 |
| Ethanol | 58.4 | 25 |
| Diethyl Ether | 41.5 | 25 |
| Acetone | 51.0 | 25 |
| Benzene | 12.2 | 25 |
| Chloroform | 15.0 | 25 |
| Carbon Tetrachloride | 5.2 | 25 |
Experimental Methodologies: Ensuring Scientific Integrity
The following protocols are provided as self-validating systems for the determination of the melting point and solubility of this compound. The causality behind each experimental choice is explained to ensure technical accuracy and reproducibility.
Protocol for Melting Point Determination
The determination of a sharp melting point range is a primary indicator of the purity of a crystalline organic compound. The capillary method described below is a standard and reliable technique.
-
Sample Preparation:
-
Ensure the sample of this compound is a fine, dry powder. If necessary, gently crush any large crystals using a mortar and pestle. This ensures uniform heat transfer throughout the sample.
-
-
Capillary Tube Loading:
-
Tap the open end of a capillary melting point tube into the powdered sample. A small amount of the solid will be forced into the tube.
-
Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. The packed sample should be 2-3 mm in height. A properly packed sample is crucial for an accurate reading.
-
-
Melting Point Apparatus:
-
Insert the loaded capillary tube into the heating block of a melting point apparatus.
-
-
Rapid Preliminary Measurement:
-
Heat the sample rapidly to obtain an approximate melting point range. This initial, rapid heating saves time in subsequent, more accurate measurements.
-
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point.
-
Prepare a new sample and heat at a slow rate of 1-2 °C per minute. A slow heating rate is critical to allow the sample and the thermometer to be in thermal equilibrium, ensuring an accurate measurement.
-
Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal disappears (the end of the melting range).
-
-
Repeat for Consistency:
-
Repeat the accurate measurement at least once to ensure the result is reproducible.
-
Caption: Workflow for the determination of melting point using the capillary method.
Protocol for Solubility Determination
The following gravimetric method provides a quantitative measure of the solubility of this compound in a given solvent at a specific temperature.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of excess solid is essential to ensure that the solution is truly saturated.
-
-
Equilibration:
-
Agitate the mixture at a constant temperature for a prolonged period (e.g., 24 hours) using a magnetic stirrer or an orbital shaker in a temperature-controlled environment. This ensures that the dissolution process reaches equilibrium.
-
-
Phase Separation:
-
Allow the undissolved solid to settle. Carefully withdraw a known volume of the clear, supernatant solution using a pre-warmed or temperature-equilibrated syringe fitted with a filter to prevent the transfer of any solid particles.
-
-
Solvent Evaporation:
-
Transfer the filtered saturated solution to a pre-weighed vial.
-
Carefully evaporate the solvent under reduced pressure or in a fume hood. Gentle heating may be applied if the compound is thermally stable.
-
-
Mass Determination and Calculation:
-
Once the solvent is completely removed, weigh the vial containing the dried solute.
-
The mass of the dissolved solid is the difference between the final and initial weights of the vial.
-
Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).
-
Caption: Workflow for the gravimetric determination of solubility.
Conclusion
This compound is a compound of significant interest in modern organic synthesis. While a discrepancy in its reported melting point exists, this guide provides the necessary framework for its accurate experimental determination. Although quantitative solubility data is not widely published, the provided qualitative assessment and reference data for benzoic acid offer a solid foundation for its use in various solvent systems. The detailed protocols outlined herein are designed to be robust and reproducible, empowering researchers to generate reliable physical property data for this important synthetic intermediate.
References
The Role of the Trimethylsilyl Group in Sonogashira Coupling Reactions: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes. This powerful transformation, typically catalyzed by a combination of palladium and copper complexes, is indispensable for the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials. Within this context, the trimethylsilyl (TMS) group plays a critical and multifaceted role, primarily as a protecting group for the terminal alkyne. This guide provides an in-depth examination of the function of the TMS group, detailing its impact on reaction mechanisms, summarizing quantitative data, and providing detailed experimental protocols for its application and removal.
The Core Functions of the Trimethylsilyl (TMS) Group
The utility of employing TMS-protected alkynes, such as trimethylsilylacetylene, in Sonogashira couplings stems from several key advantages:
-
Prevention of Homocoupling: The primary role of the TMS group is to protect the acidic terminal proton of the alkyne. This prevents the undesired oxidative self-coupling of the alkyne, known as Glaser coupling, which is a common side reaction under standard Sonogashira conditions, especially in the presence of the copper co-catalyst. By blocking this pathway, the TMS group ensures that the reaction proceeds cleanly towards the desired cross-coupled product.
-
Enabling Sequential Synthesis: The TMS group is a robust protecting group that is stable under the Sonogashira coupling conditions but can be selectively removed afterward. This two-step sequence—coupling followed by deprotection—provides a terminal alkyne that can be used in a subsequent coupling reaction. This strategy is invaluable for the synthesis of unsymmetrical diarylalkynes, a common motif in drug candidates and functional materials.[1][2]
-
Improved Handling and Physical Properties: Simple alkynes like acetylene are gases at room temperature, making them difficult to handle in a laboratory setting. Trimethylsilylacetylene, however, is a liquid, which simplifies stoichiometric control and general handling. Furthermore, the introduction of the lipophilic TMS group can improve the solubility of complex substrates in organic solvents and alter the physical properties of intermediates, sometimes aiding in purification.[2][3][4]
Mechanistic Overview
The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle. The TMS group's role is best understood in the context of these cycles and the side reactions it prevents.
The diagram below illustrates the generally accepted mechanism for the palladium and copper co-catalyzed Sonogashira reaction.
The TMS group prevents the terminal alkyne from entering the copper cycle directly, thus inhibiting the formation of copper acetylide homodimers.
The strategic use of the TMS group enables the controlled synthesis of complex, unsymmetrical alkynes. This workflow is a common tactic in medicinal chemistry to build molecular complexity.
The diagram below illustrates the competing reaction pathways for a terminal alkyne in a Sonogashira reaction mixture and how the TMS group directs the reaction toward the desired outcome.
Quantitative Data Summary
The efficiency of Sonogashira couplings involving TMS-alkynes depends on the substrates, catalyst system, and reaction conditions. The following table summarizes representative examples from the literature, showcasing the versatility of this methodology.
| Entry | Aryl/Vinyl Halide (Ar-X) | TMS-Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 4-Iodoacetophenone | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2), CuI (4) | Et₃N | THF | RT | 2 | 95 | [5] |
| 2 | 4-Bromobenzonitrile | Trimethylsilylacetylene | Pd(OAc)₂ (2), P(t-Bu)₃ (4) | Cs₂CO₃ | Dioxane | 80 | 12 | 92 | [6] |
| 3 | 3-Iodopyridine | Phenyl(trimethylsilyl)acetylene | Pd(OAc)₂ (5), P(o-tol)₃ (10) | NaOAc | DMF | 100 | 0.25 | 85 | [7] |
| 4 | 4-Chlorotoluene | Phenylacetylene | [{Pd(µ-OH)Cl(IPr)}₂] (0.0001) | KOH | Dioxane/H₂O | 120 | 24 | 98 | [8] |
| 5 | 1-Iodonaphthalene | Trimethylsilylacetylene | Pd/CuFe₂O₄ MNPs (3) | K₂CO₃ | EtOH | 70 | 3 | 90 | [9] |
| 6 | 2-Bromothiophene | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (1), PPh₃ (2), CuI (2) | Et₃N/H₂O/PEG 200 | - | 60 | 4 | 91 | [10] |
| 7 | Methyl 4-iodobenzoate | Trimethylsilylacetylene | MCM-41-Pd (0.01), CuI (0.02), PPh₃ (0.02) | Et₃N | Toluene | 50 | 24 | 95 | [11] |
| 8 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(OAc)₂, XPhos | TBAF | THF | 70 | 3 | 92 (one-pot) | [3] |
Note: Conditions and yields are for the coupled product, which may still be TMS-protected.
Experimental Protocols
The following sections provide detailed, generalized protocols for the key steps in a TMS-alkyne Sonogashira coupling strategy.
This protocol describes a typical setup for the coupling of an aryl bromide with trimethylsilylacetylene using a palladium/copper catalyst system.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (1.2 mmol, 1.2 equiv)
-
PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)
-
Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)
-
Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (~3-5 mL)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane (~5-10 mL)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), PdCl₂(PPh₃)₂ (14 mg, 2 mol%), CuI (7.6 mg, 4 mol%), and PPh₃ (10.5 mg, 4 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (or Dioxane) (5 mL) and triethylamine (3 mL) via syringe.
-
Add trimethylsilylacetylene (0.17 mL, 1.2 mmol) dropwise to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C (reflux for THF) and monitor the reaction progress by TLC or GC-MS. Reactions with aryl bromides may require 4-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst and amine salts. Wash the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure aryl(trimethylsilyl)acetylene product.
This protocol describes the cleavage of the TMS group to yield the terminal alkyne.
Materials:
-
Aryl(trimethylsilyl)acetylene (1.0 mmol, 1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 mmol, 1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF) (~10 mL)
-
Round-bottom flask
-
Magnetic stirrer
-
Diethyl ether, water, brine
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Dissolve the aryl(trimethylsilyl)acetylene (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask at room temperature.
-
Add the TBAF solution (1.1 mL of a 1.0 M solution, 1.1 equiv) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 1-3 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.
-
Quench the reaction by adding water (15 mL).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with water (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by flash column chromatography to obtain the pure terminal alkyne. An operationally simpler non-aqueous workup involving the addition of a sulfonic acid resin (e.g., DOWEX 50WX8-400) and calcium carbonate can also be employed to remove TBAF residues.[12][13]
This advanced protocol combines deprotection and coupling in a single pot, which is particularly useful for volatile alkynes.[2][10]
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Trimethylsilylacetylene (1.5 mmol, 1.5 equiv)
-
Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
PdCl₂(PPh₃)₂ (0.01 mmol, 1 mol%)
-
Copper(I) iodide (CuI) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N) and Water (e.g., 10:1 v/v mixture)
-
Phase-transfer catalyst (e.g., PEG 200) (optional but recommended)
-
Sealed reaction vessel or Schlenk flask
Procedure:
-
To a sealed vessel, add the aryl halide (1.0 mmol), CsF (304 mg, 2.0 mmol), PdCl₂(PPh₃)₂ (7 mg, 1 mol%), CuI (3.8 mg, 2 mol%), and PPh₃ (5.2 mg, 2 mol%).
-
Evacuate and backfill the vessel with an inert gas.
-
Add a solvent mixture of triethylamine (4 mL) and water (0.4 mL). Add a few drops of PEG 200 if desired.
-
Add trimethylsilylacetylene (0.21 mL, 1.5 mmol) to the mixture.
-
Seal the vessel and heat to 60-80 °C with vigorous stirring for 12-24 hours. The CsF mediates a slow, in-situ desilylation, keeping the concentration of the free alkyne low.
-
Monitor the reaction by TLC or GC-MS for the formation of the final, deprotected coupled product.
-
After cooling, perform a standard aqueous workup and purification as described in Protocol 1 to isolate the final product.
Conclusion
The trimethylsilyl group is a powerful and versatile tool in the Sonogashira coupling reaction. Its primary function as a robust and selectively removable protecting group effectively suppresses unwanted homocoupling side reactions and enables the strategic, sequential synthesis of complex unsymmetrical alkynes. The improved handling characteristics it imparts to gaseous alkynes further enhance its utility. For researchers in synthetic chemistry and drug development, a thorough understanding of the role and application of the TMS group is essential for leveraging the full potential of the Sonogashira reaction to construct intricate molecular architectures with high efficiency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Subsituted arene synthesis by alkynylation [organic-chemistry.org]
- 7. mdpi.org [mdpi.org]
- 8. preprints.org [preprints.org]
- 9. ijnc.ir [ijnc.ir]
- 10. CsF-Mediated in Situ Desilylation of TMS-Alkynes for Sonogashira Reaction [organic-chemistry.org]
- 11. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | MDPI [mdpi.com]
- 12. Operationally simple and efficient workup procedure for TBAF-mediated desilylation: application to halichondrin synthesis. | Semantic Scholar [semanticscholar.org]
- 13. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Facile Deprotection of 4-[(Trimethylsilyl)ethynyl]benzoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Ethynylbenzoic acid is a valuable bifunctional building block in medicinal chemistry and materials science. Its rigid structure and reactive terminal alkyne and carboxylic acid moieties allow for its incorporation into a wide array of complex molecules through reactions such as Sonogashira couplings, "click" chemistry, and esterification or amidation. A common synthetic route to 4-ethynylbenzoic acid involves the use of the trimethylsilyl (TMS) group to protect the terminal alkyne. The TMS group is readily introduced and is stable to many reaction conditions, yet it can be selectively removed under mild conditions. This application note provides a detailed protocol for the efficient deprotection of 4-[(Trimethylsilyl)ethynyl]benzoic acid to yield 4-ethynylbenzoic acid using potassium carbonate in methanol, a method well-suited for substrates bearing acid-sensitive functional groups.
Data Presentation
The following table summarizes typical quantitative data for the TMS deprotection of aryl acetylenes using a potassium carbonate/methanol system. This method is highlighted for its simplicity, mild conditions, and high yields.
| Substrate | Reagent (equiv.) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Generic TMS-Arylacetylene | K₂CO₃ (0.12) | Methanol | Room Temperature | 2 | 82 | [1] |
| TMS-protected precursor to a functionalized alkyne | K₂CO₃ | Methanol | Room Temperature | - | 92 | |
| Asymmetrically silyl-protected bisacetylene | K₂CO₃ | Methanol/THF | Room Temperature | - | 83 | [2] |
Experimental Protocol
This protocol details the deprotection of the trimethylsilyl group from this compound using potassium carbonate in methanol.
Materials:
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH), reagent grade
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet (optional, for inert atmosphere)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in methanol, add anhydrous potassium carbonate (0.1-0.5 eq). The reaction can be performed at a concentration of approximately 0.1-0.2 M.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 2-4 hours.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material and the appearance of the more polar product, 4-ethynylbenzoic acid.
-
Work-up: a. Upon completion of the reaction, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[1] b. Dilute the residue with diethyl ether and wash with water to remove the potassium carbonate and other inorganic salts.[1] c. Separate the organic layer and wash it with brine.[1] d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo to yield the crude 4-ethynylbenzoic acid.[1]
-
Purification: If necessary, the crude product can be further purified by flash column chromatography on silica gel. However, for many applications, the crude product is of sufficient purity.
Visualizations
Chemical Reaction
References
Application Notes and Protocols for 4-[(Trimethylsilyl)ethynyl]benzoic acid in Copper-Catalyzed Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Trimethylsilyl)ethynyl]benzoic acid is a versatile bifunctional building block used in organic synthesis and medicinal chemistry. Its structure incorporates a carboxylic acid moiety and a terminal alkyne protected by a trimethylsilyl (TMS) group. The carboxylic acid allows for further derivatization, such as amidation or esterification, while the TMS-protected alkyne is a stable precursor to a terminal alkyne. This terminal alkyne is a key functional group for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] The CuAAC reaction is renowned for its high efficiency, selectivity, mild reaction conditions, and broad functional group tolerance, making it an invaluable tool for bioconjugation, drug discovery, and materials science.[1][3][4]
The TMS protecting group can be readily removed in situ or in a separate step to reveal the terminal alkyne, which then participates in the cycloaddition with an azide to form a stable 1,4-disubstituted 1,2,3-triazole. This ability to perform a tandem deprotection and cycloaddition in one pot simplifies synthetic procedures and improves overall efficiency.[5][6]
Applications
The dual functionality of this compound makes it a valuable reagent in several areas of research and development:
-
Drug Discovery and Medicinal Chemistry: The triazole ring formed through click chemistry is a common scaffold in medicinal chemistry, known for its metabolic stability and ability to engage in hydrogen bonding.[7][8] This reagent can be used to link a benzoic acid-containing fragment, which may target a specific biological receptor, to another molecule of interest (e.g., a peptide, a sugar, or another small molecule) via a stable triazole linker.[9]
-
Bioconjugation: The mild conditions of the CuAAC reaction allow for the conjugation of molecules to sensitive biological macromolecules such as proteins, nucleic acids, and lipids.[3][10][11][12] this compound can be used to introduce an alkyne handle onto these biomolecules for subsequent ligation with azide-modified partners.
-
Materials Science: The rigid, aromatic nature of the benzoic acid and the resulting triazole ring can be exploited in the synthesis of novel polymers and functional materials with unique electronic or structural properties.[13]
Experimental Protocols
I. Two-Step Protocol: TMS Deprotection followed by CuAAC
This protocol involves the initial deprotection of the TMS group, followed by the click reaction in a separate step.
Step 1: Deprotection of this compound
This procedure yields 4-ethynylbenzoic acid.
Materials
| Reagent | CAS Number | Molecular Weight ( g/mol ) |
| This compound | 16116-80-6 | 218.32 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |
| Methanol (MeOH) | 67-56-1 | 32.04 |
| Diethyl ether (Et₂O) | 60-29-7 | 74.12 |
| Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 |
| Hydrochloric Acid (HCl), 1M solution | 7647-01-0 | 36.46 |
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a catalytic amount of potassium carbonate (e.g., 0.1-0.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with 1M HCl.
-
Remove the methanol under reduced pressure.
-
Dilute the residue with diethyl ether and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield 4-ethynylbenzoic acid.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials
| Reagent | Notes |
| 4-Ethynylbenzoic acid | From Step 1 |
| Organic Azide | 1.0 - 1.1 equivalents |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 1-5 mol% |
| Sodium Ascorbate | 5-10 mol% (prepare a fresh solution) |
| Solvent | e.g., t-Butanol/H₂O (1:1), DMSO, DMF |
-
In a reaction vessel, dissolve 4-ethynylbenzoic acid (1.0 eq) and the organic azide (1.0-1.1 eq) in the chosen solvent system.
-
In a separate vial, prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, the product can be isolated by filtration if it precipitates, or by extraction after diluting the reaction mixture with water.
II. One-Pot Tandem Deprotection and CuAAC Reaction
This protocol combines the deprotection and click reaction into a single, more efficient step.[5][6]
Materials
| Reagent | Notes |
| This compound | 1.0 equivalent |
| Organic Azide | 1.1 equivalents |
| Copper(I) Bromide (CuBr) | 5-15 mol% |
| Triethylamine (Et₃N) or other suitable base | 1.0 equivalent |
| Solvent | Anhydrous DMF or DMSO |
Procedure [6]
-
To a solution of this compound (1.0 eq) and the organic azide (1.1 eq) in anhydrous DMF, add triethylamine (1.0 eq).
-
Add Copper(I) bromide (5-15 mol%) to the mixture.
-
Stir the reaction under an inert atmosphere (e.g., nitrogen or argon) at room temperature or elevated temperature (e.g., 60-100 °C) for 4-24 hours.[5][6] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Add a saturated solution of ammonium chloride and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or recrystallization.
Quantitative Data Summary
The following table provides representative data for CuAAC reactions. Yields are highly dependent on the specific substrates and conditions used.
| Alkyne Substrate | Azide Substrate | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1-Phenyl-2-trimethylsilylacetylene | Benzyl azide | CuBr (15) | DMF | 40 | 41 | [5] |
| 1-Phenyl-2-trimethylsilylacetylene | Benzyl azide | CuBr (15), Et₃N (100) | DMF | 0.5 | 94 | [6] |
| General Oligo-alkyne | Azide-label | CuBr (cat.), TBTA | DMSO/t-butanol | 1 | >90 | [15] |
| General Biomolecule-alkyne | Cargo-azide | CuSO₄ (0.1 mM), THPTA (0.5 mM), NaAsc (5 mM) | Aqueous Buffer | 1 | High | [3][11] |
Note: TBTA = Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine, THPTA = Tris(3-hydroxypropyltriazolylmethyl)amine. These are accelerating ligands.[3][16]
Visualizations
Caption: Workflow for the one-pot synthesis of 1,2,3-triazoles.
Caption: The catalytic cycle of the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. 東京化成工業株式会社 | Homepage [tcichemicals.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 8. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure of new 1,2,4-triazoles derived from p-hydroxybenzoic acid hydrazide - Lookchem [lookchem.com]
- 10. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 11. jenabioscience.com [jenabioscience.com]
- 12. mdpi.com [mdpi.com]
- 13. nbinno.com [nbinno.com]
- 14. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 15. glenresearch.com [glenresearch.com]
- 16. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 4-Ethynylbenzoic Acid: A Detailed Application Note and Protocol for Researchers
Introduction: 4-Ethynylbenzoic acid is a key bifunctional building block in medicinal chemistry and materials science. Its terminal alkyne and carboxylic acid moieties allow for versatile modifications, making it a valuable component in the synthesis of complex molecular architectures. In drug development, it is frequently utilized as a linker in antibody-drug conjugates (ADCs) or as a scaffold in the design of kinase inhibitors and other therapeutic agents. This document provides detailed protocols for the synthesis of 4-ethynylbenzoic acid via the deprotection of its trimethylsilyl (TMS) protected precursor, 4-((trimethylsilyl)ethynyl)benzoic acid.
Data Presentation
A summary of the key quantitative data for the precursor and the final product is presented in the table below for easy comparison.
| Property | 4-((trimethylsilyl)ethynyl)benzoic acid (Precursor) | 4-Ethynylbenzoic acid (Product) |
| Molecular Formula | C₁₂H₁₄O₂Si | C₉H₆O₂ |
| Molecular Weight | 218.32 g/mol [1] | 146.14 g/mol [2] |
| Appearance | Powder[1] | Powder or crystals[3] |
| Melting Point | 154-158 °C[1] | 200 °C[3] |
| ¹H NMR (CDCl₃, ppm) | δ 8.05 (d, 2H), 7.55 (d, 2H), 0.25 (s, 9H) | δ 8.08 (d, 2H), 7.60 (d, 2H), 3.25 (s, 1H) |
| ¹³C NMR (CDCl₃, ppm) | δ 171.5, 132.1, 130.3, 129.5, 127.8, 104.2, 96.0, -0.1 | δ 171.8, 132.5, 130.8, 129.8, 126.5, 82.8, 80.0 |
| FTIR (cm⁻¹) | ~2152 (C≡C stretch)[4] | ~3300 (alkynyl C-H stretch), ~2100 (C≡C stretch), ~1700 (C=O) |
| Mass Spectrum (m/z) | Expected M+ at 218.08 | 146 (M+), 129, 101[2] |
| Typical Yield | - | 82-95% (from TMS-protected precursor)[5] |
Experimental Protocols
This section provides a detailed methodology for the deprotection of 4-((trimethylsilyl)ethynyl)benzoic acid to yield 4-ethynylbenzoic acid using potassium carbonate in methanol. This method is widely cited for its mild conditions and high yields.[5][6]
Materials:
-
4-((trimethylsilyl)ethynyl)benzoic acid
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Diethyl ether (Et₂O)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Eluent for chromatography (e.g., Hexane/Ethyl Acetate mixture)
Procedure:
-
Reaction Setup: To a solution of 4-((trimethylsilyl)ethynyl)benzoic acid (1.0 eq) in anhydrous methanol (approximately 0.1 M concentration) in a round-bottom flask, add anhydrous potassium carbonate (0.15 eq).
-
Inert Atmosphere: The flask is flushed with an inert gas, such as nitrogen or argon, and the reaction mixture is stirred at room temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of the product spot.
-
Reaction Time: The reaction is typically stirred for 2-4 hours at room temperature.[5] Leaving the reaction for extended periods may lead to a reduction in yield.[5]
-
Work-up:
-
Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.
-
The residue is then redissolved in diethyl ether and washed sequentially with deionized water and brine.
-
The aqueous layer should be acidified with 1 M HCl to a pH of approximately 2-3 to ensure the carboxylic acid is protonated. This aqueous layer is then extracted with diethyl ether.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield 4-ethynylbenzoic acid as a solid. A yield of approximately 82% can be expected for similar TMS-alkyne deprotections.[5]
Visualizations
The following diagrams illustrate the chemical reaction, a typical experimental workflow, and an application of 4-ethynylbenzoic acid in drug development.
Caption: Chemical transformation of the TMS-protected precursor to 4-ethynylbenzoic acid.
Caption: Step-by-step experimental workflow for the synthesis of 4-ethynylbenzoic acid.
Caption: Workflow illustrating the use of 4-ethynylbenzoic acid as a linker in ADC development.
References
- 1. 4-[(三甲基硅基)乙炔基]苯甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 2. 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 16116-80-6 Cas No. | 4-[(Trimethylsilyl)ethynyl]benzoic acid | Apollo [store.apolloscientific.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. reddit.com [reddit.com]
Application of 4-[(Trimethylsilyl)ethynyl]benzoic Acid in Metal-Organic Frameworks: A Review of Current Research
Despite a comprehensive search of scientific literature and databases, there is currently no available information on the application of 4-[(Trimethylsilyl)ethynyl]benzoic acid as a linker in the synthesis of metal-organic frameworks (MOFs). While the field of MOF research is extensive and utilizes a wide variety of organic linkers, including numerous derivatives of benzoic acid, the specific use of this silyl- and ethynyl-functionalized benzoic acid has not been reported in published studies.
Metal-organic frameworks are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial as it dictates the resulting MOF's topology, porosity, and functional properties, which in turn determine its suitability for various applications such as gas storage, separation, catalysis, and drug delivery.
Researchers have explored a vast chemical space for organic linkers, often functionalizing them with different groups to tune the MOF's properties. For instance, the incorporation of functional groups like amines, hydroxyls, or alkyl chains into benzoic acid-based linkers has been widely studied to modulate the chemical environment within the MOF pores. Similarly, ethynyl groups have been employed to create extended and rigid linkers, while silyl groups are known for their potential in post-synthetic modification and their influence on the material's hydrophobicity.
However, the unique combination of both a trimethylsilyl group and an ethynyl group on a benzoic acid linker in the context of MOF synthesis remains an unexplored area of research according to the available scientific literature. Consequently, there are no established experimental protocols, quantitative data on material properties (such as surface area or pore size), or documented applications for MOFs constructed from this compound.
Therefore, it is not possible to provide detailed application notes, experimental protocols, or data tables as requested. The development of MOFs using this novel linker would first require foundational research to successfully synthesize and characterize the resulting materials. Such studies would need to establish the coordination chemistry of this linker with various metal ions, determine the crystal structures of any resulting MOFs, and then evaluate their properties and potential applications.
For researchers interested in this specific area, the lack of existing literature presents an opportunity for novel research. A potential starting point would be to adapt established solvothermal or hydrothermal synthesis methods commonly used for other benzoic acid-based MOFs, while carefully considering the reactivity of the trimethylsilyl and ethynyl functionalities under typical synthesis conditions.
Future work in this area would be essential to unlock the potential of this compound as a linker and to determine if the resulting MOFs possess unique properties that could be advantageous for applications in materials science, chemistry, and drug development. Without such foundational research, any discussion of its applications remains speculative.
Application Notes and Protocols for the Esterification of 4-[(Trimethylsilyl)ethynyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three common methods for the esterification of 4-[(trimethylsilyl)ethynyl]benzoic acid: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction. The protocols are designed to be representative and may require optimization for specific substrates and scales.
Comparative Overview of Esterification Methods
The choice of esterification method depends on several factors, including the stability of the starting materials, the desired purity of the product, and the available laboratory equipment. The following table summarizes the key quantitative parameters for the three described methods, based on typical results for benzoic acid derivatives.
| Parameter | Fischer-Speier Esterification | Steglich Esterification | Mitsunobu Reaction |
| Alcohol | Primary or Secondary | Primary or Secondary | Primary or Secondary |
| Catalyst/Reagent | Strong Acid (e.g., H₂SO₄) | DCC, DMAP | PPh₃, DEAD/DIAD |
| Temperature | Reflux (e.g., ~78°C for EtOH) | Room Temperature | 0°C to Room Temperature |
| Reaction Time | 2 - 10 hours | 1 - 5 hours | 2 - 12 hours |
| Typical Yield | 80 - 95% | 70 - 95% | 80 - 95% |
| Key Considerations | Equilibrium reaction; requires excess alcohol or water removal. | Mild conditions; byproduct (DCU) removal by filtration. | Inversion of stereochemistry at the alcohol center; sensitive to steric hindrance. |
Method 1: Fischer-Speier Esterification
The Fischer-Speier esterification is a classic acid-catalyzed esterification reaction.[1] It is an equilibrium process, and to achieve high yields, it is typically performed with a large excess of the alcohol, which also serves as the solvent.[1]
Experimental Protocol
Materials:
-
This compound
-
Anhydrous Ethanol (absolute, ≥99.5%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add a large excess of anhydrous ethanol (e.g., 20-50 equivalents), which acts as both reactant and solvent.
-
Slowly and with caution, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirring solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-10 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ester.
-
The product can be further purified by column chromatography on silica gel if necessary.
Method 2: Steglich Esterification
The Steglich esterification is a mild method for the formation of esters using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[2][3] This method is particularly useful for substrates that are sensitive to the harsh conditions of Fischer esterification.[2] A key feature is the formation of dicyclohexylurea (DCU), a byproduct that is insoluble in most organic solvents and can be easily removed by filtration.[3]
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq).
-
Dissolve the components in anhydrous dichloromethane.
-
In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous dichloromethane.
-
Slowly add the DCC solution to the stirring solution of the acid, alcohol, and DMAP at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 1-5 hours, and the formation of a white precipitate (DCU) will be observed.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl to remove excess DMAP, followed by saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Method 3: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to an ester with inversion of stereochemistry. The reaction utilizes a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
Experimental Protocol
Materials:
-
This compound
-
Alcohol (e.g., Isopropanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq).
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add DEAD or DIAD (1.5 eq) dropwise to the cold, stirring solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be purified directly by column chromatography on silica gel to separate the desired ester from the triphenylphosphine oxide and hydrazinedicarboxylate byproducts.
References
Application Notes and Protocols for Amide Bond Formation with 4-[(Trimethylsilyl)ethynyl]benzoic Acid in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(Trimethylsilyl)ethynyl]benzoic acid is a bifunctional linker of significant interest in bioconjugation and drug development. Its chemical architecture, featuring a carboxylic acid and a protected terminal alkyne, enables a two-stage conjugation strategy. The carboxylic acid moiety allows for the formation of a stable amide bond with amine-containing biomolecules, such as proteins, peptides, or antibodies. The trimethylsilyl (TMS)-protected ethynyl group serves as a latent handle for subsequent "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This dual functionality provides a robust platform for the precise and site-specific attachment of payloads, such as cytotoxic drugs for antibody-drug conjugates (ADCs), imaging agents, or other functional molecules.[1][][3]
These application notes provide detailed protocols for the amide bond formation step using this compound and common coupling reagents, as well as a subsequent deprotection and click chemistry conjugation.
Data Presentation: Comparative Analysis of Amide Coupling Reagents
The efficiency of amide bond formation is highly dependent on the choice of coupling reagent. The following table summarizes the performance of common coupling reagents in reactions involving benzoic acid derivatives, providing a baseline for expected outcomes with this compound. High yields are generally achievable with reagents like HATU, which is particularly effective for sterically hindered substrates.[4][5][6]
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzoic Acid | Benzylamine | EDC/HOBt | DCM/DMF | RT | 12-18 | ~85-95 | [7] |
| Substituted Benzoic Acids | Various Amines | HATU/DIPEA | DMF | RT | 1-3 | >90 | [4][5] |
| Dicarboxylic Acids | Aromatic/Aliphatic Amines | HATU/DIPEA | 2-MeTHF | RT | 3 | 55-89 | [5] |
| Benzoic Acid | Benzylamine | Trimethylsilyl azide/Et3N | DMF | RT | 2-8 | ~95 | [8] |
Experimental Protocols
Protocol 1: HATU-Mediated Amide Coupling
This protocol describes the coupling of this compound to an amine-containing biomolecule using HATU, a highly efficient coupling reagent known for its rapid reaction times and suppression of racemization.[4][6][9]
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, peptide)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vessel
-
Stirring apparatus
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (1.2 equivalents) in anhydrous DMF.
-
Dissolve the amine-containing biomolecule (1.0 equivalent) in an appropriate buffer or anhydrous DMF.
-
Prepare a stock solution of HATU (1.2 equivalents) in anhydrous DMF.
-
Prepare a stock solution of DIPEA (3.0 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
In a reaction vessel, combine the solution of this compound and the HATU solution.
-
Add DIPEA to the mixture.
-
Stir the reaction mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Amide Coupling:
-
Add the solution of the amine-containing biomolecule to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 2-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Upon completion, purify the conjugate to remove excess reagents and byproducts. For biomolecules, this is typically achieved through size-exclusion chromatography, dialysis, or tangential flow filtration.
-
Protocol 2: EDC/NHS-Mediated Amide Coupling
This protocol utilizes the widely used carbodiimide coupling chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive intermediate.
Materials:
-
This compound
-
Amine-containing biomolecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine, Tris buffer)
-
Purification system
Procedure:
-
Reagent Preparation:
-
Dissolve this compound (10-50 fold molar excess over the amine) in the Activation Buffer.
-
Dissolve EDC and NHS (or Sulfo-NHS) in the Activation Buffer immediately before use. A typical molar ratio is 1:2:2 of carboxylic acid:EDC:NHS.
-
-
Activation of Carboxylic Acid:
-
Add the EDC and NHS solutions to the this compound solution.
-
Incubate for 15-30 minutes at room temperature to form the NHS-ester.
-
-
Amide Coupling:
-
Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Add the activated NHS-ester of this compound to the biomolecule solution.
-
Incubate for 1-2 hours at room temperature.
-
-
Quenching and Purification:
-
Add the quenching solution to stop the reaction and block any unreacted NHS-esters.
-
Purify the conjugate using an appropriate method as described in Protocol 1.
-
Protocol 3: Deprotection of the Trimethylsilyl (TMS) Group
After successful amide bond formation, the TMS protecting group on the terminal alkyne must be removed to enable the subsequent click chemistry reaction. This can be achieved under mild conditions.
Materials:
-
TMS-protected bioconjugate
-
Potassium carbonate (K₂CO₃)
-
Methanol
-
Purification system
Procedure:
-
Dissolve the TMS-protected bioconjugate in methanol.
-
Add an excess of potassium carbonate.
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the deprotection by LC-MS or another suitable analytical method.
-
Upon completion, purify the deprotected bioconjugate to remove salts and byproducts.
Mandatory Visualizations
Caption: Workflow for bioconjugation using this compound.
Caption: Mechanism of HATU-mediated amide bond formation.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
References
- 1. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 3. Click chemistry in the synthesis of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Self-Assembled Monolayers of 4-[(Trimethylsilyl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the preparation and characterization of self-assembled monolayers (SAMs) using 4-[(Trimethylsilyl)ethynyl]benzoic acid. These SAMs present a versatile platform for surface functionalization, with significant applications in biosensor development and targeted drug delivery systems.
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate. This compound is a bifunctional molecule that allows for the formation of SAMs with a terminal alkyne group. The carboxylic acid group serves as the anchor to various oxide surfaces, while the trimethylsilyl (TMS) protected ethynyl group, upon deprotection, provides a reactive handle for subsequent surface modification, notably through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This functionality is particularly valuable in drug development for the immobilization of biomolecules, such as peptides, proteins, or drug molecules.
Applications in Research and Drug Development
The primary application of SAMs derived from this compound lies in the creation of well-defined, bio-inert or bioactive surfaces.
-
Biosensor Fabrication: The terminal alkyne group can be used to "click" capture probes (e.g., antibodies, DNA strands) onto the surface, creating a highly specific and sensitive biosensor for detecting target analytes.
-
Targeted Drug Delivery Research: Surfaces functionalized with these SAMs can be used to study cell adhesion and response to specific immobilized ligands. By clicking bioactive molecules onto the surface, researchers can create models to investigate drug targeting and cellular interactions.
-
High-Throughput Screening: Patterned SAMs can be created to generate arrays for high-throughput screening of drug candidates or to study combinatorial cell-material interactions.
Data Presentation: Characterization of SAMs
The following tables summarize expected quantitative data for SAMs prepared from 4-ethynylbenzoic acid (after TMS deprotection) on common substrates. These values are based on literature data for structurally similar aromatic carboxylic acid and alkyne-terminated SAMs.
Table 1: Expected Contact Angle Measurements
| Substrate | Molecule | Advancing Contact Angle (°) | Reference |
| Silicon Dioxide (SiO₂) | 4-Ethynylbenzoic acid | 70 - 80 | [General literature on aromatic carboxylic acid SAMs] |
| Gold (Au) | 4-Ethynylbenzoic acid | 60 - 70 | [General literature on aromatic carboxylic acid SAMs] |
Table 2: Expected Ellipsometric Thickness of SAMs
| Substrate | Molecule | Assumed Refractive Index | Estimated Thickness (Å) | Reference |
| Silicon Dioxide (SiO₂) | 4-Ethynylbenzoic acid | 1.50 | 8 - 12 | [Based on molecular length] |
| Gold (Au) | 4-Ethynylbenzoic acid | 1.50 | 8 - 12 | [Based on molecular length] |
Experimental Protocols
This section provides detailed protocols for the preparation of SAMs on silicon dioxide and gold substrates. A key step is the removal of the trimethylsilyl (TMS) protecting group to expose the reactive terminal alkyne. This can be achieved either before or during the self-assembly process.
Protocol 1: SAM Preparation on Silicon Dioxide (SiO₂) Substrates
This protocol describes the formation of a carboxylic acid-anchored SAM on a hydroxylated silicon dioxide surface.
Materials:
-
Silicon wafers or glass slides
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reactive.
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous ethanol
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous toluene
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning and Hydroxylation:
-
Immerse the silicon dioxide substrates in Piranha solution for 15-30 minutes.
-
Rinse the substrates thoroughly with copious amounts of DI water.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Further dry the substrates in an oven at 120 °C for 30 minutes.
-
-
Preparation of 4-Ethynylbenzoic Acid Solution (TMS Deprotection):
-
In a clean, dry flask under a nitrogen atmosphere, dissolve this compound in anhydrous toluene to a final concentration of 1 mM.
-
Add a stoichiometric amount of TBAF solution (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 1-2 hours to ensure complete deprotection.
-
-
Self-Assembly:
-
Immerse the clean, dry silicon dioxide substrates in the freshly prepared 1 mM solution of 4-ethynylbenzoic acid in toluene.
-
Seal the container and allow the self-assembly to proceed for 18-24 hours at room temperature in a desiccator or glovebox to minimize exposure to moisture and oxygen.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse the substrates thoroughly with fresh anhydrous toluene to remove any physisorbed molecules.
-
Rinse with anhydrous ethanol.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry, and inert environment (e.g., a desiccator backfilled with nitrogen).
-
Protocol 2: SAM Preparation on Gold (Au) Substrates
This protocol outlines the formation of a SAM on a gold surface. While carboxylic acids have a weaker affinity for gold than thiols, they can still form stable monolayers.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
Deionized (DI) water (18 MΩ·cm)
-
Anhydrous ethanol
-
This compound
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous ethanol
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrates by UV-ozone treatment for 15-20 minutes to remove organic contaminants.
-
Alternatively, immerse the substrates in a freshly prepared piranha solution for 30-60 seconds, followed by extensive rinsing with DI water and ethanol. EXTREME CAUTION with Piranha solution.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
-
Preparation of 4-Ethynylbenzoic Acid Solution (TMS Deprotection):
-
In a clean, dry flask under a nitrogen atmosphere, dissolve this compound in anhydrous ethanol to a final concentration of 1 mM.
-
Add a stoichiometric amount of TBAF solution (1 equivalent).
-
Stir the solution at room temperature for 1-2 hours.
-
-
Self-Assembly:
-
Immerse the clean, dry gold substrates into the 1 mM ethanolic solution of 4-ethynylbenzoic acid.
-
Seal the container and allow the self-assembly to proceed for 24-48 hours at room temperature. For optimal results, purge the container with nitrogen before sealing.
-
-
Rinsing and Drying:
-
Remove the substrates from the solution.
-
Rinse thoroughly with fresh anhydrous ethanol.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry, and inert environment.
-
Visualizations
Experimental Workflow
Caption: Workflow for the preparation and characterization of SAMs.
Application Pathway: Biosensor Fabrication via Click Chemistry
Caption: Immobilization of biomolecules for biosensing via click chemistry.
Application Notes and Protocols for the Synthesis of Tolane-Type Liquid Crystals Using 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Ethynylbenzoic acid is a versatile bifunctional molecule that serves as a crucial building block in the synthesis of advanced organic materials, including calamitic (rod-like) liquid crystals. Its rigid structure, featuring a carboxylic acid group and a terminal alkyne, allows for the systematic construction of molecules with a high degree of structural anisotropy, a key prerequisite for liquid crystalline behavior. The ethynyl group is particularly valuable for forming a tolane core (diphenylacetylene) through palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. The carboxylic acid moiety provides a convenient handle for esterification, enabling the attachment of various terminal groups to tailor the mesomorphic properties.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of tolane-type liquid crystals starting from 4-ethynylbenzoic acid. The protocols are based on established synthetic methodologies, including the Sonogashira coupling and Steglich esterification, which are widely employed in the synthesis of liquid crystalline materials.
Synthetic Strategy
The general synthetic strategy involves a two-step process. First, a Sonogashira coupling reaction is employed to couple 4-ethynylbenzoic acid with a suitable aryl halide, typically an iodo- or bromo-substituted phenol derivative with a flexible alkyl or alkoxy tail. This reaction forms the central tolane core. In the second step, the carboxylic acid group of the tolane intermediate is esterified with another phenol derivative, also bearing a terminal flexible chain. This modular approach allows for the synthesis of a wide variety of asymmetric tolane-based liquid crystals with tunable mesomorphic properties.
Caption: General workflow for the synthesis of tolane-type liquid crystals.
Experimental Protocols
Protocol 1: Synthesis of 4'-Alkoxy-4-ethynylbiphenyl-4-carboxylic acid (Tolane Intermediate) via Sonogashira Coupling
This protocol describes the palladium-catalyzed Sonogashira coupling of 4-ethynylbenzoic acid with a 4-alkoxy-1-iodobenzene to form the central tolane core.
Materials:
-
4-Ethynylbenzoic acid
-
4-Alkoxy-1-iodobenzene (e.g., 4-hexyloxy-1-iodobenzene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N), anhydrous
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and standard glassware for inert atmosphere techniques
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-ethynylbenzoic acid (1.0 eq.), 4-alkoxy-1-iodobenzene (1.05 eq.), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq.), and copper(I) iodide (0.04 eq.).
-
Add anhydrous and degassed THF and triethylamine to the flask via syringe. The typical solvent concentration is 0.1-0.2 M with respect to 4-ethynylbenzoic acid.
-
Degas the reaction mixture by bubbling with the inert gas for 10-15 minutes.
-
Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-70 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-8 hours).
-
Upon completion, cool the reaction mixture to room temperature and remove the triethylamine under reduced pressure.
-
Dilute the residue with ethyl acetate and water.
-
Acidify the aqueous layer to a pH of 2-3 with 2 M HCl.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure tolane intermediate.
Protocol 2: Synthesis of 4-Alkoxyphenyl 4'-alkoxy-4-ethynylbiphenyl-4-carboxylate (Tolane Liquid Crystal) via Steglich Esterification
This protocol outlines the esterification of the tolane intermediate with a 4-alkoxyphenol to yield the final liquid crystalline product.
Materials:
-
4'-Alkoxy-4-ethynylbiphenyl-4-carboxylic acid (from Protocol 1)
-
4-Alkoxyphenol (e.g., 4-hexyloxyphenol)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute
-
Saturated sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
Procedure:
-
Dissolve 4'-alkoxy-4-ethynylbiphenyl-4-carboxylic acid (1.0 eq.) and 4-alkoxyphenol (1.1 eq.) in anhydrous dichloromethane in a round-bottom flask.
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath and add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq.) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir under a nitrogen atmosphere for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
Purify the resulting solid by column chromatography on silica gel followed by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to yield the pure tolane liquid crystal.
Data Presentation
The following table presents representative quantitative data for a series of tolane-type liquid crystals. The specific molecules are 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates, which share a similar tolane core structure that can be synthesized using 4-ethynylbenzoic acid as a starting material.
| Compound (n, m) | Yield (%) | Phase Transitions (°C) | Mesophase Range (°C) |
| (4, 4) | 65 | Cr 105 N 168 I | 63 |
| (5, 5) | 68 | Cr 98 N 165 I | 67 |
| (6, 6) | 70 | Cr 95 SmA 110 N 163 I | 68 |
| (8, 8) | 72 | Cr 92 SmA 125 N 158 I | 66 |
Cr = Crystalline, N = Nematic, SmA = Smectic A, I = Isotropic. Data is illustrative and based on analogous structures found in the literature.
Characterization
The synthesized liquid crystals should be characterized by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity of the compounds.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., C≡C, C=O).
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compounds.
-
Differential Scanning Calorimetry (DSC): To determine the phase transition temperatures and associated enthalpy changes.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline textures and identify the mesophases.
Caption: Logical relationship of experimental and analytical steps.
Application Notes and Protocols for the Functionalization of Polymers with 4-[(Trimethylsilyl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the functionalization of polymers with 4-[(Trimethylsilyl)ethynyl]benzoic acid. This versatile bifunctional molecule serves as a valuable linker, enabling the introduction of a terminal alkyne group onto polymer backbones. The trimethylsilyl (TMS) protecting group ensures the stability of the alkyne during initial conjugation, which can be readily removed to allow for subsequent "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This methodology is of significant interest in drug development for the creation of polymer-drug conjugates, targeted delivery systems, and advanced biomaterials.
Overview of Polymer Functionalization Strategies
The carboxylic acid moiety of this compound allows for its covalent attachment to polymers bearing complementary functional groups, primarily amines and hydroxyls. The choice of coupling chemistry depends on the polymer backbone and desired reaction conditions.
-
Amide Bond Formation: For polymers with primary or secondary amine groups (e.g., amine-terminated polyethylene glycol (PEG-NH2), chitosan), standard carbodiimide coupling agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in combination with N-Hydroxysuccinimide (NHS) are highly effective.
-
Ester Bond Formation: For polymers with hydroxyl groups (e.g., hydroxyl-terminated polyethylene glycol (PEG-OH), polyvinyl alcohol), esterification can be achieved using reagents like N,N'-Dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-Dimethylaminopyridine (DMAP).
Following successful conjugation, the TMS group is typically removed under mild conditions to yield a terminal alkyne-functionalized polymer, which is then ready for a variety of bioorthogonal "click" chemistry reactions.
Experimental Protocols
Protocol 2.1: Functionalization of Amine-Terminated Polyethylene Glycol (PEG-NH2) via EDC/NHS Coupling
This protocol describes the conjugation of this compound to an amine-terminated polymer backbone.
Materials:
-
Amine-terminated Poly(ethylene glycol) (PEG-NH2)
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis membrane (appropriate MWCO for the polymer)
-
Deionized water
-
Lyophilizer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.5 equivalents relative to PEG-NH2) and NHS (1.5 equivalents) in anhydrous DMF.
-
Add EDC (1.5 equivalents) to the solution and stir at room temperature for 1 hour to activate the carboxylic acid.
-
In a separate flask, dissolve PEG-NH2 (1 equivalent) in anhydrous DMF.
-
Add the PEG-NH2 solution dropwise to the activated benzoic acid solution.
-
Allow the reaction to stir at room temperature for 24 hours.
-
Quench the reaction by adding a small amount of deionized water.
-
Purify the polymer conjugate by dialysis against deionized water for 48 hours, with frequent water changes.
-
Lyophilize the dialyzed solution to obtain the purified PEG-4-[(trimethylsilyl)ethynyl]benzamide as a white powder.
Protocol 2.2: Functionalization of Hydroxyl-Terminated Polyethylene Glycol (PEG-OH) via DCC/DMAP Esterification
This protocol details the esterification of a hydroxyl-terminated polymer with this compound.
Materials:
-
Hydroxyl-terminated Poly(ethylene glycol) (PEG-OH)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
-
0.22 µm syringe filter
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve PEG-OH (1 equivalent), this compound (2 equivalents), and DMAP (0.2 equivalents) in anhydrous DCM.
-
In a separate flask, dissolve DCC (2 equivalents) in anhydrous DCM.
-
Slowly add the DCC solution to the polymer solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 48 hours.
-
The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove the DCU by filtration through a 0.22 µm syringe filter.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the polymer conjugate by adding the concentrated solution to cold diethyl ether.
-
Collect the precipitate by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield the PEG-4-[(trimethylsilyl)ethynyl]benzoate ester.
Protocol 2.3: Deprotection of the Trimethylsilyl (TMS) Group
This protocol describes the removal of the TMS protecting group to expose the terminal alkyne.
Materials:
-
TMS-functionalized polymer
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Dialysis membrane (appropriate MWCO)
-
Deionized water
-
Lyophilizer
Procedure:
-
Dissolve the TMS-functionalized polymer in THF.
-
Add TBAF solution (2 equivalents per TMS group) to the polymer solution.
-
Stir the reaction at room temperature for 2 hours.
-
Remove the THF under reduced pressure.
-
Redissolve the polymer in a minimal amount of deionized water.
-
Purify the deprotected polymer by dialysis against deionized water for 48 hours.
-
Lyophilize the solution to obtain the alkyne-functionalized polymer.
Data Presentation
The following tables provide representative data for the functionalization and characterization of polymers with this compound. Note that optimal conditions and results may vary depending on the specific polymer and reaction scale.
Table 1: Reaction Conditions for Polymer Functionalization
| Polymer Backbone | Coupling Chemistry | Reagent Equivalents (relative to polymer) | Solvent | Reaction Time (h) | Temperature (°C) |
| Amine-terminated PEG | EDC/NHS | 1.5 (Acid, EDC, NHS) | DMF | 24 | 25 |
| Hydroxyl-terminated PEG | DCC/DMAP | 2.0 (Acid, DCC), 0.2 (DMAP) | DCM | 48 | 0 to 25 |
| Chitosan | EDC/NHS | 2.0 (Acid, EDC, NHS) | Acetic Acid/DMF | 48 | 25 |
Table 2: Characterization Data of Functionalized Polymers
| Polymer Conjugate | Degree of Substitution (%)¹ | PDI (Mw/Mn)² | Yield (%) |
| PEG-4-ethynylbenzamide | > 90 | < 1.1 | ~85 |
| PEG-4-ethynylbenzoate | > 85 | < 1.2 | ~80 |
| Chitosan-graft-4-ethynylbenzamide | 10 - 30 | > 1.5 | ~70 |
¹ Determined by ¹H NMR spectroscopy. ² Determined by Gel Permeation Chromatography (GPC).
Visualization of Workflows and Pathways
Diagram 1: Experimental Workflow for Polymer Functionalization and "Click" Conjugation
Caption: Workflow for polymer functionalization and conjugation.
Diagram 2: Application in Targeted Drug Delivery
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Deprotected 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of deprotected 4-ethynylbenzoic acid. This versatile building block is a cornerstone in the synthesis of a wide array of complex organic molecules, finding significant applications in medicinal chemistry, materials science, and drug discovery. The protocols detailed herein focus on Sonogashira, Suzuki, Heck, and Stille couplings, offering methodologies for the formation of carbon-carbon bonds with high efficiency and functional group tolerance.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, enabling the formation of C-C and C-heteroatom bonds with remarkable precision and efficiency.[1] For drug discovery and development, these reactions are instrumental in rapidly generating libraries of structurally diverse compounds for structure-activity relationship (SAR) studies.[2] 4-Ethynylbenzoic acid, with its terminal alkyne and carboxylic acid functionalities, is a particularly valuable substrate for these transformations, allowing for the introduction of a rigid ethynylbenzoic acid moiety into various molecular scaffolds.[3]
Sonogashira Coupling
The Sonogashira reaction is a highly effective method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is widely employed in the synthesis of pharmaceuticals and organic materials due to its mild reaction conditions.[4] The catalytic cycle typically involves both palladium and copper co-catalysts.[4]
Reaction Mechanism
The generally accepted mechanism for the Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the terminal alkyne reacts with a copper(I) salt to form a copper acetylide intermediate. Transmetalation of the acetylide group to the palladium complex, followed by reductive elimination, yields the final product and regenerates the palladium(0) catalyst.[4]
Sonogashira Coupling Catalytic Cycles
Experimental Protocols
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol describes a general procedure for the coupling of an aryl halide with 4-ethynylbenzoic acid using a palladium catalyst and a copper(I) co-catalyst.
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine the aryl halide (1.0 eq), 4-ethynylbenzoic acid (1.2 eq), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02 eq), and copper(I) iodide (CuI, 0.03 eq).
-
Solvent and Base Addition: Add an anhydrous solvent like toluene (5 mL per mmol of aryl halide) and an anhydrous amine base such as triethylamine (2.0 eq) via syringe.
-
Reaction Execution: Stir the mixture at room temperature for 15 minutes, then heat to 70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Copper-Free Sonogashira Coupling
To avoid the formation of alkyne homocoupling byproducts, a copper-free protocol can be employed.[5]
-
Reaction Setup: In a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂) (2 mol%) and a suitable phosphine ligand (4 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent Addition: Add the aryl halide (1.0 eq), 4-ethynylbenzoic acid (1.2 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add degassed anhydrous toluene (5 mL) via syringe.
-
Reaction Execution: Heat the mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup and Purification: Follow the workup and purification procedure described in Protocol 1, omitting the ammonium chloride wash.
Quantitative Data for Sonogashira Coupling
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodoacetophenone | PdCl₂(PPh₃)₂ (2) / CuI (3) | PPh₃ (4) | Et₃N (2) | Toluene | 70 | 12 | 85-95 |
| 4-Bromobenzonitrile | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 100 | 18 | 80-90 |
| 3-Iodopyridine | Pd(PPh₃)₄ (5) / CuI (5) | - | Et₃N (3) | DMF | 80 | 6 | 75-85 |
| 1-Bromo-4-nitrobenzene | Pd(OAc)₂ (3) / DABCO (6) | - | DABCO | DMF | RT | 24 | ~90 |
Note: Yields are approximate and may vary based on specific substrate and reaction conditions. Data is compiled from analogous reactions in the literature.[5][6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C(sp²)–C(sp²) bonds by reacting an organoboron compound with an organic halide, catalyzed by a palladium(0) complex.[7] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.[2]
Reaction Mechanism
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide.
-
Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[8]
Suzuki-Miyaura Coupling Catalytic Cycle
Experimental Protocol
This protocol describes a general procedure for the Suzuki-Miyaura coupling of a 4-halobenzoic acid derivative with an ethynylboronic acid ester.
-
Reaction Setup: In a round-bottom flask, combine the 4-halobenzoic acid derivative (1.0 eq), the ethynylboronic acid ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base (e.g., K₂CO₃, 3.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (argon or nitrogen).
-
Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water (3:1:1).
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring for 2-24 hours, monitoring by TLC or LC-MS.
-
Workup and Purification: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude product by column chromatography or recrystallization.[9]
Quantitative Data for Suzuki-Miyaura Coupling
| 4-Halobenzoic Acid Derivative | Boronic Acid/Ester | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromobenzoic acid | Phenylboronic acid | Pd/C (5) | K₂CO₃ (2) | EtOH/H₂O | RT | 0.5 | ~95 |
| Methyl 4-iodobenzoate | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 12 | 85-95 |
| 4-Amino-3-bromobenzoic acid | 3-Tolylboronic acid | Pd(dppf)Cl₂ (3) | K₃PO₄ (3) | Dioxane/H₂O | 100 | 16 | 70-85 |
Note: Yields are approximate and based on analogous reactions in the literature.[1][8]
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[10] This reaction is a powerful tool for creating C-C bonds and is particularly useful for the vinylation of aryl halides.[10]
Reaction Mechanism
The catalytic cycle of the Heck reaction typically proceeds as follows:
-
Oxidative Addition: A Pd(0) species reacts with the aryl or vinyl halide.
-
Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the Pd-C bond.
-
β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the alkene product and a palladium-hydride species.
-
Reductive Elimination: The base regenerates the Pd(0) catalyst from the palladium-hydride species.[1]
Heck Reaction Catalytic Cycle
Experimental Protocol
This protocol outlines a general procedure for the Heck coupling of a 4-halobenzoic acid with an alkene, which can be adapted for use with 4-ethynylbenzoic acid as the alkene partner is not commercially common.
-
Reaction Setup: To a reaction vessel, add the 4-halobenzoic acid (1.0 eq), the alkene (e.g., styrene or an acrylate, 1.5 eq), a palladium catalyst such as Pd(OAc)₂ (1-5 mol%), and a phosphine ligand if necessary.
-
Solvent and Base Addition: Add a polar aprotic solvent such as DMF or NMP, and a base (e.g., Et₃N or K₂CO₃, 2.0 eq).
-
Reaction Execution: Heat the reaction mixture, often to temperatures above 100 °C, and monitor its progress. Microwave irradiation can significantly reduce reaction times.[11][12]
-
Workup and Purification: After cooling, dilute the reaction with water and extract with an organic solvent. Wash the organic layer, dry it, and concentrate. Purify the crude product by chromatography or recrystallization.
Quantitative Data for Heck-Type Reactions
| Aryl Halide | Alkene | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time | Yield (%) |
| 4-Bromoacetophenone | Styrene | Pd NPs (0.1) | K₂CO₃ (2) | EtOH/H₂O | 120 (MW) | 10 min | >95 |
| 4-Iodophenol | Styrene | Pd NPs (0.1) | K₂CO₃ (2) | EtOH/H₂O | 120 (MW) | 10 min | ~98 |
| 5-Iodo-3,4-dimethoxy-benzyl)pyrimidine | Substituted alkene | Pd(PPh₃)₂Cl₂ (1.24) | N-ethylpiperidine (1.1) | DMF | 150 (MW) | 60-80 min | 50-70 |
Note: Yields are approximate and based on analogous reactions in the literature. MW = Microwave irradiation.[11][13]
Stille Coupling
The Stille reaction couples an organotin compound (organostannane) with an sp²-hybridized organic halide, catalyzed by palladium.[4] This reaction is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback.[14]
Reaction Mechanism
The catalytic cycle of the Stille reaction is similar to other palladium-catalyzed cross-couplings:
-
Oxidative Addition: Pd(0) adds to the organic halide.
-
Transmetalation: The organostannane transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups are eliminated from palladium to form the coupled product and regenerate the Pd(0) catalyst.[4]
Stille Coupling Catalytic Cycle
Experimental Protocol
The following is a general protocol for a Stille coupling reaction that can be adapted for the synthesis of derivatives of 4-ethynylbenzoic acid by using either a 4-halobenzoic acid and an ethynylstannane, or 4-ethynylbenzoic acid and an organostannane.
-
Reaction Setup: In a reaction flask, dissolve the organic halide (1.0 eq) and the organostannane (1.1 eq) in a suitable solvent (e.g., THF, DMF, or toluene).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (1-5 mol%). In some cases, additives like CuI or LiCl are used to accelerate the reaction.
-
Reaction Execution: Heat the reaction mixture, typically between 60-100 °C, until the starting material is consumed as monitored by TLC or GC.
-
Workup and Purification: Upon completion, the reaction mixture is typically subjected to an aqueous workup. The crude product is then purified, often by column chromatography, to remove the tin byproducts.
Quantitative Data for Stille-Type Reactions
| Organic Halide | Organostannane | Catalyst (mol%) | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Iodobenzoic acid | Vinyltributyltin | Pd(PPh₃)₄ (2) | - | DMF | 80 | 12 | 85-95 |
| 4-Bromotoluene | (Phenylethynyl)tributyltin | Pd(OAc)₂ (3) / DABCO (6) | - | DMF | 100 | 16 | 70-80 |
| 1-Iodo-4-nitrobenzene | Tributyl(phenylethynyl)stannane | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | NMP | 80 | 4 | ~90 |
Note: Yields are approximate and based on analogous reactions in the literature.[15]
Applications in Drug Discovery and Development
The products derived from the palladium-catalyzed cross-coupling of 4-ethynylbenzoic acid are of significant interest in drug discovery. The rigid aryl-alkyne linkage allows for the precise positioning of pharmacophoric groups, which is crucial for optimizing interactions with biological targets.[2] These scaffolds are found in a variety of therapeutic agents, including enzyme inhibitors and receptor antagonists. The ability to rapidly synthesize a diverse range of analogs using these coupling methods accelerates the lead optimization process in drug development programs.[1]
Workflow for Drug Discovery
References
- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. Solved Synthesis of 4-vinylbenzoic acid using the Wittig | Chegg.com [chegg.com]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microwave-assisted Heck Synthesis of Substituted 2,4-Diaminopyrimidine-based Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Microwave-Assisted Heck Reaction: Modifying Conventional Heating Protocols [cem.com]
- 13. BJOC - An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation [beilstein-journals.org]
- 14. jk-sci.com [jk-sci.com]
- 15. Stille Coupling [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Potassium Carbonate-Mediated TMS Deprotection
Welcome to the technical support guide for optimizing the deprotection of trimethylsilyl (TMS) ethers using potassium carbonate (K₂CO₃). This resource is designed for researchers, scientists, and professionals in drug development who utilize TMS as a protecting group for hydroxyl functionalities. Here, we will delve into the nuances of this common yet sometimes challenging reaction, providing practical, field-tested advice to help you achieve clean, high-yielding deprotection.
This guide moves beyond simple procedural lists to explain the "why" behind experimental choices. We will explore the reaction mechanism, troubleshoot common issues, and provide a framework for systematic optimization.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we encounter regarding K₂CO₃-mediated TMS deprotection:
Q1: What is the mechanism of TMS deprotection using potassium carbonate in methanol?
The deprotection of a TMS ether with potassium carbonate in methanol is a base-catalyzed solvolysis reaction. While K₂CO₃ itself is a moderately weak base[1][2], in methanol, it establishes an equilibrium that generates a small amount of the much more nucleophilic methoxide ion (CH₃O⁻)[3]. The methoxide then attacks the silicon atom of the TMS ether. This forms a pentacoordinate silicon intermediate, which subsequently collapses, cleaving the silicon-oxygen bond to release the free alcohol and form trimethylmethoxysilane (TMS-OMe). The reaction is driven forward by the formation of the stable TMS-OMe byproduct.
Q2: Why is methanol the most commonly used solvent for this reaction?
Methanol serves a dual purpose in this reaction. Firstly, it acts as a proton source to protonate the resulting alkoxide, regenerating the desired alcohol. Secondly, it is the precursor to the active nucleophile, the methoxide ion, upon reaction with potassium carbonate[3]. While potassium carbonate has low solubility in pure methanol[1][4][5], the small amount that dissolves is sufficient to generate enough methoxide to catalyze the deprotection effectively for many substrates[6][7].
Q3: Can I use other solvents?
While methanol is standard, other protic solvents like ethanol can also be used, though reaction rates may differ. Aprotic solvents like DMF or DMSO can dissolve more K₂CO₃, but the deprotection mechanism would rely on trace water to act as the nucleophile (generating hydroxide) or the carbonate ion itself, which is a much weaker nucleophile.[6] For TMS-alkynes, a mixture of DCM and methanol has been reported to work well.[8]
Q4: Is the reaction sensitive to water?
The presence of a small amount of water is often beneficial, as it can facilitate the dissolution of potassium carbonate and generate hydroxide ions, which are also effective nucleophiles for TMS deprotection. However, excessive water can sometimes lead to side reactions, depending on the substrate. For highly sensitive substrates, using anhydrous K₂CO₃ and dry methanol is recommended.[6][9]
Q5: How do I choose the right amount of potassium carbonate?
Typically, a catalytic amount to a slight excess of potassium carbonate is sufficient. A common starting point is 0.2 to 1.5 equivalents relative to the TMS-protected substrate.[10] For substrates that are sterically hindered or less reactive, using a larger excess of K₂CO₃ may be necessary to drive the reaction to completion.
Q6: What is a typical reaction time and temperature?
Many TMS deprotections with K₂CO₃ in methanol proceed to completion within 1 to 2 hours at room temperature.[9][11] However, for more sterically hindered TMS ethers or less reactive substrates, longer reaction times or gentle heating (e.g., 40-60 °C) may be required.[12] It's always best to monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
Encountering issues with your deprotection? This section provides a systematic approach to identifying and resolving common problems.
| Problem | Potential Causes | Recommended Solutions |
| Incomplete or Slow Reaction | 1. Insufficient Base: The catalytic amount of K₂CO₃ may not be enough, especially if acidic impurities are present. 2. Low Solubility of K₂CO₃: In anhydrous methanol, the concentration of dissolved base might be too low. 3. Steric Hindrance: Bulky groups near the TMS ether can impede the approach of the nucleophile.[13][14] 4. Low Temperature: The reaction may have a higher activation energy than anticipated. | 1. Increase K₂CO₃ Stoichiometry: Try increasing the amount of K₂CO₃ to 2-3 equivalents. 2. Add a Small Amount of Water: Adding a few drops of water can increase the solubility of K₂CO₃ and generate hydroxide ions. 3. Increase Temperature: Gently heat the reaction mixture to 40-60 °C and monitor the progress.[12] 4. Use a Stronger Base System: If optimization fails, consider alternative bases like cesium carbonate (Cs₂CO₃), which is more soluble in methanol, or fluoride-based reagents like TBAF.[6] |
| Formation of Side Products | 1. Base-Sensitive Functional Groups: Your substrate may contain other functional groups (e.g., esters, epoxides) that are sensitive to basic/nucleophilic conditions. 2. Extended Reaction Time/Elevated Temperature: Harsh conditions can lead to decomposition or side reactions. 3. Allene Formation (for TMS-alkynes): In some cases, TBAF deprotection of TMS-alkynes can lead to allene formation. | 1. Use Milder Conditions: Start with a catalytic amount of K₂CO₃ at room temperature and carefully monitor the reaction. 2. Alternative Reagents: For substrates with base-sensitive groups, consider mildly acidic deprotection methods. For TMS-alkynes, K₂CO₃ in methanol is often a good choice to avoid side reactions seen with other reagents. |
| Low Yield After Workup | 1. Product Loss During Extraction: The deprotected alcohol may have some water solubility, leading to loss in the aqueous phase during workup. 2. Decomposition on Silica Gel: Some products may be unstable on silica gel during column chromatography.[8] 3. Incomplete Reaction: The reaction may not have gone to completion. | 1. Modify Workup Procedure: After quenching the reaction, saturate the aqueous layer with brine (saturated NaCl solution) to decrease the solubility of your product before extraction. Use a larger volume of organic solvent for extraction. 2. Alternative Purification: If your product is sensitive to silica, consider crystallization, distillation, or using a different stationary phase for chromatography (e.g., alumina). Adding a small amount of a mild base like triethylamine to the column solvent can sometimes prevent decomposition.[15] 3. Confirm Reaction Completion: Ensure the reaction is complete by TLC or LC-MS before starting the workup. |
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical approach to troubleshooting common issues in K₂CO₃-mediated TMS deprotection.
Caption: Troubleshooting workflow for TMS deprotection.
Experimental Protocol: General Procedure for TMS Deprotection
This protocol provides a reliable starting point for the deprotection of a TMS-protected alcohol.
Materials:
-
TMS-protected substrate
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous methanol (MeOH)
-
Diethyl ether (or other suitable extraction solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the TMS-protected substrate (1.0 eq) in methanol (typically 0.1-0.5 M concentration), add anhydrous potassium carbonate (0.5 eq).
-
Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).[9][11] If the reaction is slow, consider the troubleshooting steps outlined above.
-
Workup: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the methanol. b. Dilute the residue with diethyl ether and wash with water, followed by brine. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude deprotected alcohol.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as needed.
Key Parameter Optimization Summary
For a systematic approach to optimization, consider the interplay of the following parameters:
| Parameter | General Range | Impact and Considerations |
| K₂CO₃ Stoichiometry | 0.2 - 3.0 eq | Catalytic amounts are often sufficient. Increase for sterically hindered substrates or to overcome acidic impurities. |
| Solvent | Methanol, Ethanol | Methanol is the most common and effective solvent.[11] |
| Temperature | Room Temp to 60 °C | Start at room temperature. Gentle heating can accelerate slow reactions but may increase side product formation. |
| Reaction Time | 1 - 24 hours | Monitor by TLC or LC-MS to determine the optimal time and avoid degradation from prolonged exposure to basic conditions.[9] |
| Water Content | Anhydrous to a few drops | Anhydrous conditions are a good starting point. A small amount of water can be beneficial for K₂CO₃ solubility. |
Visualizing the Deprotection Mechanism
The following diagram illustrates the key steps in the base-catalyzed deprotection of a TMS ether.
Caption: Mechanism of K₂CO₃/MeOH TMS deprotection.
By understanding the underlying principles and systematically addressing common issues, you can confidently optimize your potassium carbonate-mediated TMS deprotection reactions for consistent and high-yielding results.
References
- 1. commonorganicchemistry.com [commonorganicchemistry.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Potassium carbonate - Wikipedia [en.wikipedia.org]
- 5. Making sure you're not a bot! [tib.eu]
- 6. reddit.com [reddit.com]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. benchchem.com [benchchem.com]
- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Investigating the Influence of Steric Hindrance on Selective Anion Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. reddit.com [reddit.com]
Navigating TMS Deprotection: A Guide to Avoiding Side Products with TBAF
For researchers leveraging the power of silyl protecting groups in organic synthesis, tetrabutylammonium fluoride (TBAF) is a double-edged sword. While highly effective for cleaving trimethylsilyl (TMS) ethers, its inherent basicity and the challenges associated with its removal can lead to undesired side reactions and purification difficulties. This technical support center provides troubleshooting guides and frequently asked questions to help you mitigate these issues and achieve clean, high-yield deprotection of your target molecules.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during TBAF-mediated TMS deprotection?
A1: The primary side products arise from the basic nature of the TBAF reagent. These can include:
-
Decomposition of base-sensitive substrates: Functional groups susceptible to bases, such as certain esters or β-hydroxy ketones, may degrade under standard TBAF conditions, leading to lower yields.[1][2]
-
Elimination reactions: For substrates with leaving groups beta to the silyl ether, the basicity of TBAF can promote E2 elimination, resulting in the formation of alkenes. This is a particular concern for secondary substrates.[3]
-
Epimerization: If stereocenters are located at positions acidic enough to be deprotonated by TBAF, loss of stereochemical integrity can occur.
-
Deacylation: In carbohydrate chemistry and other molecules with acyl protecting groups, TBAF has been shown to cause regioselective deacylation.[1]
Another significant challenge is not a side product in the traditional sense, but a purification issue:
-
Residual tetrabutylammonium salts: These salts can be difficult to remove from polar, water-soluble products using standard aqueous workups, often leading to product loss or contamination.[4][5][6][7]
Q2: My starting material is sensitive to basic conditions. How can I minimize degradation during TMS deprotection with TBAF?
A2: Buffering the reaction mixture with a mild acid is a highly effective strategy. The addition of acetic acid to the TBAF solution can neutralize the basicity that causes substrate degradation without significantly impeding the desilylation reaction.[2][8]
Q3: I am working with a very polar, water-soluble compound. How can I remove TBAF and its byproducts without a problematic aqueous workup?
A3: A non-aqueous workup protocol, often referred to as the "Kishi protocol," is the recommended solution. This method involves treating the reaction mixture with a sulfonic acid resin (e.g., DOWEX 50WX8) and calcium carbonate. The resin sequesters the tetrabutylammonium cation via ion exchange, and the calcium carbonate precipitates the fluoride ion as insoluble calcium fluoride (CaF₂). The solid byproducts can then be easily removed by filtration.[4][5][6][7]
Q4: Can I use silica gel chromatography to directly purify my product from the crude reaction mixture containing TBAF?
A4: This is generally not recommended. TBAF and its byproducts can interfere with silica gel chromatography, often leading to streaking of the desired compound and co-elution with impurities, making purification difficult and inefficient.[4] It is best practice to perform a workup to remove the bulk of the TBAF before chromatographic purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of desired product; observation of decomposition byproducts. | The substrate contains base-sensitive functional groups that are degrading in the presence of TBAF.[1][2] | Buffer the reaction: Add acetic acid to the TBAF solution to neutralize its basicity. Start with a 1:1 molar ratio of acetic acid to TBAF and optimize as needed. |
| Formation of an unexpected alkene byproduct. | The basicity of TBAF is inducing an elimination reaction.[3] | Use a less basic fluoride source: Consider using a milder reagent such as HF-Pyridine, which is less basic than TBAF and can be more suitable for sensitive molecules.[9] |
| Difficulty removing TBAF salts from a polar product. | The high water solubility of the product makes a standard aqueous workup inefficient, leading to product loss.[4][5] | Employ a non-aqueous workup: Use an ion-exchange resin (e.g., DOWEX 50WX8) and calcium carbonate to remove TBAF byproducts by filtration.[5][7] |
| Incomplete reaction, even with excess TBAF. | The silyl ether is sterically hindered, slowing down the rate of deprotection. | Increase reaction temperature or time: Gently heating the reaction or allowing it to stir for a longer period may be necessary for hindered silyl ethers.[1] |
Data Presentation: Comparison of Deprotection Methods
The choice of deprotection reagent can significantly impact the outcome of your reaction, especially when dealing with sensitive substrates. Below is a comparison of TBAF with a common alternative for the deprotection of a secondary tert-butyldiphenylsilyl (TBDPS) ether, which highlights the trade-offs between reactivity and reaction conditions.
| Deprotection Reagent | Conditions | Reaction Time | Yield (%) | Key Considerations |
| Tetrabutylammonium Fluoride (TBAF) | THF, 0 °C to rt | 15 min - 7 h | 80-97%[9] | Highly effective and common; basicity can cause side reactions with sensitive substrates.[9] |
| Hydrogen Fluoride-Pyridine (HF•Py) | THF or MeCN, 0 °C to rt | 1 - 11 h | ~95-100%[9] | Less basic than TBAF, making it suitable for base-sensitive molecules; HF is highly toxic and requires careful handling.[9] |
Experimental Protocols
Protocol 1: Buffered TBAF Deprotection for Base-Sensitive Substrates
This protocol provides a general method for TMS deprotection while mitigating the basicity of TBAF using acetic acid.
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)
-
Glacial Acetic Acid
-
Anhydrous Tetrahydrofuran (THF)
-
Standard workup and purification reagents (e.g., Dichloromethane, water, brine, MgSO₄, silica gel)
Procedure:
-
In a separate flask, prepare the buffered TBAF reagent by adding glacial acetic acid (1.1-1.5 equivalents relative to the silyl ether) to the 1 M TBAF solution in THF (1.1-1.5 equivalents).
-
Dissolve the TMS-protected alcohol (1.0 equiv.) in anhydrous THF.
-
Add the freshly prepared buffered TBAF solution dropwise to the solution of the substrate at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, perform a standard aqueous workup by diluting the reaction mixture with dichloromethane, washing with water and brine, drying the organic layer over anhydrous MgSO₄, filtering, and concentrating under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Non-Aqueous Workup for Polar Products (Kishi Protocol)
This protocol describes an efficient method for removing TBAF and related byproducts without an aqueous extraction, which is ideal for water-soluble products.[5][7]
Materials:
-
Crude reaction mixture post-TBAF deprotection
-
DOWEX 50WX8 ion-exchange resin (200-400 mesh)
-
Calcium carbonate (CaCO₃), powdered
-
Methanol (MeOH)
-
Celite
Procedure:
-
Following the completion of the TBAF-mediated deprotection (as monitored by TLC), add calcium carbonate (approx. 5 equivalents based on TBAF used) and DOWEX 50WX8 resin (approx. 1.5 g per mmol of TBAF used) to the reaction mixture.[4][5]
-
Add methanol (typically a volume equal to the initial reaction solvent) to the suspension and stir vigorously at room temperature for 1-2 hours.[4][5]
-
Prepare a filtration setup with a pad of Celite in a fritted or Büchner funnel.
-
Filter the entire suspension through the Celite pad to remove the resin and precipitated inorganic salts.
-
Wash the filter cake thoroughly with methanol to ensure complete recovery of the desired product.
-
Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude product, now free of tetrabutylammonium salts.
-
Proceed with further purification (e.g., chromatography) if necessary.
Visualizations
The following diagrams illustrate the key mechanisms and workflows discussed in this guide.
References
- 1. benchchem.com [benchchem.com]
- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 3. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Collection - Operationally Simple and Efficient Workup Procedure for TBAF-Mediated Desilylation:â Application to Halichondrin Synthesis - Organic Letters - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. benchchem.com [benchchem.com]
Purification strategy for 4-ethynylbenzoic acid after deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-ethynylbenzoic acid after a deprotection reaction.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 4-ethynylbenzoic acid.
Problem: Low or No Yield After Acid-Base Extraction
Q1: I performed an acid-base extraction to purify my 4-ethynylbenzoic acid, but upon acidification of the aqueous layer, little to no precipitate formed. What could be the reason?
A1: This is a common issue that can arise from several factors during the extraction process. Here are the most likely causes and their solutions:
-
Incomplete Deprotonation: The initial basification step may not have been sufficient to deprotonate all of the 4-ethynylbenzoic acid, leaving a significant portion in the organic layer.
-
Solution: Ensure the pH of the aqueous layer is sufficiently basic (pH > 8) after the addition of the base (e.g., sodium bicarbonate). Use a pH strip to check. If the pH is not high enough, add more base and re-extract the organic layer.
-
-
Insufficient Mixing: The two phases (organic and aqueous) may not have been mixed thoroughly, leading to incomplete extraction of the carboxylate salt into the aqueous layer.
-
Solution: When shaking the separatory funnel, ensure you are inverting it gently but thoroughly for at least 1-2 minutes. Vent the funnel frequently to release any pressure buildup.
-
-
Premature Precipitation: If a concentrated base was used, the sodium salt of 4-ethynylbenzoic acid might have a limited solubility in the aqueous layer and could have precipitated at the interface.
-
Solution: Use a saturated or slightly dilute solution of a weak base like sodium bicarbonate. If a precipitate is observed at the interface, adding a small amount of water to the separatory funnel might help to dissolve it.
-
-
Incomplete Reprotonation: The final acidification step may not have been sufficient to fully reprotonate the carboxylate salt.
-
Solution: Add the acid (e.g., 1M HCl) dropwise while stirring and monitor the pH of the aqueous solution with a pH strip. Continue adding acid until the solution is acidic (pH < 4) to ensure complete precipitation of the product.
-
Problem: Oily Product Instead of Crystalline Solid During Recrystallization
Q2: I'm trying to recrystallize my 4-ethynylbenzoic acid, but it's "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is supersaturated or when the melting point of the solid is lower than the temperature of the solution.
-
Solution is Too Concentrated: The most common reason is that the solution is too concentrated.
-
Solution: Add a small amount of hot solvent to the mixture to redissolve the oil, and then allow it to cool down more slowly. Slow cooling is crucial for the formation of pure crystals.
-
-
Inappropriate Solvent: The chosen solvent may not be ideal for your compound.
-
Solution: 4-ethynylbenzoic acid is soluble in polar organic solvents like ethanol and acetone and has limited solubility in water.[1] A mixed solvent system, such as ethanol/water or acetone/water, can be effective. Dissolve the compound in a minimum amount of the better solvent (e.g., ethanol) at an elevated temperature, and then add the poorer solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.
-
-
Presence of Impurities: Impurities can lower the melting point of your compound, leading to oiling out.
-
Solution: If the problem persists, consider a preliminary purification step. An acid-base extraction before recrystallization can remove many common impurities.
-
Problem: Difficulty Removing Silyl Impurities
Q3: My deprotection of a silyl-protected 4-ethynylbenzoic acid precursor seems incomplete, and I'm struggling to separate the final product from the silyl-containing starting material or byproducts. What's the best approach?
A3: Incomplete deprotection of silyl groups (like TMS, TES, or TIPS) is a frequent challenge. The remaining silyl compounds can have similar polarities to the desired product, making separation difficult.
-
Drive the Deprotection to Completion: Before attempting a difficult purification, ensure the deprotection reaction has gone to completion.
-
Solution: Monitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or adding a slight excess of the deprotection reagent.
-
-
Acid-Base Extraction: This is often the most effective method to separate the acidic product from neutral silyl-containing impurities.
-
Solution: Perform an acid-base extraction as detailed in the protocols below. The 4-ethynylbenzoic acid will be extracted into the aqueous basic layer, while the neutral silyl-containing compounds will remain in the organic layer.
-
-
Column Chromatography: If acid-base extraction is not sufficient, column chromatography can be used.
-
Solution: Use a polar stationary phase like silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is a good starting point. The more polar 4-ethynylbenzoic acid should elute more slowly than the less polar silyl-containing impurities. Adding a small amount of acetic acid (0.5-1%) to the eluent can help to reduce tailing of the carboxylic acid on the silica gel.
-
Frequently Asked Questions (FAQs)
Q4: What is the best purification strategy for 4-ethynylbenzoic acid after a deprotection reaction?
A4: The optimal strategy depends on the nature of the impurities. A general and highly effective approach is a combination of acid-base extraction followed by recrystallization.
-
Acid-Base Extraction: This is excellent for removing non-acidic (neutral or basic) impurities. The carboxylic acid is converted to its water-soluble salt with a weak base, washed with an organic solvent to remove impurities, and then regenerated by adding acid.
-
Recrystallization: This step further purifies the product from any remaining impurities that have similar acidity.
Q5: What are the common impurities I might encounter after the deprotection of a silyl-protected precursor to 4-ethynylbenzoic acid?
A5: The most common impurities include:
-
Unreacted Silyl-Protected Starting Material: For example, 4-((trimethylsilyl)ethynyl)benzoic acid.
-
Silyl Byproducts: Silanols or siloxanes formed from the cleaved silyl group.
-
Reagents from the Deprotection Step: For example, fluoride salts (from TBAF) or acid/base catalysts.
Q6: Can I use column chromatography to purify 4-ethynylbenzoic acid?
A6: Yes, column chromatography can be an effective purification method. However, carboxylic acids can sometimes be problematic on silica gel due to strong adsorption, which can lead to "tailing" or streaking of the compound down the column. To mitigate this, a small amount of a volatile acid, such as acetic acid (0.5-1%), is often added to the eluent. A typical eluent system would be a gradient of ethyl acetate in hexanes.
Q7: What is a good recrystallization solvent for 4-ethynylbenzoic acid?
A7: 4-ethynylbenzoic acid has limited solubility in water but is soluble in organic solvents like ethanol and acetone.[1] For recrystallization, a single solvent like hot water can be used, as the solubility of benzoic acid derivatives often increases significantly with temperature.[2] Alternatively, a mixed solvent system is often very effective. A common choice is to dissolve the crude product in a minimal amount of a hot solvent in which it is very soluble (e.g., ethanol or acetone) and then slowly add a solvent in which it is less soluble (e.g., water or hexanes) until the solution becomes turbid. Allowing this mixture to cool slowly will promote the growth of pure crystals.
Quantitative Data Summary
The following table provides a qualitative comparison of common purification methods for 4-ethynylbenzoic acid. Quantitative data for yield and purity can be highly dependent on the specific impurities present and the execution of the protocol.
| Purification Method | Typical Yield | Typical Purity | Advantages | Disadvantages |
| Acid-Base Extraction | High (>90%) | Good to Excellent | Excellent for removing neutral and basic impurities. Scalable. | Less effective for removing other acidic impurities. |
| Recrystallization | Moderate to High (70-95%) | Excellent | Can provide very high purity product. | Yield can be reduced due to product solubility in the mother liquor. |
| Column Chromatography | Moderate to High (60-90%) | Good to Excellent | Can separate compounds with very similar properties. | Can be time-consuming and requires larger volumes of solvent. Carboxylic acids can tail on silica. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
-
Dissolution: Dissolve the crude 4-ethynylbenzoic acid in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.
-
Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. A volume equal to that of the organic layer is a good starting point.
-
Mixing: Stopper the funnel, and while pointing the tip away from you and others, invert it and open the stopcock to vent any pressure. Close the stopcock and shake the funnel gently for 1-2 minutes, venting frequently.
-
Separation: Allow the layers to separate. The aqueous layer (containing the sodium 4-ethynylbenzoate) is typically the bottom layer, but it's good practice to confirm by adding a few drops of water. Drain the aqueous layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution two more times to ensure all the acidic product has been extracted. Combine all aqueous extracts.
-
Washing (Optional): The organic layer, which contains neutral and basic impurities, can be washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and concentrated to recover any non-acidic materials.
-
Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 1M hydrochloric acid (HCl) dropwise. 4-ethynylbenzoic acid will precipitate out as a solid.
-
pH Check: Continue adding HCl until the solution is acidic (pH ~2-3), which can be checked with pH paper.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid in the funnel with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Allow the solid to dry completely under vacuum or in a desiccator.
Protocol 2: Purification by Recrystallization (Ethanol/Water System)
-
Dissolution: Place the crude 4-ethynylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. The solution should be near its boiling point.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Addition of Anti-solvent: To the hot ethanolic solution, add hot water dropwise until the solution just begins to turn cloudy (persistent turbidity). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: Decision tree for selecting a purification strategy.
Caption: Workflow for acid-base extraction purification.
References
Technical Support Center: Optimizing Click Reactions with 4-Ethynylbenzoic Acid Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with 4-ethynylbenzoic acid and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the click reaction of 4-ethynylbenzoic acid derivatives, presented in a question-and-answer format to help you navigate and resolve experimental challenges.
Issue 1: Low or No Product Yield
Question: My click reaction with a 4-ethynylbenzoic acid derivative is showing low or no yield. What are the likely causes and how can I improve it?
Answer: Low yields in CuAAC reactions are a common problem that can often be resolved by systematically evaluating the reaction components and conditions.
-
Catalyst Inactivity: The active catalyst in CuAAC is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state.
-
Solution: Ensure you are using a fresh solution of your reducing agent, typically sodium ascorbate. It is recommended to prepare this solution just before initiating the reaction.[1] Consider degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[2]
-
-
Poor Solubility of Reactants: 4-Ethynylbenzoic acid and its derivatives can have limited solubility in common aqueous reaction mixtures, leading to a heterogeneous reaction and reduced yield.
-
Incorrect Stoichiometry: An improper ratio of reactants can lead to the incomplete consumption of the limiting reagent.
-
Solution: While a 1:1 ratio is theoretically sufficient, using a slight excess (1.1-1.2 equivalents) of one of the reactants (often the less precious one) can drive the reaction to completion.
-
-
Ligand Issues: The absence of a suitable ligand can result in a sluggish reaction and potential catalyst degradation. Ligands stabilize the Cu(I) catalytic species and accelerate the reaction.
-
Solution: For aqueous reactions, water-soluble ligands like THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are highly recommended.[6] Ensure you are using the correct ligand-to-copper ratio, which is typically 1:1 or 2:1, but can be as high as 5:1 in bioconjugation to protect sensitive molecules.[2][3]
-
-
Inhibitory Buffer Components: Certain components in your buffer system can interfere with the copper catalyst.
-
Solution: Avoid buffers containing high concentrations of chelating agents like EDTA, or ions such as chloride and iodide, which can coordinate to the copper and inhibit catalysis.[7] Phosphate buffers can sometimes precipitate copper, but this can often be avoided by pre-mixing the copper salt with the ligand before adding it to the buffer.[7]
-
Issue 2: Presence of Side Products
Question: I am observing significant side products in my reaction mixture, primarily the homocoupling of 4-ethynylbenzoic acid. How can I minimize this?
Answer: The primary side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne, often referred to as Glaser coupling. This is particularly prevalent when the Cu(I) catalyst is oxidized to Cu(II).
-
Solution: The most effective way to prevent this side reaction is to maintain a reducing environment. The addition of a slight excess of a reducing agent like sodium ascorbate is crucial for preventing the formation of these oxidative homocoupling products.[8] Performing the reaction under an inert atmosphere will also help to minimize the oxidation of the Cu(I) catalyst.
Issue 3: Difficulty in Product Purification
Question: How can I efficiently purify my triazole product and remove the copper catalyst?
Answer: Post-reaction cleanup is critical for obtaining a pure product. Several methods can be employed to remove the copper catalyst and other impurities.
-
Aqueous Wash with a Chelating Agent: Washing the reaction mixture with an aqueous solution of a chelating agent such as EDTA or ammonia/ammonium chloride is a common and effective method for sequestering copper ions into the aqueous phase.[9]
-
Column Chromatography: For nonpolar products, column chromatography on silica gel is a standard purification technique. A gradient of a nonpolar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is typically used for elution.[9]
-
Specialized Resins: Copper-scavenging resins can be used to effectively remove residual copper from the reaction mixture.
-
Filtration through Silica: A simple plug of silica gel can be used to filter the reaction mixture, which will retain the polar copper salts.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the carboxylic acid group of 4-ethynylbenzoic acid during the click reaction?
A1: Generally, the carboxylic acid group does not need to be protected for a CuAAC reaction. The reaction is highly chemoselective for the azide and alkyne functional groups.[10] However, if you are using reaction conditions that are strongly basic or involve reagents that could react with the carboxylic acid, protection as an ester (e.g., methyl or t-butyl ester) may be necessary.[11]
Q2: What is the best solvent system for a click reaction with a hydrophobic derivative of 4-ethynylbenzoic acid?
A2: For hydrophobic derivatives, a co-solvent system is essential. A 1:1 mixture of water with t-butanol or DMSO is a good starting point.[5] You can dissolve your hydrophobic alkyne in the organic solvent first before adding it to the aqueous solution containing the azide and catalyst components.
Q3: Can I use a Cu(I) salt directly instead of generating it in situ from a Cu(II) salt?
A3: Yes, Cu(I) salts such as CuI or CuBr can be used directly.[2] However, Cu(I) salts are prone to oxidation in air, so these reactions should be performed under an inert atmosphere. The in situ generation from a more stable Cu(II) salt like CuSO₄ with a reducing agent is often more convenient and reliable.[12]
Q4: My reaction is very slow. How can I increase the reaction rate?
A4: To increase the reaction rate, consider the following:
-
Add a Ligand: If you are not already using one, adding a copper-stabilizing ligand like THPTA or TBTA can significantly accelerate the reaction.[6]
-
Increase Temperature: Gently warming the reaction (e.g., to 30-40 °C) can increase the rate, but be mindful of the stability of your reactants at higher temperatures.[13]
-
Increase Concentration: If possible, increasing the concentration of your reactants can lead to a faster reaction.
Quantitative Data
The following table summarizes representative reaction conditions and yields for CuAAC reactions involving derivatives of 4-ethynylbenzoic acid, as found in the literature. These examples can serve as a starting point for your own optimizations.
| Alkyne Derivative | Azide Partner | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl 4-ethynylbenzoate | 3-(4-azidophenyl)acrylic acid | CuI, Sodium Ascorbate | CH₃CN/H₂O (9:1) | Room Temp | 2 | 90 | [14][15] |
| 4-Ethynylbenzoic acid | Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temp | 12 | >95 | N/A |
| 4-Ethynylbenzoic acid | Various azides | CuI | DMF | 45 | 48 | ~94 | [16] |
Note: The data presented are from various sources and may not be directly comparable due to differences in specific reactants and experimental setups.
Experimental Protocols
General Protocol for CuAAC with 4-Ethynylbenzoic Acid
This protocol provides a general starting point and may require optimization for specific substrates.
Materials:
-
4-Ethynylbenzoic acid derivative (1.0 eq)
-
Azide (1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.1 eq)
-
Sodium Ascorbate (0.2 eq)
-
Solvent (e.g., 1:1 t-BuOH/H₂O)
Procedure:
-
In a reaction vial, dissolve the 4-ethynylbenzoic acid derivative and the azide in the chosen solvent system.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.[9]
-
Upon completion, the reaction can be worked up by diluting with water and extracting with an organic solvent like ethyl acetate. The organic layers can then be washed with an aqueous solution of EDTA or ammonium hydroxide to remove the copper catalyst.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Caption: Simplified catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
References
- 1. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancements in the mechanistic understanding of the copper-catalyzed azide-alkyne cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click Chemistry [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 11. benchchem.com [benchchem.com]
- 12. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. quora.com [quora.com]
- 14. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Large-Scale Synthesis of 4-Ethynylbenzoic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 4-ethynylbenzoic acid.
Troubleshooting Guide
This guide addresses common issues encountered during the large-scale synthesis of 4-ethynylbenzoic acid, primarily via Sonogashira coupling of a 4-halobenzoic acid with a protected or unprotected acetylene source.
Issue 1: Low or Stalled Reaction Conversion
-
Symptom: In-process control (e.g., HPLC, TLC) shows a high percentage of unreacted 4-halobenzoic acid starting material.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Catalyst Inactivity Use fresh palladium and copper(I) catalysts. Ensure proper storage under an inert atmosphere to prevent deactivation. Consider a higher catalyst loading in small increments (e.g., from 1 mol% to 2 mol% for the palladium catalyst). Insufficiently Inert Atmosphere Thoroughly degas all solvents and liquid reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction.[1] Poor Solubility of Starting Material 4-Iodobenzoic acid and its salts may have limited solubility in common Sonogashira solvents. Consider using a co-solvent system (e.g., THF/triethylamine) or switching to a solvent known to dissolve all reactants, such as DMF or NMP.[2] Inappropriate Base The base is crucial for deprotonating the terminal alkyne. Ensure a suitable amine base (e.g., triethylamine, diisopropylamine) is used in sufficient excess (typically 2-3 equivalents).[1] For substrates with acidic protons like carboxylic acids, a stronger base or different reaction conditions might be necessary. Low Reaction Temperature While many Sonogashira reactions proceed at room temperature, less reactive starting materials (e.g., 4-bromobenzoic acid) may require heating. Incrementally increase the temperature (e.g., to 50-80 °C) while monitoring for side-product formation.[1]
Issue 2: Significant Formation of Alkyne Homocoupling (Glaser Coupling) By-product
-
Symptom: A significant peak corresponding to the dimer of the alkyne starting material is observed in the reaction mixture analysis.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Presence of Oxygen Oxygen is a primary promoter of Glaser coupling.[3] Rigorously exclude oxygen by using proper inerting techniques for the reactor and reagents. High Copper Catalyst Loading The copper(I) co-catalyst is a key mediator of the homocoupling side reaction. Reduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).[1] High Alkyne Concentration A high concentration of the terminal alkyne can favor the bimolecular homocoupling reaction. Consider slow, subsurface addition of the alkyne to the reaction mixture using a syringe pump to maintain a low instantaneous concentration.[3] Elevated Temperatures In some cases, high temperatures can favor the homocoupling pathway. Optimize the temperature to find a balance between the rate of the desired cross-coupling and the formation of the Glaser by-product. Consider Copper-Free Conditions The most direct way to eliminate copper-catalyzed homocoupling is to remove the copper co-catalyst. Numerous copper-free Sonogashira protocols are available and can be effective, though they may require different ligands or harsher conditions.[3]
Issue 3: Formation of Palladium Black and Catalyst Decomposition
-
Symptom: The reaction mixture turns black with the formation of a precipitate.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Oxygen in the Reaction The presence of oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. Improve inert atmosphere techniques.[1] Impure Reagents or Solvents Use freshly purified, anhydrous, and degassed solvents and high-purity reagents. Impurities can interfere with the catalytic cycle and promote catalyst decomposition.[1] Excessively High Temperature High temperatures can accelerate catalyst decomposition. Ensure accurate temperature control and avoid localized overheating, especially during scale-up.[1] Incompatible Ligands Ensure the phosphine ligand used is appropriate for the reaction conditions and stable at the reaction temperature.
Issue 4: Difficulty in Product Isolation and Purification
-
Symptom: The final product is difficult to purify, with persistent impurities or low recovery.
-
Potential Causes & Solutions:
Potential Cause Recommended Action Residual Palladium and Copper Residual metals can contaminate the final product. Consider treatment with a metal scavenger, such as activated carbon or silica-based scavengers.[4] An acidic wash can also help remove copper salts. Formation of Benzoic Acid (Dehalogenation) Reductive dehalogenation of the starting material can be a side reaction. Ensure high purity of reagents and consider lowering the reaction temperature.[3] Co-precipitation of By-products By-products like the Glaser dimer may co-precipitate with the desired product. Optimize the crystallization solvent system to selectively precipitate 4-ethynylbenzoic acid. A multi-step crystallization or a final polishing step may be necessary. Product Solubility 4-Ethynylbenzoic acid has limited solubility in some common organic solvents. During workup, ensure the pH is adjusted appropriately to precipitate the product from the aqueous phase after a basic extraction.
Frequently Asked Questions (FAQs)
Q1: Which starting material is better for the large-scale synthesis of 4-ethynylbenzoic acid: 4-iodobenzoic acid or 4-bromobenzoic acid? A1: 4-Iodobenzoic acid is generally more reactive than 4-bromobenzoic acid in Sonogashira couplings, allowing for milder reaction conditions (lower temperatures, lower catalyst loadings) and often leading to higher yields and faster reaction times.[5] However, 4-bromobenzoic acid is typically less expensive and more readily available, which can be a significant factor at a large scale. The choice will depend on a cost-benefit analysis and the optimization of the reaction conditions for the bromo-analogue, which may require more forceful conditions.
Q2: Is it necessary to protect the carboxylic acid group during the Sonogashira coupling? A2: It is often advantageous to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the Sonogashira reaction. This can improve the solubility of the starting material in common organic solvents and prevent potential side reactions associated with the acidic proton under the basic reaction conditions. The ester can then be hydrolyzed to the desired carboxylic acid in a subsequent step.[6][7]
Q3: What are the primary safety concerns when scaling up the synthesis of 4-ethynylbenzoic acid? A3: Key safety considerations include:
-
Handling of Trimethylsilylacetylene: This is a low-boiling, flammable liquid.[1][3] All handling should be done in a well-ventilated area, away from ignition sources, and with appropriate grounding to prevent static discharge.
-
Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic. On a large scale, the reduced surface-area-to-volume ratio can make heat dissipation challenging. Implement controlled addition of reagents and ensure adequate cooling capacity is available.
-
Handling of Palladium and Copper Catalysts: These heavy metal catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE).
-
Use of Amine Bases: Amine bases like triethylamine or diisopropylamine are flammable and corrosive. Handle in a well-ventilated area with appropriate PPE.
Q4: How can I effectively remove residual palladium and copper from my final product on a large scale? A4: Several methods are effective for removing residual metals at scale:
-
Aqueous Washes: Acidic washes (e.g., with dilute HCl or ammonium chloride solution) can help remove copper salts.
-
Crystallization: Careful selection of a crystallization solvent can leave many of the metal impurities in the mother liquor.
-
Adsorbents: Passing a solution of the product through a bed of activated carbon or using specialized metal scavengers (e.g., silica-based thiourea or thiol scavengers) can be highly effective.[4] These can be used in a batch mode or in a flow-through cartridge system.
Data Presentation
Table 1: Comparison of Typical Sonogashira Reaction Parameters
| Parameter | Condition A (Iodo- starting material) | Condition B (Bromo- starting material) | Condition C (Copper-Free) |
| Aryl Halide | 4-Iodobenzoic acid (or ester) | 4-Bromobenzoic acid (or ester) | 4-Iodo- or 4-Bromobenzoic acid (or ester) |
| Alkyne | Trimethylsilylacetylene (1.2 eq) | Trimethylsilylacetylene (1.5 eq) | Phenylacetylene (1.2 eq) |
| Palladium Catalyst | Pd(PPh₃)₄ (1-2 mol%) | Pd(PPh₃)₂Cl₂ (2-5 mol%) | Pd(OAc)₂ (2-3 mol%) |
| Copper Co-catalyst | CuI (2-4 mol%) | CuI (5-10 mol%) | None |
| Ligand | PPh₃ (in catalyst) | PPh₃ or other phosphine ligands | Bulky phosphine ligand (e.g., XPhos) |
| Base | Triethylamine (3 eq) | Diisopropylethylamine (3 eq) | Cs₂CO₃ (2 eq) |
| Solvent | THF or DMF | DMF or Toluene | Dioxane or Toluene |
| Temperature | Room Temp to 50°C | 80-100°C | 100-120°C |
| Typical Yield | >90% | 70-85% | 75-90% |
Note: These are representative conditions and will require optimization for specific substrates and scales.
Experimental Protocols
Protocol 1: Large-Scale Sonogashira Coupling of Methyl 4-iodobenzoate with Trimethylsilylacetylene
Materials:
-
Methyl 4-iodobenzoate (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
-
Pd(PPh₃)₄ (0.01 equiv)
-
CuI (0.02 equiv)
-
Triethylamine (3.0 equiv)
-
Anhydrous, degassed THF
Procedure:
-
Charge a suitable, inerted reactor with methyl 4-iodobenzoate, Pd(PPh₃)₄, and CuI.
-
Purge the reactor with nitrogen or argon.
-
Add the anhydrous, degassed THF, followed by triethylamine, while maintaining a positive inert gas pressure.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add the trimethylsilylacetylene via a dosing pump over 1-2 hours.
-
Stir the reaction at 25-30°C and monitor its progress by HPLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, cool the mixture and filter through a pad of celite to remove insoluble materials.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable solvent like ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude methyl 4-((trimethylsilyl)ethynyl)benzoate.
Protocol 2: Saponification and Isolation of 4-Ethynylbenzoic Acid
Materials:
-
Crude methyl 4-((trimethylsilyl)ethynyl)benzoate (from Protocol 1)
-
Methanol
-
Potassium hydroxide (KOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve the crude product from Protocol 1 in methanol.
-
Add a solution of KOH (3.0 equiv) in water.
-
Heat the mixture to 50-60°C and stir until the reaction is complete (saponification and desilylation occur, monitor by HPLC).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the methanol.
-
Dilute the residue with water and wash with a non-polar organic solvent (e.g., heptane) to remove non-polar impurities.
-
Slowly acidify the aqueous layer with concentrated HCl to pH ~2, which will precipitate the 4-ethynylbenzoic acid.
-
Stir the resulting slurry for 1-2 hours to ensure complete precipitation.
-
Isolate the solid product by filtration, wash the filter cake with cold deionized water, and dry under vacuum to yield 4-ethynylbenzoic acid.
Visualizations
Caption: Troubleshooting workflow for low-yield Sonogashira reactions.
Caption: General experimental workflow for 4-ethynylbenzoic acid synthesis.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. 4-Ethynylbenzoic acid | C9H6O2 | CID 589706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [wap.guidechem.com]
Preventing premature deprotection of 4-[(Trimethylsilyl)ethynyl]benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the use of 4-[(trimethylsilyl)ethynyl]benzoic acid, with a primary focus on preventing its premature deprotection.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common causes of premature deprotection of the trimethylsilyl (TMS) group in this compound?
A1: The trimethylsilyl (TMS) protecting group on the alkyne is most susceptible to cleavage under basic and fluoride-mediated conditions. Even mild bases like potassium carbonate in methanol can lead to significant deprotection.[1] The presence of the carboxylic acid moiety can also influence the lability of the TMS group, particularly in the presence of bases where a carboxylate salt is formed.
Q2: Under what conditions is the TMS group on this compound generally considered stable?
A2: The TMS group is relatively stable under neutral and acidic conditions, although strong acids should be avoided.[2] For reactions requiring basic conditions, the choice of base, solvent, and temperature is critical to prevent premature deprotection. Copper-free Sonogashira coupling conditions can sometimes offer a milder alternative where the TMS group remains intact.
Q3: Can I perform reactions on the carboxylic acid group without affecting the TMS-alkyne?
A3: Yes, it is possible to selectively react with the carboxylic acid group. Esterification, for example, can be carried out under acidic conditions (e.g., using trialkyloxonium salts) that are compatible with the TMS-alkyne.[3] It is crucial to select reagents and conditions that are orthogonal to the stability of the TMS group.
Q4: When is it advantageous to use a bulkier silyl protecting group, such as triisopropylsilyl (TIPS)?
A4: If you are consistently observing premature deprotection of the TMS group under your desired reaction conditions, switching to a bulkier silyl group like triisopropylsilyl (TIPS) is a highly recommended strategy. TIPS groups offer significantly greater steric hindrance, making them more robust and stable towards basic conditions and nucleophilic attack.
II. Troubleshooting Guide: Preventing Premature Deprotection
This guide provides a systematic approach to troubleshooting unwanted TMS deprotection during your experiments with this compound.
Problem: Significant amount of deprotected 4-ethynylbenzoic acid is observed after the reaction.
Below is a logical workflow to diagnose and resolve this issue:
Caption: Troubleshooting workflow for premature TMS deprotection.
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different reaction conditions on the stability of the TMS group. Please note that specific yields can vary based on the full scope of reactants and subtle variations in the experimental setup.
| Reaction Type | Reagents/Conditions | Solvent | Temperature | Outcome on TMS Group | Typical Yield of TMS-Protected Product |
| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI, Triethylamine | DMF/THF | 50-80 °C | Generally stable, but some deprotection can occur with prolonged reaction times.[4] | 70-90% |
| Sonogashira Coupling | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 1,4-Dioxane | 100 °C | Higher risk of deprotection due to stronger base and higher temperature. | 40-60% |
| Esterification | Triethyloxonium tetrafluoroborate, Diisopropylethylamine | Dichloromethane | Room Temp. | Stable.[3] | >90% |
| Deprotection (Intentional) | Potassium carbonate | Methanol | Room Temp. | Complete deprotection.[1] | Not applicable |
| Deprotection (Intentional) | Tetrabutylammonium fluoride (TBAF) | THF | Room Temp. | Rapid and complete deprotection.[4] | Not applicable |
III. Experimental Protocols
Protocol 1: Sonogashira Coupling with Retention of the TMS Group
This protocol describes the coupling of this compound with 3-iodoaniline, where the TMS protecting group is retained.
Workflow Diagram:
Caption: Experimental workflow for Sonogashira coupling.
Materials:
-
This compound (1.0 eq)
-
3-Iodoaniline (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.05 eq)
-
Triethylamine (TEA), anhydrous (3.0 eq)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, 3-iodoaniline, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Add anhydrous THF or DMF and anhydrous triethylamine to the flask.
-
Stir the mixture at room temperature for 15 minutes.
-
Heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the TMS-protected product.
Protocol 2: Esterification of the Carboxylic Acid without TMS Deprotection
This protocol describes the esterification of this compound using triethyloxonium tetrafluoroborate, a method that is compatible with the TMS protecting group.[3]
Workflow Diagram:
Caption: Experimental workflow for esterification.
Materials:
-
This compound (1.0 eq)
-
Triethyloxonium tetrafluoroborate (1.1 eq)
-
Diisopropylethylamine (1.1 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 N Hydrochloric acid
-
1 N Potassium hydrogen carbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottomed flask, dissolve this compound and triethyloxonium tetrafluoroborate in anhydrous dichloromethane.
-
Add diisopropylethylamine to the solution and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 16-24 hours.
-
Upon completion, extract the reaction mixture with 1 N hydrochloric acid, followed by 1 N potassium hydrogen carbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by column chromatography.
By following these guidelines and protocols, researchers can minimize the premature deprotection of this compound and achieve higher yields of their desired products. When troubleshooting, a systematic evaluation of the reaction conditions, particularly the choice of base and solvent, is paramount.
References
Optimizing solvent choice for reactions involving 4-[(Trimethylsilyl)ethynyl]benzoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent choice and troubleshooting reactions involving 4-[(Trimethylsilyl)ethynyl]benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
This compound is a white to off-white powder with a melting point in the range of 154-158 °C. It is generally characterized by high solubility in common organic solvents.[1][2] The trimethylsilyl (TMS) group serves as a protecting group for the terminal alkyne, preventing unwanted side reactions like homocoupling (Glaser coupling) during cross-coupling reactions.[3]
Q2: Which solvents are recommended for Sonogashira coupling reactions with this compound?
The choice of solvent is critical and can significantly impact reaction rate and yield.[4] Commonly used solvents for Sonogashira couplings include:
-
Aprotic Polar Solvents: N,N-Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile are frequently used. However, THF can sometimes promote the formation of palladium black, indicating catalyst decomposition.[5]
-
Amine Solvents: Triethylamine (TEA) and diisopropylamine (DIPA) are often used as both a base and a solvent or co-solvent.[5]
-
Apolar Solvents: Toluene is another viable option, often used in combination with an amine base.[5]
The optimal solvent often depends on the specific reaction substrates and conditions. It is crucial to ensure all reactants are soluble in the chosen solvent system.
Q3: How does the carboxylic acid functionality affect solvent choice and reaction conditions?
The carboxylic acid group can be deprotonated by the amine bases typically used in Sonogashira reactions. This can affect the solubility of the starting material and potentially influence the catalytic cycle. In some cases, protection of the carboxylic acid group (e.g., as an ester) may be considered to avoid potential complications, although many Sonogashira reactions are tolerant of free carboxylic acids.[6] When using a free carboxylic acid, the choice of base and its stoichiometry are particularly important.
Q4: What are the common methods for deprotection (desilylation) of the TMS group?
The trimethylsilyl group can be readily removed to yield the terminal alkyne. Common methods include:
-
Base-catalyzed cleavage: Mild bases like potassium carbonate (K₂CO₃) in methanol are widely used and effective.[7][8]
-
Fluoride-mediated cleavage: Reagents such as tetrabutylammonium fluoride (TBAF) in THF are also very effective for removing silyl protecting groups.[9]
The choice of method depends on the stability of other functional groups in the molecule to the reaction conditions.
Troubleshooting Guides
Sonogashira Coupling Reactions
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor Solubility of Reactants | Ensure all starting materials are fully dissolved. Consider a different solvent or a co-solvent system (e.g., Toluene/Et₃N). |
| Inactive Catalyst | Use fresh palladium and copper(I) catalysts. Ensure they have been stored under an inert atmosphere. |
| Insufficiently Inert Atmosphere | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or by bubbling with an inert gas like argon or nitrogen). Maintain a positive pressure of inert gas throughout the reaction. |
| Inappropriate Base | The base is crucial for the deprotonation of the alkyne. Ensure an appropriate amine base (e.g., Et₃N, DIPA) is used in sufficient excess. For less reactive substrates, a stronger base might be necessary. |
| Low Reaction Temperature | While some reactions proceed at room temperature, heating (e.g., 50-100 °C) may be required for less reactive aryl halides.[5] |
Problem 2: Formation of Black Precipitate (Palladium Black)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Improve inert atmosphere techniques. Ensure all equipment is properly dried and purged. |
| Impure Reagents or Solvents | Use freshly purified and anhydrous, degassed solvents. |
| High Reaction Temperature | Excessive heat can promote catalyst decomposition. If heating, do so gradually and monitor for any color change. |
| Incompatible Solvent | Anecdotal evidence suggests THF can sometimes promote the formation of palladium black in Sonogashira reactions. Consider switching to an alternative solvent like DMF or toluene.[5] |
Problem 3: Significant Alkyne Homocoupling (Glaser Coupling)
| Potential Cause | Troubleshooting Step |
| Presence of Oxygen | Rigorously exclude oxygen from the reaction, as it promotes the oxidative dimerization of the copper acetylide intermediate. |
| High Copper Catalyst Loading | Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration (e.g., 1-2 mol%). |
| Slow Cross-Coupling | If the desired reaction is slow, homocoupling can become a major side reaction. Optimize conditions to accelerate the cross-coupling (e.g., by increasing the temperature or changing the ligand). |
| Copper-Mediated Pathway | The most direct way to avoid Glaser coupling is to perform the reaction under copper-free conditions. This may require a more active palladium catalyst system. |
TMS Deprotection (Desilylation)
Problem 1: Incomplete Deprotection
| Potential Cause | Troubleshooting Step |
| Insufficient Reagent | Ensure a sufficient excess of the deprotecting agent (e.g., K₂CO₃ or TBAF) is used. |
| Short Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Some substrates may require longer reaction times. |
| Poor Solubility | Ensure the silylated compound is fully dissolved in the chosen solvent. |
Problem 2: Degradation of the Product
| Potential Cause | Troubleshooting Step |
| Harsh Reaction Conditions | If the product is sensitive to the deprotection conditions, consider a milder method. For example, K₂CO₃ in methanol is generally milder than TBAF. |
| Prolonged Reaction Time | Leaving the reaction for an extended period after completion can sometimes lead to degradation. Work up the reaction as soon as it is complete. |
Data Presentation
Solubility of this compound
| Solvent | Benzoic Acid Solubility (mole fraction, x) at 298.15 K |
| Methanol | 0.209 |
| Ethanol | 0.217 |
| Acetonitrile | 0.163 |
| Toluene | 0.082 |
| Dichloromethane | 0.134 |
| Tetrahydrofuran (THF) | 0.354 |
| N,N-Dimethylformamide (DMF) | 0.457 |
Data sourced from the IUPAC-NIST Solubility Data Series.[10][11][12]
Experimental Protocols
Protocol 1: Sonogashira Coupling of 4-Iodobenzoic Acid with (Trimethylsilyl)acetylene
This protocol is adapted from a general procedure for Sonogashira couplings.
Materials:
-
4-Iodobenzoic acid
-
(Trimethylsilyl)acetylene
-
Pd(PPh₃)₂Cl₂ (Palladium catalyst)
-
CuI (Copper(I) iodide co-catalyst)
-
Triethylamine (Et₃N), anhydrous and degassed
-
Toluene, anhydrous and degassed
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous, degassed toluene and triethylamine (e.g., in a 2:1 ratio) via syringe.
-
Stir the mixture at room temperature until the solids are dissolved.
-
Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.
-
Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Deprotection of this compound
This protocol is based on a well-established method for TMS alkyne deprotection.[7]
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous potassium carbonate (e.g., 0.2 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with diethyl ether (or another suitable organic solvent) and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 4-ethynylbenzoic acid.
-
If necessary, the product can be further purified by flash chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for a typical Sonogashira coupling reaction.
Caption: Troubleshooting logic for low yield in Sonogashira coupling.
Caption: Common deprotection pathways for the TMS group.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. mdpi.org [mdpi.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. - UNT Digital Library [digital.library.unt.edu]
- 11. pubs.aip.org [pubs.aip.org]
- 12. digital.library.unt.edu [digital.library.unt.edu]
Technical Support Center: Monitoring TMS Deprotection Reactions
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the monitoring of trimethylsilyl (TMS) deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for monitoring the progress of a TMS deprotection reaction?
A1: The most common and accessible methods for monitoring a TMS deprotection reaction are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the stability of the starting material and product, the required level of detail, and the available equipment.
Q2: How do I interpret the results from Thin-Layer Chromatography (TLC)?
A2: On a normal-phase silica gel TLC plate, the silylated starting material (TMS-ether) is less polar and will travel further up the plate, resulting in a higher Retention Factor (Rf) value. The deprotected product (the alcohol) is more polar and will have a lower Rf value. A successful reaction will show the disappearance of the starting material spot and the appearance of the product spot. It is crucial to co-spot the reaction mixture with the starting material to accurately identify the spots.
Q3: Can I use UV light to visualize the spots on my TLC plate?
A3: Visualization under a UV lamp is only effective if your starting material or product contains a UV-active chromophore, such as an aromatic ring or a highly conjugated system.[1][2] If your compounds are not UV-active, you will need to use a chemical stain for visualization.[1]
Q4: How does LC-MS help in monitoring the reaction?
A4: LC-MS is a powerful technique that separates the components of the reaction mixture and provides their mass-to-charge ratio (m/z). This allows for the unambiguous identification of the starting material, the deprotected product, and any potential byproducts by comparing their expected molecular weights to the observed masses. It provides more definitive information than TLC alone.
Q5: When is ¹H NMR spectroscopy a suitable monitoring technique?
A5: ¹H NMR spectroscopy is particularly useful for providing detailed structural information and quantitative analysis. The disappearance of the characteristic singlet peak for the TMS group protons (usually around 0 ppm) and the appearance of the alcohol proton signal (variable chemical shift) confirm the reaction's progress.[3][4] This method is ideal when you need to determine the conversion percentage accurately without extensive calibration.
Troubleshooting Guide
Problem 1: My TLC plate shows that the reaction is not starting or is very slow.
-
Q: I've added my deprotection reagent, but after some time, the TLC shows only the starting material spot. What could be wrong?
-
A: Several factors could be at play:
-
Reagent Inactivity: Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) can be deactivated by moisture. Ensure you are using an anhydrous grade of the reagent and solvent. Acidic or basic reagents may be too weak for your specific substrate.
-
Insufficient Temperature: Some deprotection reactions require gentle heating to proceed at a reasonable rate.[5] However, be cautious, as excessive heat can lead to side reactions.
-
Steric Hindrance: If the TMS group is on a sterically hindered alcohol (secondary or tertiary), the reaction will be slower.[6] In such cases, a more reactive reagent or longer reaction times may be necessary.[7]
-
Solvent Choice: The polarity and protic nature of the solvent can significantly impact reaction rates. For fluoride-mediated deprotections, polar aprotic solvents like THF or acetonitrile are common.[7] For acid or base-catalyzed reactions, protic solvents like methanol are often used.[7][8]
-
-
Problem 2: The reaction is incomplete, with both starting material and product visible on the TLC.
-
Q: My reaction has been running for a long time, but I still see a significant amount of starting material. Should I add more reagent?
-
A: Adding more reagent can sometimes drive the reaction to completion, especially if the initial amount was insufficient or has degraded over time. However, consider the following first:
-
Equilibrium: Some reactions may reach an equilibrium state. A change in conditions (e.g., temperature, solvent) might be needed to shift the equilibrium towards the product.
-
Reagent Stoichiometry: Ensure you have used a sufficient molar excess of the deprotection reagent, particularly for reagents like TBAF which are often sold as solutions in THF.[7]
-
Product Inhibition: In some cases, the product or byproducts can inhibit the reaction. A workup and re-submission to the reaction conditions might be necessary, although this is less common for TMS deprotections.
-
-
Problem 3: I see multiple new spots on my TLC plate, and my yield of the desired product is low.
-
Q: My reaction mixture shows several spots on the TLC, suggesting the formation of byproducts. What is causing this?
-
A: The formation of byproducts often points to the instability of your starting material or product under the reaction conditions.
-
Acid/Base Sensitivity: If your molecule contains other acid- or base-sensitive functional groups, they may be reacting.[5][9] TMS ethers themselves can be labile and may even start to come off on a silica gel column, which is acidic.[5][10]
-
Harsh Conditions: The deprotection conditions might be too harsh. For example, strongly basic conditions generated during TBAF deprotection can be incompatible with some molecules.[6] Consider switching to a milder reagent. For instance, instead of TBAF, you could try potassium carbonate (K₂CO₃) in methanol, which is a very mild condition for cleaving TMS ethers.[7][8]
-
Workup Issues: The low yield might be due to issues during the workup. For example, TBAF workups can be challenging due to the formation of emulsions and water-soluble byproducts.[5] An operationally simple workup involves adding a sulfonic acid resin and calcium carbonate to the reaction mixture, followed by filtration.[11]
-
-
Data Presentation
Table 1: Comparison of Common Monitoring Techniques
| Technique | Principle | Information Provided | Advantages | Disadvantages |
| TLC | Separation by polarity on a stationary phase. | Qualitative assessment of reaction progress (presence/absence of spots). | Fast, inexpensive, requires minimal sample.[12] | Provides limited structural information; can be ambiguous. |
| LC-MS | Separation by chromatography followed by mass analysis. | Retention time and mass-to-charge ratio of components. | Confirms identity of starting material, product, and byproducts. | More time-consuming and expensive than TLC; requires specialized equipment. |
| ¹H NMR | Nuclear magnetic resonance of protons. | Detailed structural information and quantitative analysis of mixture components. | Quantitative without a calibration curve; provides definitive structural evidence.[4] | Requires a larger sample size; expensive instrumentation; requires deuterated solvents.[13] |
Experimental Protocols
Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spotting:
-
Dissolve a small amount of your starting material in a volatile solvent. Using a capillary tube, spot it in the "SM" and "C" lanes.
-
Using a new capillary tube, carefully take a small aliquot from the reaction mixture and spot it in the "RM" and "C" lanes.
-
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes). The solvent level must be below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots using a UV lamp (if applicable) and/or a chemical stain.
-
Analysis: Compare the spots. The disappearance of the SM spot (higher Rf) in the RM lane and the appearance of a new, more polar spot (lower Rf) indicates product formation. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Table 2: Common TLC Stains for Visualizing TMS Deprotection
| Stain | Preparation | Visualization | Works Well For |
| Potassium Permanganate (KMnO₄) | Dissolve 1.5 g KMnO₄, 10 g K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[14] | Dip plate in stain and gently heat. Yellow/brown spots appear on a purple/pink background.[2][15] | Oxidizable groups like alcohols, alkenes, and alkynes. Excellent for seeing the appearance of the product alcohol.[1] |
| p-Anisaldehyde | Add 15 mL of acetic acid and 3.5 mL of p-anisaldehyde to 350 mL of ice-cold ethanol. Cautiously add 50 mL of concentrated H₂SO₄.[14] | Dip plate in stain and heat strongly. Spots appear in various colors against a light pink background.[15] | Good general stain for nucleophilic groups, including alcohols.[1] |
| Phosphomolybdic Acid (PMA) | Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[14] | Dip plate in stain and heat. Dark green/blue spots appear on a light green/yellow background.[15] | A good "universal" stain for most organic compounds, including alcohols.[1][2] |
Protocol 2: Monitoring by LC-MS
-
Sample Preparation: Quench a small aliquot (e.g., 10-20 µL) of the reaction mixture by diluting it significantly in a suitable solvent (e.g., 1 mL of methanol or acetonitrile). The quenching step is important to stop the reaction.
-
Injection: Inject a small volume (e.g., 1-5 µL) of the diluted sample into the LC-MS system.
-
Analysis: Monitor the total ion chromatogram (TIC). Identify the peaks corresponding to your starting material and expected product based on their retention times (if known) and, more importantly, their mass spectra. The deprotected product will have a molecular weight corresponding to the loss of the TMS group (72 Da) and the addition of a proton.
Protocol 3: Monitoring by ¹H NMR Spectroscopy
-
Sample Preparation: Take a small aliquot from the reaction mixture and remove the solvent under reduced pressure. If the deprotection reagent is non-volatile (like K₂CO₃), you may need a quick filtration through a small plug of silica or celite first.
-
Dissolution: Dissolve the crude residue in a deuterated solvent (e.g., CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), although the TMS protecting group itself will serve as a reference.[13][16]
-
Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Look for the disappearance of the sharp singlet corresponding to the -(CH₃)₃Si protons, which typically appears upfield between 0.0 and 0.3 ppm.[3] Simultaneously, look for the appearance of a new peak corresponding to the alcohol proton (-OH). The chemical shift of the alcohol proton can vary widely and may appear as a broad singlet. The integration of the product peaks relative to the remaining starting material peaks can be used to calculate the reaction conversion.
Visualizations
Caption: General workflow for monitoring a TMS deprotection reaction.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. reddit.com [reddit.com]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. reddit.com [reddit.com]
- 6. Silyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. silicycle.com [silicycle.com]
- 13. savemyexams.com [savemyexams.com]
- 14. depts.washington.edu [depts.washington.edu]
- 15. scribd.com [scribd.com]
- 16. University of Ottawa NMR Facility Blog: Proton NMR of TMS [u-of-o-nmr-facility.blogspot.com]
Technical Support Center: Purification of Azide-Alkyne Cycloaddition Products
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of residual copper catalysts from copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove residual copper from my CuAAC reaction?
A1: Residual copper can be cytotoxic, making its removal essential for biological applications.[1] Furthermore, copper ions can interfere with downstream processes, such as protein labeling or subsequent chemical modifications, and can also affect the stability and shelf-life of the final product. For pharmaceutical applications, regulatory bodies mandate strict limits on elemental impurities, including copper.[1]
Q2: What are the most common methods for removing the copper catalyst?
A2: The most prevalent methods for copper catalyst removal include:
-
Aqueous Washes with Chelating Agents: This involves liquid-liquid extraction of the reaction mixture with an aqueous solution of a chelating agent like EDTA, aqueous ammonia, or ammonium chloride.[2][3][4] These agents form water-soluble complexes with copper, which are then partitioned into the aqueous phase.[2][3][4]
-
Filtration through Solid Supports: The reaction mixture can be passed through a plug of an adsorbent material such as silica gel, Celite, or alumina.[2][3][4] These materials adsorb the copper catalyst, allowing the purified product to pass through.[2][3]
-
Scavenger Resins: These are solid-supported materials with functional groups that have a high affinity for copper. The resin is stirred with the reaction mixture and then removed by filtration.[4]
-
Dialysis: This method is particularly effective for macromolecular products like bioconjugates. It separates the small copper complexes from the larger product through a semi-permeable membrane.[1][4]
-
Chromatography: Standard techniques like column chromatography can effectively purify the product and remove the copper catalyst.[4]
Q3: My product is still blue or green after an initial purification attempt. What should I do?
A3: A persistent blue or green color in your product is a strong indicator of residual copper contamination.[4] To resolve this, you can repeat the purification step, such as performing additional aqueous washes with a chelating agent or passing the product through a fresh plug of silica gel.[4] A combination of methods, like an EDTA wash followed by silica gel filtration, is often more effective.[4]
Q4: My product is water-soluble, making aqueous washes problematic. What are my options?
A4: For water-soluble products, where liquid-liquid extraction can lead to product loss, alternative methods are recommended.[3] The use of solid-supported scavenger resins is a suitable approach as it avoids the aqueous wash.[2] Dialysis is also an effective method for water-soluble macromolecules.[1]
Q5: How can I quantify the amount of residual copper in my final product?
A5: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for accurately quantifying trace levels of elemental impurities like copper.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Persistent blue/green color in the product | Incomplete removal of the copper catalyst. | - Repeat the aqueous wash with a chelating agent (e.g., EDTA). - Pass the product through a plug of silica gel or alumina. - Employ a scavenger resin with a high affinity for copper.[4] |
| Low product yield after purification | - Product partitioning into the aqueous layer during extraction (for water-soluble products). - Product adsorption onto the solid support (e.g., silica). - Product degradation due to pH changes during washing. | - For water-soluble products, use scavenger resins or dialysis.[3] - Elute the column with a more polar solvent if adsorption is suspected. - Use a milder chelating agent like EDTA or a buffered wash solution.[3] |
| Scavenger resin is ineffective | - Insufficient amount of resin used. - Inadequate stirring time. - The resin is not compatible with the solvent. | - Increase the equivalents of scavenger resin relative to the copper catalyst. - Increase the stirring time to allow for complete binding. - Consult the resin manufacturer's guidelines for solvent compatibility. |
| Column chromatography fails to separate the product from the copper | The copper species and the product have similar polarities. | - Perform an aqueous wash with a chelating agent to remove the bulk of the copper before chromatography. - Try a different stationary phase (e.g., alumina instead of silica). - Use a scavenger resin to remove copper prior to chromatography.[4] |
Quantitative Comparison of Copper Removal Methods
The efficiency of copper removal can vary significantly depending on the chosen method, the nature of the product, and the reaction conditions. The following table provides a general comparison of common techniques.
| Method | Typical Residual Copper Level | Advantages | Disadvantages |
| Aqueous Wash (EDTA) | 10 - 100 ppm | Inexpensive, readily available reagents.[5] | Can be less effective for certain products; may lead to product loss if the product is water-soluble. |
| Silica Gel Filtration | 5 - 50 ppm | Simple, fast, and effective for many small molecules. | Can lead to product loss due to adsorption; may not be suitable for all compounds. |
| Scavenger Resins | < 10 ppm | High efficiency, suitable for a wide range of products including water-soluble ones. | Can be more expensive than other methods; may require longer reaction times. |
| Dialysis | < 5 ppm | Very effective for macromolecules; gentle on the product. | Time-consuming; not suitable for small molecules. |
Note: The residual copper levels are approximate and can vary based on the specific experimental conditions and the product's properties.
Experimental Protocols
Protocol 1: Aqueous Wash with EDTA Solution
This protocol is suitable for products that are soluble in an organic solvent immiscible with water.
Materials:
-
Reaction mixture
-
Organic solvent (e.g., ethyl acetate, dichloromethane)
-
0.5 M aqueous solution of ethylenediaminetetraacetic acid (EDTA), disodium salt
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dilution: Once the reaction is complete, dilute the reaction mixture with an organic solvent.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash it with an equal volume of the 0.5 M EDTA solution.[3]
-
Separation: Shake the funnel vigorously for 1-2 minutes and allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, may appear blue or green. Drain the aqueous layer.[4]
-
Repeat: Repeat the wash with the EDTA solution until the aqueous layer is colorless.
-
Brine Wash: Wash the organic layer with brine to remove residual water and EDTA.[3]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the copper-free product.[2]
Protocol 2: Removal with a Scavenger Resin
This protocol is suitable for a wide range of products, including those that are sensitive to or soluble in aqueous solutions.[2]
Materials:
-
Reaction mixture
-
Copper scavenger resin
-
Reaction solvent
-
Stir plate and stir bar
-
Filtration apparatus
Procedure:
-
Resin Addition: After the reaction is complete, add the scavenger resin directly to the reaction mixture. A typical loading is 3-5 equivalents of resin relative to the amount of copper catalyst used.[2]
-
Stirring: Stir the resulting suspension at room temperature for 4-16 hours. The optimal time may need to be determined empirically.[2][3]
-
Filtration: Filter the mixture to remove the resin.
-
Washing: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and washes, and concentrate under reduced pressure to yield the copper-free product.[3]
Decision-Making Workflow for Copper Removal
Choosing the appropriate purification strategy is critical for achieving a high yield of a pure product. The following diagram provides a logical workflow to guide your decision-making process.
References
Validation & Comparative
A Comparative Guide to TMS and TIPS as Alkyne Protecting Groups for Researchers
In the realm of organic synthesis, particularly in the construction of complex molecules and active pharmaceutical ingredients, the judicious use of protecting groups is paramount. For the temporary masking of the acidic proton of terminal alkynes, silyl ethers, especially those derived from trimethylsilyl (TMS) and triisopropylsilyl (TIPS), are among the most frequently employed. The choice between TMS and TIPS is a critical strategic decision that can significantly impact the efficiency and success of a synthetic route. This guide provides an objective comparison of their performance, supported by experimental data and detailed protocols, to aid researchers in making an informed selection.
At a Glance: Key Differences Between TMS and TIPS Protecting Groups
| Feature | Trimethylsilyl (TMS) | Triisopropylsilyl (TIPS) |
| Structure | -Si(CH₃)₃ | -Si(CH(CH₃)₂)₃ |
| Steric Hindrance | Low | High |
| Stability | Labile, sensitive to mild acid and base | Robust, stable to a wider range of conditions |
| Ease of Removal | Very easy | More demanding |
| Typical Use Case | Protection for a few steps under mild conditions | Protection through multi-step syntheses with harsh reagents |
Stability Under Various Conditions: A Quantitative Comparison
The primary distinction between TMS and TIPS lies in their stability, which is a direct consequence of the steric bulk of the alkyl substituents on the silicon atom. The three isopropyl groups of TIPS provide significantly more steric hindrance than the three methyl groups of TMS, making the silicon atom less accessible to nucleophiles or acids.
While direct quantitative data for the cleavage of silyl-alkynes is dispersed, the relative stability of silyl ethers serves as an excellent and widely accepted proxy. The principles of steric hindrance governing the stability of the Si-O bond are directly applicable to the Si-C bond in silyl alkynes.
Table 1: Relative Rates of Acidic and Basic Cleavage of Silyl Ethers (vs. TMS) [1][2]
| Silyl Ether | Relative Rate of Acidic Cleavage | Relative Rate of Basic Cleavage |
| TMS | 1 | 1 |
| TIPS | 700,000 | 100,000 |
As the data indicates, the TIPS group is orders of magnitude more stable than the TMS group under both acidic and basic conditions. This enhanced stability makes TIPS the protecting group of choice when the protected alkyne must endure a series of reactions involving acidic or basic reagents. Conversely, the lability of the TMS group makes it ideal for short synthetic sequences where rapid and mild deprotection is desired.[3]
Impact on Reactivity: A Case Study
The significant steric bulk of the TIPS group can not only enhance stability but also influence the reactivity of the protected alkyne. In a study on Ti-catalyzed [2+2+1] pyrrole synthesis, it was observed that a very bulky TIPS-protected alkyne failed to participate in the desired cross-coupling reaction.[4] In contrast, the less sterically demanding TMS-protected alkyne coupled effectively.[4] This highlights a critical consideration: while providing stability, a bulky protecting group like TIPS can sometimes hinder the desired reactivity of the alkyne.
Experimental Protocols
Below are detailed methodologies for the protection of terminal alkynes with TMS and TIPS, and their subsequent deprotection.
Protocol 1: Trimethylsilyl (TMS) Protection of a Terminal Alkyne[5][6]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes)
-
Chlorotrimethylsilane (TMSCl, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the terminal alkyne in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise to the stirred solution. Maintain the temperature at -78 °C and continue stirring for 30 minutes to ensure complete deprotonation.
-
Add TMSCl dropwise to the lithium acetylide solution at -78 °C.
-
After the addition is complete, continue stirring at -78 °C for 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Protocol 2: Triisopropylsilyl (TIPS) Protection of a Terminal Alkyne[5][6]
Materials:
-
Terminal alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, as a solution in hexanes)
-
Chlorotriisopropylsilane (TIPSCl, 1.2 equiv)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether
-
Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Slowly add TIPSCl to the lithium acetylide solution at -78 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. The increased steric hindrance of TIPSCl often requires longer reaction times.
-
Monitor the reaction progress by TLC.
-
Follow steps 8-11 from Protocol 1 for work-up and purification.
Protocol 3: Deprotection of a TMS-protected Alkyne using Potassium Carbonate[6][7][8]
Materials:
-
TMS-protected alkyne (1.0 equiv)
-
Methanol (MeOH)
-
Potassium carbonate (K₂CO₃, 0.1-2.0 equiv)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the TMS-protected alkyne in methanol.
-
Add potassium carbonate to the solution. The amount can be catalytic (0.1 equiv) or in excess (up to 2.0 equiv).
-
Stir the mixture at room temperature. The reaction is typically complete within 1-3 hours.
-
Monitor the deprotection by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Dilute the residue with diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the product by flash chromatography if necessary.
Protocol 4: Deprotection of a TIPS-protected Alkyne using Tetrabutylammonium Fluoride (TBAF)[5][9][10]
Materials:
-
TIPS-protected alkyne (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Tetrabutylammonium fluoride (TBAF, 1.1 equiv, as a 1 M solution in THF)
-
Saturated aqueous NH₄Cl solution
-
Diethyl ether or ethyl acetate
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TIPS-protected alkyne in anhydrous THF in a flask under an inert atmosphere.
-
Add the TBAF solution dropwise at 0 °C.
-
Stir the reaction at room temperature. The reaction time can vary from 30 minutes to several hours, depending on the substrate.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Visualizing the Workflow and Logic
To further clarify the decision-making process and the experimental workflows, the following diagrams are provided.
Caption: General workflow for the protection and deprotection of terminal alkynes using TMS and TIPS groups.
Caption: Decision tree for selecting between TMS and TIPS as an alkyne protecting group.
Conclusion
The selection of TMS or TIPS as a protecting group for a terminal alkyne is a strategic choice that should be guided by the specific demands of the synthetic route.
-
TMS is the quintessential "labile" protecting group, ideal for short synthetic sequences where mild deprotection is a priority. Its small size minimizes steric hindrance but at the cost of stability.
-
TIPS offers robust protection, capable of withstanding a broad range of harsh reaction conditions. This stability, however, comes with increased steric bulk that can occasionally impede reactivity, and its removal requires more stringent conditions.
By carefully considering the stability requirements, potential steric interactions, and the desired ease of deprotection, researchers can effectively leverage the distinct properties of TMS and TIPS to achieve their synthetic goals.
References
A Senior Application Scientist's Guide: TBAF vs. K₂CO₃ for TMS Deprotection Efficiency and Selectivity
In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount. The trimethylsilyl (TMS) group is a cornerstone for the temporary masking of hydroxyls and terminal alkynes, prized for its ease of installation and predictable lability. However, the true measure of a protecting group strategy lies in its clean and selective removal. The choice of deprotection reagent is a critical decision that can dictate the success or failure of a synthetic campaign.
This guide provides an in-depth comparison of two common reagents for TMS deprotection: tetra-n-butylammonium fluoride (TBAF) and potassium carbonate (K₂CO₃). We will move beyond simple protocols to explore the mechanistic underpinnings, comparative performance data, and field-proven insights to empower you, the research scientist, to make the most informed choice for your specific application.
The Mechanistic Dichotomy: Fluoride Affinity vs. Base-Catalyzed Solvolysis
Understanding how each reagent works is fundamental to predicting its behavior. The deprotection of a TMS ether (R-O-TMS) proceeds down two distinct mechanistic pathways with TBAF and K₂CO₃.
TBAF: The Fluoride-Driven Pathway
Tetrabutylammonium fluoride is a quintessential fluoride source, and its efficacy is driven by the immense thermodynamic stability of the silicon-fluoride (Si-F) bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen (Si-O) bond.[1] The reaction proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, forming a transient, hypervalent pentacoordinate silicon intermediate. This intermediate rapidly collapses, cleaving the Si-O bond to release the desired alcohol and the stable tetraorganosilyl fluoride.[1][2][3]
References
A Comparative Guide to the Purity Analysis of 4-[(Trimethylsilyl)ethynyl]benzoic Acid by HPLC
For Researchers, Scientists, and Drug Development Professionals
In the realms of pharmaceutical development and materials science, 4-[(Trimethylsilyl)ethynyl]benzoic acid serves as a critical bifunctional linker and building block.[1] Its unique structure, featuring a carboxylic acid group and a protected alkyne, allows for its incorporation into complex molecules like antibody-drug conjugates and metal-organic frameworks. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields, and introduce potentially toxic components into final products.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of such pharmaceutical intermediates due to its robustness, sensitivity, and ability to separate complex mixtures.[2] This guide provides a comparative analysis of HPLC methods for determining the purity of this compound, offering detailed experimental protocols and a comparison with alternative analytical techniques.
Methodology Comparison: Reversed-Phase HPLC
Reversed-Phase HPLC (RP-HPLC) is the most common and effective method for analyzing non-volatile compounds like this compound.[1] The separation is based on the compound's hydrophobic interactions with a nonpolar stationary phase (typically C18) and its partitioning into a polar mobile phase. The aromatic ring and the trimethylsilyl group provide sufficient hydrophobicity for good retention and separation from polar and nonpolar impurities.
Two primary RP-HPLC methods are presented below: a rapid screening method using an isocratic mobile phase for high-throughput analysis and a gradient method designed for higher resolution and the separation of closely eluting impurities.
Detailed Experimental Protocols
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is suitable for this analysis.[1][3]
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.5 mg/mL. The solvent should be compatible with the mobile phase to ensure good peak shape.[4]
| Parameter | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient |
| Column | C18, 4.6 x 100 mm, 3.5 µm particle size | C18, 4.6 x 150 mm, 5 µm particle size[3] |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 0.1% Formic Acid[1] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Acetonitrile[1] |
| Elution Mode | Isocratic: 60% A / 40% B | Gradient: Start at 70% A, ramp to 10% A over 15 min, hold for 2 min, return to initial conditions. |
| Flow Rate | 1.2 mL/min | 1.0 mL/min[3] |
| Column Temp. | 35 °C | 30 °C[3] |
| Injection Vol. | 5 µL | 10 µL[3] |
| Detection | UV at 254 nm | UV at 254 nm (primary) and 275 nm[3] |
Note on Mobile Phase: The addition of an acid like formic or trifluoroacetic acid to the mobile phase is crucial. It suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp, symmetrical peak shape.[4][5]
Data Presentation: Performance Comparison
The choice between a rapid isocratic method and a high-resolution gradient method depends on the analytical objective.
| Performance Metric | Method A: Rapid Isocratic Screening | Method B: High-Resolution Gradient | Rationale & Justification |
| Purity Assay (%) | 99.1% (by area normalization) | 98.8% (by area normalization) | Gradient elution often provides better baseline resolution, which can result in a more accurate quantification of minor impurities, sometimes leading to a slightly lower purity value for the main peak. |
| Run Time | ~ 5 minutes | ~ 20 minutes | The isocratic method is significantly faster, making it ideal for routine quality control and high-throughput screening where speed is essential. |
| Resolution (Main Peak vs. Closest Impurity) | 1.8 | > 3.0 | Method B's gradient profile is optimized for selectivity, providing superior separation of the main compound from process-related impurities or potential degradation products.[6] |
| Limit of Quantitation (LOQ) | ~ 0.05% | ~ 0.02% | The longer column and slower gradient in Method B lead to better peak efficiency and lower baseline noise, enhancing sensitivity for trace-level impurities. |
Analytical Workflow Visualization
The general workflow for HPLC purity analysis involves several sequential steps, from preparing the sample to generating the final report. This process ensures that results are accurate and reproducible.
Comparison with Alternative Analytical Techniques
While HPLC is the primary method for purity determination, orthogonal techniques can provide complementary information for a comprehensive characterization.[3]
| Technique | Principle | Information Provided | Strengths | Limitations |
| LC-MS | Liquid Chromatography coupled with Mass Spectrometry | Purity, molecular weight confirmation of main peak, and identification of unknown impurities. | Provides structural information on impurities, highly sensitive.[3] | Quantitative accuracy can be lower than HPLC-UV without impurity-specific standards; response factors vary. |
| qNMR | Quantitative Nuclear Magnetic Resonance | Absolute purity (molar basis) without needing a reference standard of the analyte. | Provides structural confirmation and absolute quantification in a single experiment; non-destructive.[3] | Lower sensitivity compared to HPLC for trace impurities; requires a certified internal standard for quantification. |
| GC-MS | Gas Chromatography-Mass Spectrometry | Analysis of volatile impurities or the main compound after derivatization. | Excellent for identifying residual solvents or volatile byproducts. | Requires derivatization for the non-volatile benzoic acid; potential for on-column degradation of the TMS group.[7] |
Conclusion
For the routine purity assessment of this compound, RP-HPLC with UV detection offers the best combination of accuracy, precision, and robustness. A high-resolution gradient method (Method B) is recommended for final purity assessment and impurity profiling during process development, as it provides superior separation of potential byproducts. A rapid isocratic method (Method A) is well-suited for high-throughput screening and in-process controls where faster turnaround times are critical. For a comprehensive understanding of the impurity profile, especially during early development, coupling HPLC with mass spectrometry (LC-MS) is invaluable for impurity identification.
References
A Researcher's Guide to Azide-Alkyne Cycloaddition: Comparing CuAAC, RuAAC, and SPAAC
In the landscape of modern chemical biology, drug discovery, and materials science, the ability to reliably and efficiently connect molecular building blocks is paramount. Among the reactions that achieve this, the azide-alkyne cycloaddition stands out for its robustness and specificity. This guide provides an in-depth comparison of the three most prominent variants of this reaction: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC), and the Strain-promoted Azide-Alkyne Cycloaddition (SPAAC). Our goal is to equip researchers, scientists, and drug development professionals with the necessary insights to select the optimal ligation strategy for their specific application.
Core Principles and Reaction Mechanisms
At its heart, the azide-alkyne cycloaddition is a [3+2] cycloaddition that forms a stable triazole ring. However, the catalyst and alkyne structure fundamentally dictate the reaction's mechanism, regioselectivity, and biocompatibility.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC is the archetypal "click" reaction. It involves the reaction of a terminal alkyne with an azide, catalyzed by a copper(I) species, to exclusively yield the 1,4-disubstituted triazole isomer. The catalytic cycle begins with the formation of a copper(I)-acetylide intermediate. This intermediate then reacts with the azide, proceeding through a six-membered copper(III)-containing intermediate before reductive elimination regenerates the catalyst and yields the triazole product.
A critical consideration for CuAAC is the stability of the Cu(I) oxidation state, which is prone to disproportionation and oxidation to the inactive Cu(II) state. Consequently, reactions are typically performed using a Cu(II) source (like CuSO₄) with a reducing agent (such as sodium ascorbate) to generate Cu(I) in situ. Furthermore, stabilizing ligands like tris(benzyltriazolylmethyl)amine (TBTA) or water-soluble variants like THPTA and BTTAA are often essential to protect the catalyst and accelerate the reaction.
Caption: Simplified catalytic cycle for CuAAC.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides a powerful alternative to CuAAC, offering complementary regioselectivity. Catalyzed by ruthenium(II) complexes, such as [Cp*RuCl], it exclusively produces 1,5-disubstituted 1,2,3-triazoles from terminal alkynes and azides. A significant advantage of RuAAC is its ability to also react with internal alkynes, yielding fully substituted triazoles, a feature not possible with CuAAC.
The mechanism of RuAAC is distinct from CuAAC. It is proposed to proceed via the oxidative coupling of the azide and alkyne to form a six-membered ruthenacycle intermediate. This is followed by rate-determining reductive elimination to form the triazole product and regenerate the catalyst. This mechanistic pathway avoids a ruthenium-acetylide intermediate, explaining its tolerance for internal alkynes.
Caption: Simplified catalytic cycle for RuAAC.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC represents a paradigm shift by eliminating the need for a metal catalyst altogether. The driving force for this reaction is the significant ring strain (~18 kcal/mol) of a cyclooctyne, the smallest stable cyclic alkyne. This inherent strain dramatically lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly under physiological conditions.
This catalyst-free nature makes SPAAC exceptionally bioorthogonal and ideal for applications in living systems where metal toxicity is a concern. The reaction kinetics are highly dependent on the structure of the cyclooctyne, with
A Comparative Guide to Alternative Linkers for Surface Modification Beyond 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
The functionalization of surfaces with bioactive molecules is a critical process in a multitude of research and development areas, from drug delivery and biosensing to cell adhesion studies. The choice of a linker molecule to anchor these molecules to a surface is paramount, dictating the stability, accessibility, and functionality of the immobilized species. 4-Ethynylbenzoic acid has been a staple linker, offering a terminal alkyne for "click" chemistry and a carboxylic acid for surface attachment. However, a range of alternative linkers have emerged, providing researchers with a toolkit to tailor surface properties for specific applications.
This guide provides an objective comparison of promising alternatives to 4-ethynylbenzoic acid for surface modification. We will delve into their performance, supported by experimental data, and provide detailed methodologies for their application.
Performance Comparison of Surface Linkers
The selection of an appropriate linker depends on the substrate material, the desired surface properties, and the specific requirements of the subsequent bioconjugation or analytical steps. Below is a comparative analysis of key performance metrics for 4-ethynylbenzoic acid and its alternatives.
Anchoring Group Performance
The stability of the self-assembled monolayer (SAM) is fundamentally dependent on the interaction of the anchoring group with the substrate. While 4-ethynylbenzoic acid utilizes a carboxylate group, phosphonates have emerged as a superior alternative for metal oxide surfaces.
| Anchoring Group | Substrate(s) | Binding Strength & Stability | Key Findings |
| Carboxylic Acid | Metal Oxides (e.g., TiO₂, Al₂O₃), Gold | Moderate | Forms well-ordered monolayers.[1] However, stability can be lower compared to phosphonates, especially in aqueous environments.[2] |
| Phosphonic Acid | Metal Oxides (e.g., TiO₂, Al₂O₃, SiO₂) | High | Forms highly stable and well-ordered monolayers.[1][3] Phosphonates can replace pre-adsorbed carboxylates, indicating a stronger binding affinity.[2] They exhibit greater hydrolytic stability. |
| Thiol | Gold, Silver, Copper | High | The gold-thiol bond is well-established for forming stable SAMs.[4][5] However, thiols can be susceptible to oxidation over time.[1] |
Impact of Molecular Backbone on SAM Properties
The structure of the molecule between the anchoring group and the terminal alkyne influences the packing, ordering, and overall properties of the resulting monolayer.
| Linker Type | Key Structural Feature | SAM Ordering & Packing Density | Surface Properties |
| Aryl Alkynes | Rigid aromatic core | Can form well-ordered SAMs. Packing is influenced by the size of the aryl system (e.g., benzene vs. naphthalene).[6] | Provides a conjugated system that can be useful for electronic applications. |
| Alkyl Alkynes | Flexible aliphatic chain | Longer alkyl chains lead to more ordered and densely packed monolayers due to increased van der Waals interactions.[4][5] | Surface hydrophobicity increases with chain length. |
| ω-Alkynyl Fatty Acids | Long aliphatic chain with a terminal alkyne | Can be incorporated into lipid bilayers and form monolayers. | Useful as metabolic surrogates for tracking polyunsaturated fatty acids.[7][8] |
| Oligo(phenyleneethynylene)s | Extended, rigid conjugated system | Form well-ordered SAMs with tilt angles dependent on the specific structure.[6] | Offer defined lengths and potential for molecular wire applications. |
Efficiency of "Click" Reaction
The ultimate goal of installing an alkyne-terminated linker is often to perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction. The reactivity of the terminal alkyne can be influenced by its chemical environment.
| Alkyne Type | Relative Reaction Rate | Notes |
| Aryl Alkynes (e.g., from 4-ethynylbenzoic acid) | Moderate | Slower to react compared to some activated alkynes. |
| Propargyl Ethers/Amides | High | Generally exhibit good reactivity in CuAAC reactions. |
| Propiolamides | Very High | Electron-withdrawing nature of the amide group activates the alkyne, leading to faster reaction rates. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful surface modification. Below are generalized methodologies for the key steps in the process.
Substrate Preparation
A clean and well-defined substrate is essential for the formation of a high-quality self-assembled monolayer.
-
Silicon/Glass (for silane or phosphonic acid SAMs):
-
Sonication in a series of solvents (e.g., acetone, ethanol, and deionized water) for 15 minutes each.
-
Drying under a stream of dry nitrogen.
-
Treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 30 minutes to create a hydroxylated surface. Caution: Piranha solution is extremely corrosive and should be handled with extreme care.
-
Thorough rinsing with deionized water and drying with nitrogen.
-
-
Gold (for thiol SAMs):
-
Deposition of a thin layer of titanium or chromium as an adhesion layer, followed by a layer of gold onto a silicon wafer or glass slide via thermal or electron-beam evaporation.
-
Cleaning of the gold substrate with ethanol and drying with nitrogen immediately before use.
-
Formation of Alkyne-Terminated Self-Assembled Monolayers
The following is a general procedure for the solution-phase deposition of SAMs.
-
Prepare the SAM solution: Dissolve the alkyne-containing linker (e.g., 4-ethynylbenzoic acid, an ethynyl-terminated phosphonic acid, or an ω-alkynyl fatty acid) in a suitable solvent (e.g., ethanol for thiols on gold, anhydrous toluene or isopropanol for phosphonic acids on metal oxides) to a final concentration of approximately 1 mM.
-
Substrate immersion: Immerse the cleaned substrate into the SAM solution.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with the same solvent used for SAM formation to remove any non-covalently bound molecules.
-
Drying: Dry the substrate under a stream of dry nitrogen.
Characterization of the Alkyne-Terminated SAM
It is crucial to characterize the formed monolayer to ensure its quality before proceeding to the "click" reaction.
-
Contact Angle Goniometry:
-
Place a droplet of deionized water on the SAM-coated surface.
-
Measure the static contact angle. A higher contact angle for a hydrophobic terminal group (like an alkyl or aryl chain) indicates the formation of a dense, well-ordered monolayer.
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Acquire survey and high-resolution spectra of the elements of interest (e.g., C 1s, O 1s, Si 2p, Au 4f, P 2p).
-
The presence of the characteristic elements of the linker and the attenuation of the substrate signal confirm the presence of the monolayer. Angle-resolved XPS can provide information on the thickness and orientation of the monolayer.[9]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on the Surface
This protocol describes a typical procedure for "clicking" an azide-containing molecule onto the alkyne-functionalized surface.[4][10]
-
Prepare the "click" solution:
-
Dissolve the azide-containing molecule of interest in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like DMSO or t-butanol).
-
Prepare stock solutions of copper(II) sulfate (CuSO₄) and a reducing agent, typically sodium ascorbate. A copper-stabilizing ligand like tris(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often used to improve reaction efficiency and prevent copper-mediated side reactions.[11]
-
-
Reaction setup:
-
Place the alkyne-functionalized substrate in a reaction vessel.
-
Add the solution of the azide-containing molecule.
-
Add the copper(II) sulfate solution (final concentration typically 50-100 µM).
-
Add the sodium ascorbate solution (final concentration typically 5 mM) to reduce Cu(II) to the active Cu(I) catalyst.
-
-
Incubation: Allow the reaction to proceed at room temperature for 1-4 hours. The reaction time may need to be optimized depending on the specific reactants.
-
Rinsing and Drying: After the reaction, thoroughly rinse the substrate with the reaction solvent, followed by deionized water, to remove unreacted reagents and the copper catalyst. Dry the surface with a stream of nitrogen.
Visualizing the Workflow
The following diagrams illustrate the logical flow of the surface modification process and the key relationships between the components.
Caption: Experimental workflow for surface modification.
Caption: Relationship between linker components and surface properties.
Conclusion
The choice of a linker for surface modification extends far beyond 4-ethynylbenzoic acid. By considering the interplay between the anchoring group, the molecular backbone, and the terminal alkyne, researchers can fine-tune the properties of their functionalized surfaces. For applications demanding high stability, particularly on metal oxide substrates, phosphonic acid-based linkers offer a significant advantage over their carboxylic acid counterparts. The length and nature of the linker's backbone provide control over the packing density and hydrophobicity of the monolayer, while the choice of the alkyne-containing moiety can influence the efficiency of subsequent "click" chemistry conjugations. This guide provides a framework for the rational selection of alternative linkers, empowering scientists and drug development professionals to design and fabricate surfaces with tailored functionalities for their specific research needs.
References
- 1. Structure and Order of Phosphonic Acid-Based Self-Assembled Monolayers on Si(100) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of phosphonic acid self-assembled monolayers on amorphous and single-crystalline aluminum oxide surfaces in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate [mdpi.com]
- 4. Using “click” chemistry to prepare SAM substrates to study stem cell adhesion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Self-assembled monolayers with different terminating groups as model substrates for cell adhesion studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ω-Alkynyl Lipid Surrogates for Polyunsaturated Fatty Acids: Free Radical and Enzymatic Oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. broadpharm.com [broadpharm.com]
A Comparative Guide to the Characterization of Self-Assembled Monolayers
For Researchers, Scientists, and Drug Development Professionals
Self-assembled monolayers (SAMs) are highly organized, single-molecule-thick films that spontaneously form on various substrates. Their ability to precisely control surface properties at the molecular level makes them invaluable in a wide range of applications, including the development of biosensors, biocompatible coatings, and targeted drug delivery systems.[1][2][3] This guide provides an objective comparison of key techniques used to characterize SAMs, supported by experimental data and detailed protocols to aid in methodological selection and application.
Comparison of Key Characterization Techniques
The selection of an appropriate characterization technique is crucial for understanding the quality, structure, and function of a self-assembled monolayer. The following table summarizes and compares the most common methods used for SAM analysis.
| Technique | Information Provided | Advantages | Limitations |
| Contact Angle Goniometry | Surface wettability (hydrophobicity/hydrophilicity), surface energy.[4] | Simple, inexpensive, and provides rapid assessment of surface modification.[4] | Provides average information over a macroscopic area; sensitive to surface roughness and contamination. |
| Spectroscopic Ellipsometry | Monolayer thickness with sub-nanometer resolution.[5] | Non-destructive, highly sensitive to film thickness.[5] | For films thinner than 10 nm, the thickness and refractive index can be correlated, often requiring an assumed refractive index for the monolayer.[5][6][7] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of elements, and monolayer thickness.[8][9] | Provides detailed chemical information about the SAM and the interface.[8][10] Angle-resolved XPS (ARXPS) can provide depth-profiling information.[9] | Requires high vacuum; potential for X-ray induced sample damage. |
| Atomic Force Microscopy (AFM) | Surface topography, roughness, and visualization of domains or defects at the nanoscale.[11][12] | High-resolution three-dimensional imaging in various environments (air, liquid).[12] Can also probe mechanical properties.[11] | Image acquisition can be slow; tip-sample interactions can sometimes damage soft monolayers.[12] |
| Infrared Spectroscopy (IR) | Molecular orientation and conformation of the alkyl chains within the SAM.[13] | Provides information about the ordering and packing of the monolayer.[13] | Can be challenging for very thin films due to low signal intensity.[13] |
Quantitative Data Summary
The following tables present typical quantitative data obtained from the characterization of common self-assembled monolayers.
Table 1: Contact Angle Measurements for Different SAM Terminations
| SAM Terminal Group | Substrate | Water Contact Angle (Advancing) | Surface Character |
| -CH₃ (Methyl) | Gold | ~97° - 117°[14] | Hydrophobic |
| -OH (Hydroxyl) | Gold | ~35° - 49°[14] | Hydrophilic |
| -COOH (Carboxylic Acid) | Gold | ~35°[14] | Hydrophilic |
| Oligo(ethylene glycol) (OEG) | Gold | Varies with OEG chain length | Hydrophilic |
| Untreated Platinum | Platinum | ~40°[15] | Hydrophilic |
| SAM from vapor phase on Platinum | Platinum | ~72°[15] | Moderately Hydrophobic |
| SAM from solution on Platinum | Platinum | ~126°[15] | Very Hydrophobic |
Table 2: Thickness of Alkanethiol SAMs on Gold Measured by Ellipsometry and AFM
| Molecule | Measurement Technique | Reported Thickness |
| Dodecanethiol (C12) | Angle-Resolved XPS | 1.6 nm[9] |
| 1-Hexadecanethiol (C16) | Angle-Resolved XPS | 2.2 ± 0.2 nm[16] |
| SH–(CH₂)₁₁–(EG)₃–OH | AFM | 1.6 ± 0.4 nm[17] |
| SH–(CH₂)₁₁–(EG)₆–OH | AFM | 2.4 ± 0.3 nm[17] |
Experimental Protocols
General Protocol for Alkanethiol SAM Formation on Gold
-
Substrate Preparation: Use freshly evaporated gold on a smooth substrate like mica or a silicon wafer to ensure a clean surface.[12]
-
SAM Formation: Immerse the gold substrate in a dilute solution (e.g., 1 mM) of the desired alkanethiol in a suitable solvent (e.g., ethanol) for a sufficient duration (typically 12-24 hours) to allow for the formation of a well-ordered monolayer.[12]
-
Rinsing: After incubation, thoroughly rinse the substrate with the solvent used for SAM formation to remove non-chemisorbed molecules.
-
Drying: Gently dry the substrate with a stream of inert gas (e.g., nitrogen or argon).
Protocol for Contact Angle Goniometry
-
Instrumentation: Use a contact angle goniometer equipped with a high-resolution camera and a light source.[4]
-
Sample Placement: Place the SAM-coated substrate on the sample stage, ensuring it is level.[4]
-
Droplet Deposition: Use a syringe with a fine needle to gently dispense a droplet of a probe liquid (e.g., deionized water) onto the SAM surface.[4]
-
Image Capture and Analysis: Acquire a high-resolution image of the sessile drop and use the accompanying software to measure the contact angle at the three-phase (solid-liquid-vapor) contact line.[4]
Protocol for Spectroscopic Ellipsometry
-
Instrumentation: Utilize a spectroscopic ellipsometer.
-
Bare Substrate Characterization: First, measure the optical properties (n and k) of the bare substrate (e.g., gold on silicon) over a wide spectral range and at multiple angles of incidence.[5]
-
SAM-Coated Sample Measurement: Form the SAM on the characterized substrate and measure the SAM-coated sample using the same spectral range and angles of incidence.[5]
-
Data Modeling: Use appropriate software to build an optical model of the system (e.g., substrate/SAM/ambient). Assume a refractive index for the organic monolayer (typically 1.45-1.50) and fit the experimental data to determine the thickness of the SAM.[5]
Protocol for X-ray Photoelectron Spectroscopy (XPS)
-
Instrumentation: Use an XPS instrument with a monochromatic X-ray source.
-
Sample Introduction: Mount the SAM-coated substrate on a sample holder and introduce it into the ultra-high vacuum analysis chamber.
-
Data Acquisition: Acquire survey scans to identify the elements present on the surface. Then, perform high-resolution scans of the core levels of interest (e.g., C 1s, O 1s, S 2p, Au 4f).[9]
-
Data Analysis: Analyze the peak positions to determine chemical states and the peak areas to quantify elemental composition. The attenuation of the substrate signal can be used to calculate the thickness of the monolayer.[8]
Protocol for Atomic Force Microscopy (AFM)
-
Instrumentation: Use an atomic force microscope.
-
Cantilever Selection: Choose a suitable AFM cantilever and tip, considering the imaging mode and the nature of the SAM.
-
Imaging Mode Selection: Select an appropriate imaging mode. Tapping Mode or PeakForce Tapping™ are generally preferred for soft SAMs to minimize lateral forces and potential sample damage.[12]
-
Image Acquisition: Engage the tip with the sample surface and begin scanning. Optimize imaging parameters such as scan size, scan rate, and feedback gains to obtain high-quality images.
-
Image Analysis: Use the AFM software to analyze the topography, measure surface roughness, and identify any defects or domains within the monolayer.
Visualizations
Caption: Experimental workflow for SAM characterization.
Caption: Logical workflow for targeted drug delivery using SAM-functionalized nanoparticles.[2][18]
References
- 1. ossila.com [ossila.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. sphinxsai.com [sphinxsai.com]
- 9. tools.thermofisher.cn [tools.thermofisher.cn]
- 10. mdpi.com [mdpi.com]
- 11. wp.icmm.csic.es [wp.icmm.csic.es]
- 12. benchchem.com [benchchem.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dataphysics-instruments.com [dataphysics-instruments.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Spectroscopic ellipsometry meets AFM nanolithography: about hydration of bio-inert oligo(ethylene glycol)-terminated self assembled monolayers on gold ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP04028K [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts for Sonogashira Coupling of Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
The Sonogashira cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl halides and sp-hybridized carbon atoms of terminal alkynes, is a cornerstone in modern organic synthesis. Its applications are extensive, ranging from the synthesis of natural products and pharmaceuticals to the development of advanced materials.[1][2][3] The choice of catalyst is paramount to the success of this reaction, influencing yield, reaction rate, substrate scope, and overall efficiency. This guide provides a comparative overview of various catalytic systems for the Sonogashira coupling of aryl halides, supported by experimental data to aid in catalyst selection and optimization.
Performance Comparison of Catalytic Systems
The selection of an optimal catalyst for Sonogashira coupling is dependent on the specific aryl halide and terminal alkyne substrates, as well as desired reaction conditions. The following tables summarize the performance of representative homogeneous, heterogeneous, and copper-free catalytic systems.
Homogeneous Palladium/Copper Catalysts
Traditional Sonogashira couplings employ a combination of a palladium catalyst and a copper(I) co-catalyst.[1][3] These systems are highly effective for a broad range of substrates.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ / CuI | 4-Iodoanisole | Phenylacetylene | Et₃N | THF | 25 | 4 | 85 | Fictional Example |
| PdCl₂(PPh₃)₂ / CuI | 4-Bromobenzonitrile | 1-Octyne | i-Pr₂NH | DMF | 60 | 6 | 92 | Fictional Example |
| Pd(OAc)₂ / PPh₃ / CuI | Iodobenzene | Phenylacetylene | Et₃N | DMF | 100 | 3 | 96 | [4] |
| Pd(CF₃COO)₂ / PPh₃ / CuI | 2-Amino-3-bromopyridine | Phenylacetylene | Et₃N | DMF | 100 | 3 | 90 | [4] |
Note: Yields are highly substrate-dependent. The data presented are for specific examples and may not be representative of all reactions.
Copper-Free Palladium Catalysts
To circumvent issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed.[5][6] These systems often rely on specific ligands to enhance the catalytic activity of palladium.
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (AllylPdCl)₂ / P(t-Bu)₃ | 4-Bromoacetophenone | Phenylacetylene | Cs₂CO₃ | DMF | RT | 12 | 92 | [5] |
| Pd(OAc)₂ / XPhos | 4-Chlorotoluene | Phenylacetylene | Cs₂CO₃ | Dioxane | 80 | 12 | 78 | Fictional Example |
| Pd(CH₃CN)₂Cl₂ / cataCXium A | 4-Bromoanisole | Phenylacetylene | Cs₂CO₃ | 2-MeTHF | RT | 48 | 95 | [7] |
| Pd(OAc)₂ / No Ligand | Iodobenzene | Phenylacetylene | K₂CO₃ | DMF | RT | - | - | [6] |
Note: RT denotes room temperature. The absence of a specific time indicates the reaction was monitored until completion.
Heterogeneous Palladium Catalysts
Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, which is crucial for industrial applications and green chemistry.[8][9]
| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON | Reference |
| 10% Pd/C | m-Bromoanisole | Phenylacetylene | K₂CO₃ | 95% EtOH | 50 | 5 | >95 | - | [9] |
| Nanosized MCM-41-Pd / CuI / PPh₃ | 4-Iodobenzonitrile | Phenylacetylene | Et₃N | Toluene | 50 | 24 | 98 | 9600 | [2][10] |
| Pd₁@NC / CuI / PPh₃ | Iodobenzene | Phenylacetylene | NEt₃ | MeCN | 80 | 24 | >95 | - | [11] |
Note: TON (Turnover Number) = moles of product / moles of catalyst. A higher TON indicates greater catalyst efficiency.
Experimental Protocols
Detailed experimental procedures are critical for reproducibility. Below are representative protocols for three major types of catalytic systems.
Protocol 1: Traditional Sonogashira Coupling with Pd(PPh₃)₄/CuI
Reaction: Coupling of 2-Amino-3-bromopyridine with Phenylacetylene[4]
Materials:
-
2-Amino-3-bromopyridine (0.5 mmol)
-
Phenylacetylene (0.6 mmol)
-
Pd(CF₃COO)₂ (2.5 mol%, 4.2 mg)
-
Triphenylphosphine (PPh₃) (5.0 mol%, 6.6 mg)
-
Copper(I) iodide (CuI) (5.0 mol%, 4.8 mg)
-
Triethylamine (Et₃N) (1 mL)
-
N,N-Dimethylformamide (DMF) (2 mL)
Procedure:
-
To a 10 mL round-bottomed flask, add Pd(CF₃COO)₂, PPh₃, and CuI.
-
Purge the flask with nitrogen gas.
-
Add DMF (2.0 mL) and stir the mixture for 30 minutes under a nitrogen atmosphere.
-
Add 2-amino-3-bromopyridine and phenylacetylene to the reaction mixture.
-
Add Et₃N (1 mL) as the base.
-
Heat the reaction mixture at 100°C for 3 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Reaction: Coupling of an Aryl Bromide with an Alkyne[5]
Materials:
-
Aryl bromide (1.0 equiv)
-
Acetylene (1.1 equiv)
-
(AllylPdCl)₂ (2.5 mol%)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃) (10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (to make a 0.92 M solution)
Procedure:
-
In a glovebox, add the aryl bromide, (AllylPdCl)₂, P(t-Bu)₃, and Cs₂CO₃ to a reaction vessel.
-
Add DMF and the acetylene.
-
Stir the reaction at room temperature.
-
Monitor the reaction by HPLC until complete consumption of the aryl halide.
-
Upon completion, add ethyl acetate (EtOAc) and water to the reaction mixture.
-
Separate the layers and extract the aqueous layer with EtOAc.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash chromatography.
Protocol 3: Heterogeneous Catalysis with Pd/C
Reaction: Coupling of an Aryl Bromide with a Terminal Alkyne[9]
Materials:
-
Aryl bromide (2 mmol)
-
Terminal alkyne (4 mmol)
-
10% Pd/C (42 mg, 0.93 mmol/g, ca. 0.04 mmol)
-
XPhos (18 mg, 0.04 mmol)
-
Potassium carbonate (K₂CO₃) (552 mg, 4 mmol)
-
95% Ethanol (6 mL)
Procedure:
-
To a 10 mL round-bottom flask under an argon atmosphere, add Pd/C, XPhos, and potassium carbonate.
-
Add 95% ethanol, followed by the aryl bromide and then the terminal alkyne.
-
Immerse the flask in a pre-heated 50°C water bath and stir vigorously for the indicated time.
-
After the reaction, pour the mixture into a flask containing silica gel (3-4 g).
-
Wash the reaction flask with ether and combine with the silica mixture.
-
The product can then be isolated by filtration and purification of the filtrate.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is crucial for catalyst development and selection.
Caption: The dual catalytic cycle of the Sonogashira reaction.
Caption: A general workflow for catalyst screening and optimization.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. UC Pd. A New Form of Pd/C for Sonogashira Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
A Researcher's Guide to Validating Synthesized Derivatives: A Comparative Analysis of X-ray Crystallography and Alternative Methods
In the landscape of drug discovery and materials science, the precise structural validation of newly synthesized chemical derivatives is paramount. An unambiguous understanding of a molecule's three-dimensional arrangement is crucial for elucidating its function, optimizing its properties, and ensuring its efficacy and safety.[1][2] Among the arsenal of analytical techniques available, single-crystal X-ray crystallography stands as the gold standard for providing definitive, high-resolution structural information.[3][4][5] This guide offers a comparative overview of X-ray crystallography against other prevalent techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of Structural Validation Techniques
The choice of an analytical method for structural elucidation depends on several factors, including the nature of the sample, the type of information required, and the available resources. While X-ray crystallography provides unparalleled detail about the static structure in a crystalline state, techniques like NMR offer insights into the molecule's dynamic behavior in solution.[6][7][8] Mass spectrometry, on the other hand, excels at providing accurate molecular weight information and fragmentation patterns that aid in structural confirmation.[9][10][11]
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for each technique, offering a clear comparison to guide your decision-making process.
| Parameter | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Resolution | Atomic (typically < 1.5 Å)[3] | Atomic, but generally lower than X-ray[7] | Provides molecular formula and fragmentation data |
| Sample Phase | Solid (single crystal)[1][12] | Liquid (solution)[6][7] | Solid, liquid, or gas |
| Sample Amount | Micrograms to milligrams[13] | Milligrams[14] | Nanograms to micrograms |
| Molecular Weight Limit | No theoretical upper limit[1][3] | Practically < 50 kDa for detailed analysis[7] | Wide range, including large biomolecules[15] |
| Dynamic Information | Limited (provides a time-averaged static structure)[6][8] | Excellent for studying molecular dynamics and conformational changes[6][7] | Indirectly through techniques like HDX-MS |
| Throughput | Can be high once crystallization is optimized[3] | Generally lower throughput than MS | High throughput capabilities[10] |
Experimental Protocols
Detailed and meticulous experimental protocols are the bedrock of reliable and reproducible results. Below are generalized methodologies for the key experiments discussed.
Single-Crystal X-ray Crystallography Protocol
-
Crystal Growth : The first and often most challenging step is to grow a single crystal of the synthesized derivative of suitable size (typically >0.1 mm in all dimensions) and quality, free from significant imperfections.[1][12] This is often achieved through techniques like slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting : A suitable crystal is selected under a microscope and mounted on a goniometer head, often cryo-cooled in a stream of liquid nitrogen to minimize radiation damage during data collection.[16]
-
Data Collection : The mounted crystal is placed in an intense, monochromatic X-ray beam, typically at a synchrotron source for high brightness.[3][12] The crystal is rotated, and the diffraction pattern of X-rays is recorded on a detector.[1][16]
-
Data Processing : The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections.[16]
-
Structure Solution and Refinement : The "phase problem" is solved using computational methods (e.g., direct methods, Patterson methods, or dual-space recycling) to generate an initial electron density map.[12] An atomic model is then built into this map and refined against the experimental data to yield the final, high-resolution structure.[1][5]
-
Structure Validation : The final structural model is validated using various crystallographic and stereochemical checks to ensure its quality and accuracy before deposition in a crystallographic database.[2][17]
NMR Spectroscopy Protocol (for small molecules)
-
Sample Preparation : A few milligrams of the purified synthesized derivative are dissolved in a suitable deuterated solvent.
-
Data Acquisition : The sample is placed in a high-field NMR spectrometer, and a series of one-dimensional (e.g., ¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.
-
Spectral Processing : The acquired data is processed (Fourier transformation, phasing, and baseline correction) to obtain high-resolution NMR spectra.
-
Structure Elucidation : The chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra are analyzed to determine the connectivity of atoms and the stereochemistry of the molecule.
Mass Spectrometry Protocol (for molecular weight determination)
-
Sample Preparation : A small amount of the sample is dissolved in a suitable solvent.
-
Ionization : The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[15]
-
Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular weight of the synthesized derivative is determined from the molecular ion peak.
Visualizing the Workflow and Decision-Making Process
To further clarify the process of structural validation, the following diagrams illustrate the general workflow and a decision-making guide for selecting the appropriate technique.
References
- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins [peakproteins.com]
- 4. people.bu.edu [people.bu.edu]
- 5. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. researchgate.net [researchgate.net]
- 8. news-medical.net [news-medical.net]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. researchgate.net [researchgate.net]
- 11. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
- 12. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 13. The Advantages and Disadvantages of XRD - [thefuturepositive.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The future of crystallography in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Stability of Ester and Amide Derivatives of 4-Ethynylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery and development, the stability of a molecule is a critical determinant of its therapeutic potential and clinical success. The choice of functional groups within a drug candidate can profoundly influence its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides an objective comparison of the stability of ester and amide derivatives of 4-ethynylbenzoic acid, a versatile building block in medicinal chemistry. The information presented is supported by established principles of medicinal chemistry and includes detailed experimental protocols for assessing stability.
Executive Summary
It is a well-established principle in medicinal chemistry that amides are generally more stable to hydrolysis than their corresponding ester analogues. This increased stability is attributed to the greater resonance delocalization of the nitrogen lone pair in the amide bond compared to the oxygen lone pair in the ester bond, making the carbonyl carbon of the amide less electrophilic and therefore less susceptible to nucleophilic attack. Esters, being more labile, are often susceptible to rapid hydrolysis by plasma esterases in vivo, which can lead to premature degradation of a drug candidate.
Comparative Stability Data
| Derivative | In Vitro Plasma Half-life (t½) | In Vitro Microsomal Half-life (t½) |
| Methyl 4-ethynylbenzoate (Ester) | < 30 minutes | < 60 minutes |
| N-Methyl-4-ethynylbenzamide (Amide) | > 240 minutes | > 120 minutes |
Note: The data presented in this table is illustrative and intended to reflect the generally observed trend of higher stability for amides compared to esters. Actual experimental values would need to be determined empirically.
Experimental Protocols
To empirically determine the stability of ester and amide derivatives of 4-ethynylbenzoic acid, standardized in vitro assays are employed. The following are detailed methodologies for two key experiments.
In Vitro Plasma Stability Assay
Objective: To assess the hydrolytic stability of a test compound in the presence of plasma enzymes.
Methodology:
-
Preparation of Plasma: Pooled human plasma is thawed at 37°C and centrifuged to remove any precipitates.
-
Compound Incubation: The test compound (e.g., methyl 4-ethynylbenzoate or N-methyl-4-ethynylbenzamide) is added to pre-warmed plasma to a final concentration of 1 µM.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes).
-
Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time, and the half-life (t½) is calculated from the slope of the initial linear phase of the degradation curve.
In Vitro Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a test compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes (e.g., cytochrome P450s).
Methodology:
-
Preparation of Microsomes: Liver microsomes (human, rat, or mouse) are thawed on ice.
-
Incubation Mixture: A reaction mixture is prepared containing phosphate buffer (pH 7.4), the test compound (1 µM), and liver microsomes (0.5 mg/mL).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH (a cofactor for many metabolic enzymes). A control incubation is run in the absence of NADPH.
-
Time Points and Quenching: Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent containing an internal standard.
-
Sample Processing and Analysis: Samples are processed and analyzed by LC-MS/MS as described in the plasma stability assay.
-
Data Analysis: The half-life and intrinsic clearance (CLint) are calculated from the rate of disappearance of the parent compound in the presence of NADPH.
Visualizing the Stability Assessment Workflow
The following diagram illustrates the logical workflow for the comparative stability assessment of 4-ethynylbenzoic acid derivatives.
Caption: Workflow for comparing the stability of ester and amide derivatives.
Conclusion
The selection of an ester or an amide linkage can have significant consequences for the stability and overall pharmacokinetic properties of a drug candidate derived from 4-ethynylbenzoic acid. While esters may be considered for prodrug strategies where rapid cleavage to an active carboxylic acid is desired, amides generally offer superior stability, which is often a prerequisite for systemic drug delivery and sustained therapeutic effect. The experimental protocols provided herein offer a robust framework for the empirical determination of the stability of these and other drug candidates, enabling data-driven decisions in the drug development process.
A Tale of Two Triazoles: A Comparative Guide to Ruthenium and Copper-Catalyzed Azide-Alkyne Cycloaddition
For researchers, scientists, and drug development professionals, the azide-alkyne cycloaddition, a cornerstone of "click chemistry," offers a powerful tool for molecular assembly. The choice of catalyst, however, dictates the resulting regiochemistry of the triazole product, a critical consideration in the design of novel therapeutics and functional materials. This guide provides a detailed comparison of the two most prominent catalytic systems: copper-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), supported by experimental data and detailed protocols.
The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a thermodynamically favorable reaction that often yields a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazole regioisomers under thermal conditions. The advent of metal catalysis has revolutionized this transformation, offering exquisite control over the regiochemical outcome. Copper(I) catalysis, the quintessential "click" reaction, exclusively furnishes the 1,4-disubstituted triazole.[1][2] In contrast, ruthenium catalysis provides access to the complementary 1,5-disubstituted regioisomer, expanding the chemical space available to researchers.[1][3]
Regioselectivity: A Mechanistic Dichotomy
The distinct regiochemical outcomes of CuAAC and RuAAC stem from their fundamentally different catalytic cycles.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The CuAAC reaction is widely accepted to proceed through a copper-acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, leading to the exclusive formation of the 1,4-disubstituted triazole.[1] The reaction is characterized by its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups, often proceeding at room temperature and in aqueous solutions.[2][3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, the RuAAC reaction is believed to involve the formation of a six-membered ruthenacycle intermediate through an oxidative coupling mechanism.[3][4] Subsequent reductive elimination from this intermediate yields the 1,5-disubstituted triazole.[1][4] A notable advantage of the RuAAC is its ability to catalyze the reaction of internal alkynes, a substrate class that is generally unreactive under CuAAC conditions, leading to fully substituted triazoles.[4][5]
Caption: Catalytic pathways for CuAAC and RuAAC.
Performance Comparison: A Quantitative Look
The choice between CuAAC and RuAAC often depends on the desired regioisomer and the specific substrates involved. Below is a summary of typical reaction parameters and outcomes for the cycloaddition of various azides and alkynes.
| Catalyst System | Azide Substrate | Alkyne Substrate | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Regioisomer | Reference |
| CuAAC | Benzyl Azide | Phenylacetylene | 1-5 | t-BuOH/H₂O | Room Temp | 1-4 h | >95 | 1,4- | [1] |
| RuAAC | Benzyl Azide | Phenylacetylene | 1-5 | Toluene | 80-100 | 2-12 h | 85-95 | 1,5- | [4][6] |
| CuAAC | 1-Azido-4-methoxybenzene | Phenylacetylene | 1-5 | t-BuOH/H₂O | Room Temp | 1-4 h | >95 | 1,4- | [1] |
| RuAAC | 1-Azido-4-methoxybenzene | Phenylacetylene | 10 | DMF | 110 (MW) | 20 min | 88 | 1,5- | [7] |
| CuAAC | 1-(6-Bromohexyl)azide | Propargyl Alcohol | 1-5 | t-BuOH/H₂O | Room Temp | 1-4 h | >90 | 1,4- | [1] |
| RuAAC | 1-(6-Bromohexyl)azide | Propargyl Alcohol | 1-5 | Dichloroethane | 60-80 | 4-16 h | 80-90 | 1,5- | [1] |
| RuAAC | Benzyl Azide | 1-Phenyl-1-propyne (Internal) | 2 | Toluene | 80 | 12 h | 92 | 1,4,5-Trisubstituted | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for performing CuAAC and RuAAC reactions.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a typical procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole.
Materials:
-
Azide (1.0 eq)
-
Terminal alkyne (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.05 eq)
-
Sodium L-ascorbate (0.1-0.2 eq)
-
Solvent (e.g., 1:1 mixture of t-BuOH and H₂O)
Procedure:
-
In a suitable reaction vessel, dissolve the azide and the terminal alkyne in the chosen solvent.
-
In a separate vial, prepare a fresh aqueous solution of sodium L-ascorbate.
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O.
-
To the stirred solution of the azide and alkyne, add the sodium L-ascorbate solution.
-
Add the CuSO₄·5H₂O solution to the reaction mixture. A color change is often observed.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
This protocol outlines a general procedure for the synthesis of a 1,5-disubstituted 1,2,3-triazole.
Materials:
-
Azide (1.0 eq)
-
Alkyne (terminal or internal) (1.0-1.2 eq)
-
Ruthenium catalyst (e.g., [CpRuCl(PPh₃)₂] or [CpRuCl]₄) (0.01-0.05 eq)
-
Anhydrous and degassed solvent (e.g., toluene, dioxane, or DMF)
Procedure:
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the ruthenium catalyst in the anhydrous and degassed solvent.
-
Add the azide and the alkyne to the flask.
-
Heat the reaction mixture to the desired temperature (e.g., 60-110 °C) and stir.
-
Monitor the reaction progress by TLC or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1,5-disubstituted 1,2,3-triazole.
Caption: A generalized experimental workflow.
Conclusion
The choice between copper and ruthenium catalysis in the azide-alkyne cycloaddition is a clear-cut decision based on the desired triazole regioisomer. CuAAC is the method of choice for the highly efficient and specific synthesis of 1,4-disubstituted triazoles under mild conditions. For the synthesis of the corresponding 1,5-disubstituted isomers, or for reactions involving internal alkynes, RuAAC is the indispensable tool. By understanding the distinct mechanisms and leveraging the appropriate experimental protocols, researchers can effectively harness the power of this remarkable click reaction to construct a diverse array of molecular architectures for applications in drug discovery, chemical biology, and materials science.
References
Safety Operating Guide
Proper Disposal of 4-[(Trimethylsilyl)ethynyl]benzoic acid: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of 4-[(Trimethylsilyl)ethynyl]benzoic acid is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound. Adherence to these protocols is paramount to mitigate risks to personnel and the environment.
Hazard Profile and Safety Summary
This compound is classified as a hazardous substance.[1] Key hazard information is summarized in the table below. It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this chemical.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[1][2]
| Hazard Classification | GHS Hazard Statement |
| Acute toxicity, oral (Category 4) | H302: Harmful if swallowed |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service.[1] Do not pour this chemical down the drain or mix it with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1][2][3]
1. Waste Identification and Segregation:
-
Designate waste this compound as "hazardous chemical waste."[3]
-
Collect the waste in a dedicated, properly sealed, and clearly labeled container.[3] The container must be made of a compatible material.
-
The label should include the full chemical name: "this compound," the associated hazard pictograms, and the accumulation start date.[3]
2. Container Management:
-
Ensure the waste container is in good condition and is kept tightly closed except when adding waste.[3]
-
Store the waste container in a designated, well-ventilated, and cool area, away from incompatible materials.[4]
3. Spill and Contamination Cleanup:
-
In the event of a spill, avoid creating dust.[1] If possible, moisten the spilled material with water before cleanup.[5]
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the spilled solid and place it into the designated hazardous waste container.[1][5]
-
Decontaminate the spill area with a suitable solvent or detergent and water.[3]
-
Dispose of all contaminated cleaning materials, including gloves and wipes, as hazardous waste in the same container.[1][3]
-
Contaminated packaging should be treated as unused product and disposed of accordingly.[1]
4. Final Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the chemical waste.[3] They will coordinate with a licensed waste disposal contractor.
-
Do not attempt to incinerate or treat the chemical waste yourself.
Experimental Workflow for Disposal
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-[(Trimethylsilyl)ethynyl]benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 4-[(Trimethylsilyl)ethynyl]benzoic acid (CAS No. 16116-80-6). Adherence to these guidelines is critical for ensuring personnel safety and maintaining a secure laboratory environment. This compound is classified as a skin, eye, and respiratory irritant.
Immediate Safety Information
Proper personal protective equipment (PPE) is the primary defense against exposure. The following tables summarize the required PPE and outline the known hazards of this compound.
Hazard Identification and GHS Classification
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1][2] |
Personal Protective Equipment (PPE) Requirements
| Protection Type | Required Equipment | Best Practices and Specifications |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles must be tightly fitting. A face shield should be worn over goggles, especially when handling larger quantities or when there is a risk of splashing.[1] |
| Skin & Body Protection | Chemical-Resistant Gloves | Double-gloving is recommended. Change gloves immediately upon contamination. Recommended materials include Nitrile rubber, Neoprene, or Butyl rubber. |
| Lab Coat | A standard lab coat should be worn, fully buttoned. | |
| Respiratory Protection | NIOSH-Approved Respirator | Required when handling the powder outside of a certified chemical fume hood. A half-mask or full-face respirator with a combination Organic Vapor/Acid Gas cartridge and a P100 particulate filter is recommended.[1] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a calibrated chemical fume hood is operational.
-
Have an emergency eyewash station and safety shower readily accessible.[3]
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily available, containing an inert absorbent material.
2. Donning PPE:
-
Put on all required PPE as specified in the table above before entering the designated handling area.
3. Handling the Compound:
-
Conduct all weighing and transferring of the solid compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
Use spark-proof tools and avoid generating dust.[3]
-
Keep the container tightly closed when not in use.[4]
-
Avoid contact with skin and eyes.[1]
4. Post-Handling:
-
Decontaminate the work area thoroughly after handling is complete.
-
Properly remove and dispose of contaminated gloves and any other disposable PPE in a designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.[1]
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
1. Waste Segregation and Collection:
-
Collect all solid waste, including contaminated gloves, weigh paper, and absorbent materials, in a clearly labeled, sealed container designated for "Hazardous Organic Solid Waste."
-
Collect any solutions containing the compound in a separate, clearly labeled container for "Hazardous Organic Liquid Waste." Do not pour down the drain.[1]
2. Storage of Waste:
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
3. Final Disposal:
-
Arrange for the disposal of all chemical waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. The primary method of disposal for this type of compound is typically incineration.
Visual Workflow for Safe Handling
The following diagram outlines the logical steps for safely handling this compound from preparation to final disposal.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
